Selfotel
描述
a N-methyl-D-aspartate (NMDA) antagonist; used to treat stroke-induced impairment
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMRCCNDNGONCD-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045675 | |
| Record name | Selfotel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110347-85-8, 113229-62-2 | |
| Record name | Selfotel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110347-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selfotel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110347858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selfotel, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selfotel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELFOTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VGJ4A41L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SELFOTEL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0905W44Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Selfotel (CGS-19755): A Comprehensive Technical Review of a Competitive Glutamate Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selfotel (CGS-19755), chemically identified as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By directly competing with glutamate (B1630785) for its binding site, this compound was developed to mitigate the neurotoxic cascade initiated by excessive glutamate release during ischemic events. Preclinical studies in various animal models of stroke and traumatic brain injury demonstrated significant neuroprotective effects, positioning this compound as a promising therapeutic candidate. However, despite this preclinical success, large-scale clinical trials in patients with acute ischemic stroke and severe head injury were prematurely terminated. This technical guide provides an in-depth review of this compound, presenting its mechanism of action, a comprehensive summary of its pharmacological data, detailed experimental protocols from key studies, and an analysis of the clinical findings that led to the cessation of its development. This document aims to serve as a critical resource for researchers in neuroprotection and drug development, offering valuable insights into the challenges of translating preclinical efficacy to clinical success in the realm of glutamate antagonism.
Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity
This compound functions as a neuroprotective agent by competitively inhibiting the glutamate binding site on the NMDA receptor.[1] In the context of cerebral ischemia, the disruption of normal cellular energy metabolism leads to a massive increase in synaptic glutamate concentrations.[2] This pathological overabundance of glutamate results in the persistent activation of NMDA receptors, which are ligand-gated ion channels. The subsequent opening of these channels allows for a significant influx of calcium ions (Ca²⁺) into the neurons.[3] This surge in intracellular Ca²⁺ triggers a cascade of neurotoxic downstream pathways:
-
Activation of Degradative Enzymes: Elevated intracellular calcium levels activate a range of enzymes that are detrimental to neuronal integrity, including proteases (such as calpains), phospholipases, and endonucleases, which degrade essential cellular structures.[2]
-
Mitochondrial Dysfunction: The mitochondrial uptake of excessive Ca²⁺ disrupts the organelle's function, leading to a decline in ATP production and the release of pro-apoptotic factors, further committing the neuron to a pathway of cell death.[2]
-
Generation of Reactive Oxygen Species (ROS): The excitotoxic cascade also promotes the formation of ROS, which induces oxidative stress and causes widespread damage to cellular components.
By competitively blocking the binding of glutamate to the NMDA receptor, this compound effectively prevents the initial trigger of this destructive cascade, thereby preserving the viability of neurons, particularly in the ischemic penumbra.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from various preclinical and clinical investigations.
Table 1: In Vitro and Preclinical In Vivo Pharmacology
| Parameter | Value | Species/Model | Reference |
| IC₅₀ (NMDA Receptor Binding) | 50 nM | Rat | |
| Neuroprotective Dose (Stroke) | 10 - 40 mg/kg | Animal models | |
| Neuroprotective Dose (TBI) | 3 - 30 mg/kg | Animal models | |
| Reduction in Cortical Edema | 23% | Fisher Rats (40 mg/kg i.v.) | |
| Anticonvulsant ED₅₀ (MES) | 3.8 mg/kg i.p. | Rat | |
| Anticonvulsant ED₅₀ (MES) | 2.0 mg/kg i.p. | Mouse |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| CSF Levels (1.5-6h post-dose) | 0.2 - 4.76 µM | Human | |
| CSF Levels (1-4h post-40mg/kg dose) | 6 - 12 µM | Rabbit | |
| Brain Levels (1-4h post-40mg/kg dose) | 5 - 7 µM | Rabbit |
Table 3: Clinical Trial Data (Acute Ischemic Stroke - Phase III)
| Parameter | This compound (1.5 mg/kg) | Placebo | p-value | Reference |
| Number of Patients | 280 | 286 | - | |
| Mortality at 30 Days | 19.3% (54/280) | 12.9% (37/286) | 0.05 | |
| Mortality at 90 Days | 22% (62/280) | 17% (49/286) | 0.15 | |
| Mortality in Severe Stroke | 30% (57/187) | 22% (40/185) | 0.05 |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.
Preclinical Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The tMCAO model is a widely utilized preclinical model of focal cerebral ischemia that simulates human stroke.
Objective: To induce a temporary blockage of the middle cerebral artery (MCA) to produce a reproducible ischemic brain injury, followed by reperfusion.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Operating microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Preparation: The rat is anesthetized with isoflurane, and its body temperature is maintained at 37°C using a heating pad.
-
Surgical Exposure: The rat is placed in a supine position. A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The distal ECA and the CCA are ligated.
-
Filament Insertion: A small incision is made in the ECA stump. The 4-0 nylon monofilament is inserted into the ECA and advanced into the ICA until it occludes the origin of the MCA. A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
Occlusion Period: The filament is maintained in place for the desired occlusion period (e.g., 60-120 minutes).
-
Reperfusion: After the occlusion period, the monofilament is withdrawn to allow for reperfusion of the ischemic territory.
-
Wound Closure: The surgical wound is closed, and the animal is allowed to recover.
-
Outcome Assessment: Infarct volume is typically assessed 24-48 hours post-reperfusion using methods such as 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Clinical Trial Protocol: Phase III Stroke Studies (ASSIST Trials)
Objective: To determine the efficacy and safety of a single 1.5 mg/kg dose of this compound compared with placebo in patients with acute ischemic stroke.
Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled, parallel-group design.
Patient Population:
-
Inclusion Criteria: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit. Treatment was to be administered within 6 hours of symptom onset.
-
Exclusion Criteria: Patients with a decreased level of consciousness or suspected brainstem infarction. A CT scan inconsistent with acute cerebral infarction was also an exclusion criterion.
Intervention:
-
A single intravenous dose of 1.5 mg/kg this compound or a matching placebo was administered over 2 to 5 minutes.
Primary Outcome Measure:
-
The proportion of patients achieving a Barthel Index score of ≥60 at 90 days post-stroke, indicating a reasonable level of functional independence.
Secondary Outcome Measures:
-
Mortality at 30 and 90 days.
-
Neurological status assessed by the National Institutes of Health Stroke Scale (NIHSS).
Monitoring:
-
An independent Data Safety Monitoring Board (DSMB) reviewed the data for safety and efficacy throughout the trials.
Discussion of Clinical Trial Outcomes and Discontinuation
Despite the robust preclinical data supporting the neuroprotective effects of this compound, the Phase III clinical trials for acute ischemic stroke (the ASSIST trials) were prematurely terminated. The decision, made on the advice of the independent DSMB, was due to an imbalance in mortality observed in the treatment group. Specifically, there was a trend towards increased mortality in the this compound-treated patients, which reached statistical significance at 30 days post-treatment (p=0.05). This increased mortality was particularly pronounced in patients with severe strokes.
Similarly, two parallel Phase III trials evaluating this compound in patients with severe head injury were also halted. This was due to concerns about a possible increase in deaths and serious brain-related adverse events in the treatment arm, as well as a low probability of demonstrating efficacy.
The failure of this compound in the clinical setting, despite its success in animal models, highlights the significant challenges in translating neuroprotective strategies from the laboratory to the clinic. Several factors may have contributed to this outcome:
-
Narrow Therapeutic Window: The optimal time for intervention with an NMDA antagonist may be very early after the ischemic event, and the 6-hour window in the clinical trials may have been too late for many patients.
-
Dose-Limiting Side Effects: The psychomimetic side effects of this compound, such as agitation and hallucinations, limited the doses that could be safely administered to conscious patients. The clinically tolerated dose of 1.5 mg/kg may have been insufficient to achieve the same level of neuroprotection seen in animal studies where higher doses were used.
-
Complexity of Ischemic Injury: The pathophysiology of stroke in humans is more complex and heterogeneous than in controlled animal models. Co-morbidities and other patient-specific factors may have influenced the drug's effects.
-
Potential for Neurotoxicity: The increased mortality in the clinical trials raises the possibility that under certain conditions, such as severe ischemic stress, NMDA receptor blockade could have detrimental or even neurotoxic effects.
Conclusion
This compound (CGS-19755) represents a classic case of a promising neuroprotective agent that failed to bridge the translational gap from preclinical models to clinical efficacy. Its story underscores the complexities of developing treatments for acute neurological injuries and the limitations of animal models in predicting human outcomes. The comprehensive data gathered on this compound, from its molecular mechanism of action to its clinical trial results, remains a valuable resource for the scientific community. A thorough understanding of the factors that contributed to its failure is essential for designing future studies and developing novel neuroprotective strategies with a higher probability of success.
References
The Discovery and Initial Synthesis of Selfotel: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selfotel (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Discovered during a period of intense research into the mechanisms of excitotoxic neuronal death, this compound emerged as a promising neuroprotective agent for conditions such as ischemic stroke. Its development was predicated on the hypothesis that blocking the excessive glutamate-induced activation of NMDA receptors could mitigate the neuronal damage seen in cerebral ischemia. This technical guide provides an in-depth overview of the discovery, initial synthesis, mechanism of action, and preclinical evaluation of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of the underlying signaling pathways and experimental workflows. While promising in preclinical studies, this compound ultimately failed to demonstrate efficacy in clinical trials, a narrative that offers valuable insights into the challenges of translating preclinical neuroprotective strategies to clinical applications.
Discovery and Rationale
This compound, chemically known as (±)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, was developed by Ciba-Geigy Corporation (now Novartis) in the late 1980s. The impetus for its discovery was the growing understanding of the role of excitotoxicity in the pathophysiology of neuronal injury following ischemic events.[1] Excitotoxicity is a pathological process where excessive stimulation by the excitatory neurotransmitter glutamate (B1630785) leads to neuronal damage and death. A key player in this process is the NMDA receptor, a glutamate-gated ion channel with high permeability to calcium ions (Ca²⁺).
During an ischemic event, the lack of oxygen and glucose disrupts normal cellular function, leading to a massive release of glutamate into the synaptic cleft. This excess glutamate persistently activates NMDA receptors, causing a sustained influx of Ca²⁺ into the neurons.[1] The resulting intracellular Ca²⁺ overload triggers a cascade of detrimental events, including the activation of proteases, lipases, and nucleases, leading to the degradation of cellular components and ultimately, neuronal death.
This compound was designed as a competitive antagonist of the NMDA receptor, meaning it directly competes with glutamate for its binding site on the receptor.[2] By blocking the binding of glutamate, this compound was intended to prevent the pathological influx of Ca²⁺ and thereby interrupt the excitotoxic cascade, preserving neuronal integrity in the ischemic penumbra—the area of moderately ischemic brain tissue surrounding the core infarct that is potentially salvageable.
Quantitative Data
The preclinical evaluation of this compound generated a significant amount of quantitative data characterizing its pharmacological properties. These data from various in vitro and in vivo studies are summarized in the tables below for ease of comparison.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ (NMDA Receptor Binding) | 50 nM | Rat brain membranes ([³H]CPP binding) | [2] |
| pA₂ (NMDA-evoked ACh release) | 5.94 | Rat striatal slices | [2] |
| ED₅₀ (vs. NMDA excitotoxicity) | 25.4 µM | Fetal mouse neocortical cultures | |
| ED₅₀ (vs. Oxygen-Glucose Deprivation) | 15.9 µM | Fetal mouse neocortical cultures |
Table 2: In Vivo Neuroprotective Efficacy of this compound
| Animal Model | Species | Dosing Regimen | Outcome | Reference |
| Global Cerebral Ischemia | Gerbil | 10 and 30 mg/kg i.p. (4 doses, 2h intervals) | Significant reduction in hippocampal damage | |
| Focal Cerebral Ischemia (tMCAO) | Rat | 10 mg/kg i.v. (pre- or post-occlusion) | Reduced infarct size and glucose hypermetabolism | |
| Focal Cerebral Ischemia (permanent MCAO) | Rat | 40 mg/kg i.v. (post-occlusion) | 23% reduction in cortical edema | |
| Maximal Electroshock Seizure | Rat | 3.8 mg/kg i.p. | Inhibition of convulsions | |
| Maximal Electroshock Seizure | Mouse | 2.0 mg/kg i.p. | Inhibition of convulsions |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and preclinical evaluation of this compound.
Initial Synthesis of this compound (Alternative Method)
While the original synthesis by Ciba-Geigy involved the use of cyanotrimethylsilane, a more accessible alternative synthesis has been reported and is detailed below. This method avoids hazardous reagents while still providing a practical route to this compound.
Step 1: Carbamoylation of Ethyl Isonicotinate (B8489971) To a solution of ethyl isonicotinate (25 g, 0.165 mol) and concentrated sulfuric acid (8.8 ml, 0.165 mol) in 200 ml of formamide, 30% hydrogen peroxide (25.6 ml, 0.248 mol) and finely powdered ferrous sulfate (B86663) heptahydrate (69 g, 0.248 mol) were added simultaneously over 15 minutes with vigorous stirring and cooling at 10°C. After stirring for 2 hours at room temperature, a solution of trisodium (B8492382) citrate (B86180) (350 ml, 0.33 mol) was added, and the pH was adjusted to 8 with saturated sodium bicarbonate. The mixture was extracted with chloroform (B151607) (3 x 200 ml), and the combined organic extracts were washed with cold water (2 x 100 ml) and dried over sodium sulfate. The crude product was subjected to a second round of carbamoylation to yield 4-ethoxycarbonyl-2-pyridinecarboxamide.
Step 2: Reduction of the Ester The 4-ethoxycarbonyl-2-pyridinecarboxamide was reduced using sodium borohydride.
Step 3: Alcoholysis of the Carboxamide The resulting alcohol underwent alcoholysis of the 2-carboxamide (B11827560) group.
Step 4: Formation of the Phosphonate The intermediate was then reacted to form 4-(diethylphosphonomethyl)-2-pyridinecarboxylate.
Step 5: Hydrogenation of the Pyridine (B92270) Nucleus The pyridine ring was hydrogenated using platinum oxide (PtO₂) in acetic acid.
Step 6: Acid Hydrolysis The final step involved the acid hydrolysis of the ester groups to yield this compound (cis-4-(phosphonomethyl)-2-piperidinecarboxylic acid).
NMDA Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of compounds like this compound to the NMDA receptor.
1. Membrane Preparation:
-
Rat brains are homogenized in ice-cold 0.32 M sucrose.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes.
-
The supernatant is then centrifuged at 20,000 x g for 20 minutes.
-
The resulting pellet is resuspended in buffer and treated with Triton X-100 to remove endogenous glutamate.
-
The membranes are washed multiple times by centrifugation and resuspension in buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CPP) and varying concentrations of the test compound (this compound).
-
The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NMDA receptor ligand.
3. Separation and Quantification:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The tMCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.
1. Animal Preparation:
-
Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.
-
Body temperature is maintained at 37°C using a heating pad.
2. Surgical Procedure:
-
A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated distally, and the CCA is temporarily clamped.
-
A small incision is made in the ECA stump.
-
A 4-0 nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow is confirmed using a laser Doppler flowmeter.
3. Occlusion and Reperfusion:
-
The filament is left in place for the desired occlusion period (e.g., 60-120 minutes).
-
To initiate reperfusion, the filament is withdrawn.
4. Post-operative Care and Outcome Assessment:
-
The cervical incision is closed, and the animal is allowed to recover.
-
Neurological deficit scoring is performed at various time points post-reperfusion.
-
After a set period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed for infarct volume analysis, typically using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its preclinical evaluation.
References
The Pharmacological Profile of Selfotel (CGS-19755): A Technical Guide
Introduction: Selfotel (CGS-19755), with the chemical name (±)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It operates by directly competing with glutamate (B1630785) for its binding site on the NMDA receptor.[2][3] Preclinical studies revealed a promising profile, indicating anticonvulsant, anxiolytic, analgesic, and significant neuroprotective effects.[3][4] These findings positioned this compound as a candidate for treating acute ischemic stroke and severe head injury.[5][6] However, despite its potential demonstrated in animal models, this compound failed to show efficacy in Phase III clinical trials and was associated with potential neurotoxic effects and increased mortality, ultimately leading to the discontinuation of its clinical development.[3][5][6] This guide provides a comprehensive technical overview of the pharmacological data, experimental methodologies, and clinical findings for this compound.
Mechanism of Action: Competitive NMDA Receptor Antagonism
In conditions of cerebral ischemia, excessive release of the excitatory neurotransmitter glutamate leads to overactivation of NMDA receptors.[7] This triggers a massive influx of calcium ions (Ca²⁺) into neurons, initiating a cascade of neurotoxic events including enzymatic activation, free radical generation, and ultimately, neuronal death—a process known as excitotoxicity.[1][7]
This compound exerts its neuroprotective effect by acting as a direct competitive antagonist at the glutamate binding site on the NMDA receptor.[1][5] By occupying this site, it prevents glutamate from binding and activating the receptor, thereby inhibiting the downstream excitotoxic cascade.[2][7] This mechanism contrasts with noncompetitive NMDA antagonists like dizocilpine (B47880) (MK-801) or ketamine, which bind within the receptor's ion channel to block ion flow.[1]
Pharmacodynamics
This compound's pharmacodynamic profile was extensively characterized in both in vitro and in vivo models. It proved to be a potent and selective antagonist for the NMDA receptor, showing no significant interaction with 23 other receptor types, including quisqualate and kainate receptors.[8]
Preclinical Neuroprotective Efficacy
Numerous studies in animal models of CNS injury demonstrated this compound's neuroprotective capabilities.[1] In models of global cerebral ischemia in gerbils and rats, this compound significantly reduced damage to vulnerable hippocampal neurons.[1] Similarly, in focal ischemia models, which more closely mimic human stroke, it reduced infarct size.[1][7]
| Table 1: Summary of Preclinical In Vivo Neuroprotective Studies | ||||
| Animal Model | Endpoint | Dose (mg/kg) | Protection / Key Finding | Reference |
| Global Ischemia (Gerbil) | CA1 Hippocampal Cell Damage | 10 and 30 (i.p.) | Significant reduction in ischemia-induced brain damage.[1] | [1] |
| Global Ischemia (Rat) | CA1 Hippocampal Cell Damage | 30 (i.p.) | Reduced histological damage.[1] | [1] |
| Global Ischemia (Rat) | Calcium Influx | 10 (i.p.) | Reduced Ca²⁺ influx for up to 24h post-ischemia.[1] | [1] |
| Focal Ischemia (Rat) | Infarct Size | 10 (i.v.) | Reduced infarct size when given 5 mins post-occlusion.[7] | [7] |
| Spinal Cord Ischemia (Rabbit) | Neuronal Damage | 30 (i.v.) | Significant efficacy if given at 5 min post-ischemia.[1] | [1] |
| Traumatic Brain Injury | Various | 3 - 30 | Neuroprotective effects observed across models.[1] | [1] |
Anticonvulsant Activity
This compound demonstrated notable anticonvulsant properties. It was effective against convulsions induced by maximal electroshock in both rats (ED₅₀ = 3.8 mg/kg i.p.) and mice (ED₅₀ = 2.0 mg/kg i.p.).[8] It also inhibited picrotoxin-induced convulsions but was less effective against those caused by pentylenetetrazole or strychnine.[8]
Pharmacokinetics
The pharmacokinetic profile of this compound showed considerable species-dependent variability, a factor that may have contributed to the challenges in translating preclinical efficacy to humans.[1]
| Table 2: Pharmacokinetic Parameters of this compound | |
| Parameter | Finding |
| Blood-Brain Barrier (BBB) Penetration | Readily crosses the BBB in rabbits and humans, achieving neuroprotective levels in cerebrospinal fluid (CSF).[1] Brain uptake appears slow in rats but faster in mice and rabbits.[1] |
| Plasma Half-life (Humans) | Approximately 2 to 3 hours.[7] |
| CSF Levels (Neurosurgery Patients) | Detectable up to 18 hours after a single dose.[9] Maximum CSF levels reached 4.76 µmol.[9] |
| Biological Effect Duration | The duration of CNS adverse events (mean, 24 hours) suggests that neuronal binding and biological effect outlast the plasma half-life.[7] |
Clinical Trials
The clinical development of this compound progressed to Phase III trials for acute ischemic stroke and severe head injury based on its strong preclinical data. However, these trials were ultimately unsuccessful.
Phase IIa Safety and Tolerability Study
A multicenter, ascending-dose Phase IIa trial was conducted to evaluate the safety of this compound in patients within 12 hours of hemispheric ischemic stroke.[7][10] The study found that this compound caused dose-dependent CNS adverse experiences.[7]
-
Adverse Events: Agitation, hallucinations, confusion, paranoia, and delirium were the most common side effects.[7][10] These were observed in all patients receiving 2 mg/kg and were milder at or below 1.5 mg/kg.[7]
-
Maximum Tolerated Dose: A single intravenous dose of 1.5 mg/kg was determined to be the maximum tolerated dose, with adverse effects being manageable with sedation.[7]
| Table 3: Summary of Phase IIa Clinical Trial Data for Stroke | |||
| Dose Group (Single IV Dose) | Number of Patients | Patients with CNS Adverse Events | Severity of Events |
| 1.0 mg/kg | 6 | 1 | Mild[7][10] |
| 1.5 mg/kg | 7 | 4 | Mild to Moderate[7][10] |
| 1.75 mg/kg | 5 | 3 | Moderate to Severe[7][10] |
| 2.0 mg/kg | 6 | 6 | Severe[7][10] |
Phase III Efficacy Trials (ASSIST Trials)
Two pivotal Phase III trials, known as the Acute Stroke Trials Involving this compound Treatment (ASSIST), were initiated to test the efficacy of a single 1.5 mg/kg IV dose of this compound administered within 6 hours of stroke onset.[5][11] The trials were stopped prematurely by the Data Safety Monitoring Board.[6][11]
-
Efficacy Outcome: The trials showed no difference between this compound and placebo in the proportion of patients achieving functional independence (Barthel Index score of ≥60) at 90 days.[5][11]
-
Safety Concerns: A concerning, though not statistically significant, trend toward increased mortality was observed in the this compound group (22%) compared to the placebo group (17%).[5][11] This increase was more pronounced in the first 30 days and in patients with severe stroke, suggesting a potential neurotoxic effect in the setting of brain ischemia.[5][12]
-
Head Injury Trials: Parallel Phase III trials in patients with severe head injury were also stopped due to similar safety concerns and a low probability of demonstrating efficacy.[6]
Experimental Protocols
Preclinical Model: Global Cerebral Ischemia in Gerbils
This protocol is representative of the methods used to establish preclinical neuroprotective efficacy.[1]
-
Animals: Male Mongolian gerbils.
-
Surgical Procedure: Animals are anesthetized. The bilateral common carotid arteries are located and occluded using aneurysm clips for a period of 20 minutes to induce global cerebral ischemia.[1]
-
Drug Administration: this compound (e.g., 1, 3, 10, or 30 mg/kg) or vehicle is administered intraperitoneally (i.p.) in multiple doses. A typical regimen involves four injections at 2-hour intervals, starting 15 minutes before the ischemic insult.[1]
-
Therapeutic Window Assessment: To determine the therapeutic window, the initial drug administration is delayed to various time points (e.g., 1, 2, or 4 hours) after the onset of occlusion.[1]
-
Endpoint Analysis: Several days after the ischemic insult, animals are euthanized, and their brains are processed for histological analysis. Neuronal damage, particularly in the CA1 region of the hippocampus, is quantified to assess the degree of neuroprotection.[1]
Clinical Protocol: Phase IIa Ascending-Dose Stroke Trial
This protocol outlines the methodology used to assess the safety and tolerability of this compound in humans.[7][13]
-
Study Design: A multicenter, double-blind, placebo-controlled, ascending-dose trial.[7]
-
Patient Population: Patients aged 18 or older with acute ischemic hemispheric stroke, treated within 12 hours of symptom onset.[7] A CT scan is required to confirm the diagnosis and exclude hemorrhage.[7]
-
Dosing and Randomization: At each dose level, patients are randomized (e.g., 6 to this compound, 2 to placebo).[7] The study begins with a low dose (e.g., 1.0 mg/kg) and ascends to higher doses (e.g., 1.5, 1.75, 2.0 mg/kg) after an independent safety committee reviews the data from the previous cohort.[7]
-
Administration: The drug is administered as an intravenous bolus injection.[7]
-
Safety Monitoring: Patients are closely monitored for adverse experiences, particularly neurological and behavioral changes.[7] Vital signs are recorded frequently. The National Institutes of Health (NIH) Stroke Scale is completed at baseline and at set intervals post-dosing.[7]
-
Pharmacokinetic Analysis: Blood samples are drawn at specified time points before and after drug administration to determine pharmacokinetic parameters.[7]
-
Outcome Assessment: Functional outcome is evaluated at 30 and 90 days using measures like the Barthel Index.[7]
Conclusion
This compound (CGS-19755) is a potent and selective competitive NMDA receptor antagonist with a well-documented neuroprotective profile in a wide range of preclinical models of CNS injury.[1] It effectively mitigates excitotoxicity by blocking the action of glutamate at the NMDA receptor.[5] However, the translation of this preclinical promise into clinical efficacy was unsuccessful. Phase II trials established a narrow therapeutic window, with significant psychomimetic side effects occurring at doses close to those predicted to be neuroprotective.[7][9] Ultimately, Phase III trials for both acute stroke and head injury were terminated due to a lack of efficacy and safety concerns, including a trend toward increased mortality in treated patients.[5][6] The story of this compound serves as a critical case study in drug development, highlighting the profound challenges of translating neuroprotective strategies from animal models to successful human therapeutics.
References
- 1. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. ahajournals.org [ahajournals.org]
- 6. Failure of the competitive N-methyl-D-aspartate antagonist this compound (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The this compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose escalation safety and tolerance study of the competitive NMDA antagonist this compound (CGS 19755) in neurosurgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and tolerability of the glutamate antagonist CGS 19755 (this compound) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
Selfotel's Attenuation of Intracellular Calcium: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the effects of Selfotel (CGS 19755) on intracellular calcium levels, tailored for researchers, scientists, and professionals in drug development. This compound, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of significant interest for its neuroprotective potential, primarily attributed to its ability to modulate calcium influx during excitotoxic conditions. This document synthesizes preclinical data, details relevant experimental methodologies, and presents signaling pathways and workflows through structured data and visualizations.
Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor
This compound exerts its primary effect by competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor.[1] Under pathological conditions such as ischemic stroke, excessive glutamate release leads to the overactivation of NMDA receptors.[2][3] This triggers a significant influx of extracellular calcium (Ca2+) into the neuron, initiating a cascade of cytotoxic events, including the activation of proteases, phospholipases, and the generation of reactive oxygen species, ultimately leading to neuronal death.[1][2] By blocking the glutamate binding site, this compound effectively prevents this pathological surge in intracellular calcium, thereby mitigating the downstream neurotoxic cascade.[1]
Quantitative Data on this compound's Effect on Intracellular Calcium
Preclinical studies have demonstrated this compound's ability to reduce intracellular calcium accumulation, a key factor in its neuroprotective profile. While comprehensive dose-response data on direct intracellular calcium concentration changes are limited in publicly available literature, key studies provide significant insights.
A notable study in a rat model of global ischemia found that this compound administered at a dose of 10 mg/kg intraperitoneally significantly reduced calcium influx, as measured by a calcium/calmodulin binding assay.[4] This reduction in the binding of calcium to calmodulin, a key intracellular calcium sensor, indicates a decrease in the overall intracellular calcium load.
| Parameter | Experimental Model | This compound Dosage | Effect on Intracellular Calcium | Reference |
| Calcium Influx (measured by Calcium/Calmodulin Binding) | Rat model of global cerebral ischemia | 10 mg/kg i.p. | Significantly reduced | [4] |
| NMDA-induced Calcium Influx | Cultured rat retinal ganglion cells | Not explicitly tested with this compound, but NMDA receptor antagonists like APV showed significant reduction | N/A | |
| Neuroprotection against NMDA excitotoxicity | Dissociated mixed neocortical cultures | ED50 of 25.4 µM | Implied reduction of lethal intracellular calcium levels | [4] |
Signaling Pathway
The signaling cascade initiated by NMDA receptor activation and the point of intervention for this compound are illustrated below. Overactivation of the NMDA receptor leads to a massive influx of Ca2+, which then triggers multiple downstream pathways leading to cell death. This compound acts by blocking the initial trigger of this cascade.
Experimental Protocols
The following sections detail generalized methodologies for key experiments relevant to assessing the impact of this compound on intracellular calcium levels.
Measurement of Intracellular Calcium using Fura-2 AM Fluorescence Imaging
This protocol describes a common method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cultured neurons, a technique crucial for evaluating the efficacy of NMDA receptor antagonists like this compound.
1. Cell Preparation:
-
Plate primary cortical neurons or a suitable neuronal cell line on glass-bottom dishes coated with an appropriate substrate (e.g., poly-D-lysine).
-
Culture cells to the desired confluency in a suitable growth medium.
2. Fura-2 AM Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
3. Calcium Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) for a few minutes.
-
To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period.
-
Induce an increase in intracellular calcium by applying an NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM glycine).
-
Record the changes in the F340/F380 ratio over time.
4. Data Analysis:
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the change in the fluorescence ratio from baseline to determine the relative change in [Ca²⁺]i.
-
Compare the NMDA-induced calcium increase in the presence and absence of this compound to quantify its inhibitory effect.
Calcium/Calmodulin (CaM) Binding Assay
This in vitro assay can be used to indirectly quantify changes in free intracellular calcium by measuring the amount of calcium bound to calmodulin.
1. Preparation of Brain Homogenates:
-
Euthanize animals from control and this compound-treated groups.
-
Rapidly dissect the brain region of interest (e.g., hippocampus) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl buffer containing protease inhibitors).
-
Centrifuge the homogenate to obtain a cytosolic fraction (supernatant).
2. Pull-Down Assay:
-
Equilibrate Calmodulin-Sepharose beads with a binding buffer containing either CaCl₂ (for Ca²⁺-dependent binding) or EGTA (as a negative control).
-
Incubate the cytosolic extracts with the equilibrated Calmodulin-Sepharose beads to allow Ca²⁺/CaM-binding proteins to bind.
-
Wash the beads several times to remove non-specifically bound proteins.
3. Elution and Detection:
-
Elute the CaM-bound proteins from the beads using an elution buffer containing a high concentration of a chelating agent (e.g., EGTA).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific Ca²⁺/CaM-dependent enzymes (e.g., CaMKII) or by quantifying total protein.
4. Quantification:
-
Quantify the amount of eluted protein to determine the extent of Ca²⁺/CaM binding.
-
A reduction in the amount of protein pulled down in the this compound-treated group compared to the control group indicates a decrease in intracellular calcium available to bind to calmodulin.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments designed to test the effect of this compound on intracellular calcium.
Conclusion
This compound's mechanism as a competitive NMDA receptor antagonist provides a clear rationale for its observed neuroprotective effects. By inhibiting the excessive influx of calcium during excitotoxic events, this compound has demonstrated the potential to preserve neuronal integrity in preclinical models. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation and quantitative characterization of this compound and other NMDA receptor modulators on intracellular calcium homeostasis. Further research focusing on generating detailed dose-response curves for intracellular calcium changes will be invaluable for the development of future neuroprotective therapies.
References
Selfotel: A Technical Analysis of its Role in Mitigating the Excitotoxic Cascade
For Immediate Release
This technical guide provides a comprehensive analysis of Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its role in the mitigation of the excitotoxic cascade, a critical pathway in neuronal cell death associated with ischemic stroke and traumatic brain injury. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at this compound's mechanism of action, a compilation of key quantitative data, and detailed experimental protocols from pivotal preclinical and clinical studies.
Introduction: The Challenge of Excitotoxicity
Excitotoxicity is a pathological process in which excessive stimulation of glutamate (B1630785) receptors, particularly the NMDA receptor, leads to neuronal damage and death.[1] This phenomenon is a key contributor to the pathophysiology of various neurological disorders, including ischemic stroke and traumatic brain injury.[1][2] In conditions of cerebral ischemia, the failure of ATP-dependent ion pumps results in uncontrolled glutamate release and impaired reuptake, leading to a massive influx of calcium (Ca2+) ions into neurons.[1] This intracellular calcium overload triggers a devastating cascade of events, including the activation of degradative enzymes, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately culminating in cell death.[3]
This compound, chemically known as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, was developed as a neuroprotective agent designed to interrupt this cascade. As a competitive NMDA receptor antagonist, it directly competes with glutamate for its binding site on the receptor, thereby aiming to prevent the initial trigger of the excitotoxic pathway. Despite promising preclinical results, this compound's journey through clinical trials highlighted the significant challenges in translating neuroprotective strategies from the laboratory to the clinic.
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
This compound exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to the NMDA receptor. Under normal physiological conditions, glutamate binding to the NMDA receptor, along with a co-agonist like glycine (B1666218), leads to the opening of an ion channel, allowing for Ca2+ influx. This process is crucial for synaptic plasticity and memory function. However, during an excitotoxic event, the pathological overstimulation of these receptors leads to excessive and sustained Ca2+ entry.
This compound's structure allows it to bind to the glutamate recognition site on the NMDA receptor complex, physically blocking glutamate from activating the receptor. This action directly prevents the opening of the ion channel and the subsequent massive influx of Ca2+, thereby mitigating the downstream destructive pathways.
The Excitotoxic Cascade and this compound's Point of Intervention
The excitotoxic cascade is a multi-step process initiated by excessive NMDA receptor activation. This compound is designed to intervene at the very first step of this cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Pharmacological Data
| Parameter | Value | Species/Model | Reference |
| ED₅₀ vs. NMDA Excitotoxicity | 25.4 µM | Fetal mouse neocortical cultures | |
| ED₅₀ vs. Oxygen-Glucose Deprivation | 15.9 µM | Fetal mouse neocortical cultures | |
| Neuroprotective Dose (Stroke) | 10-40 mg/kg | Animal models | |
| Neuroprotective Dose (Traumatic Brain Injury) | 3-30 mg/kg | Animal models |
Table 2: Clinical Trial Data for Acute Ischemic Stroke
| Phase | Dose | Patient Population | Key Outcome | Reference |
| Phase IIa | Ascending doses (1.0 - 2.0 mg/kg) | Patients within 12 hours of hemispheric ischemic stroke | MTD established at 1.5 mg/kg; CNS adverse events (agitation, hallucinations) were dose-dependent. | |
| Phase III | Single IV dose of 1.5 mg/kg | Patients aged 40-85 within 6 hours of ischemic stroke | Trials stopped due to a trend toward increased mortality in the this compound group (22% vs 17% placebo at 90 days); No improvement in functional outcome. |
Table 3: Clinical Trial Data for Severe Head Injury
| Phase | Patient Population | Key Outcome | Reference |
| Phase III | Patients with severe head injury (GCS 4-8) | Trials stopped prematurely due to safety concerns (increased deaths and adverse events) and low probability of demonstrating efficacy. No statistically significant difference in mortality upon final analysis. |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.
In Vivo: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The tMCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.
-
Objective: To induce a temporary blockage of the middle cerebral artery (MCA) to produce a reproducible ischemic brain injury, followed by reperfusion, to evaluate the efficacy of neuroprotective agents.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Surgical Protocol:
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance) in a mixture of O₂ and N₂O. Monitor body temperature and maintain at 37°C using a heating pad.
-
Vessel Exposure: Place the rat in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Suture Preparation: Use a 3-0 or 4-0 monofilament nylon suture. The tip is blunted by heating and can be coated with poly-L-lysine to increase the reliability of the occlusion.
-
Occlusion: Ligate the ECA distally. Insert the nylon suture through a small incision in the ECA stump and advance it into the ICA until it blocks the origin of the MCA (typically 18-22 mm from the carotid bifurcation). A successful occlusion is often confirmed by a significant drop (>80%) in cerebral blood flow as measured by Laser Doppler Flowmetry.
-
Ischemia Duration: Maintain the suture in place for the desired period of ischemia (e.g., 60, 90, or 120 minutes).
-
Reperfusion: After the ischemic period, carefully withdraw the suture to allow blood flow to resume.
-
Closure: Close the incisions. Administer post-operative analgesics and allow the animal to recover.
-
-
Drug Administration: this compound or placebo is typically administered intravenously (IV) or intraperitoneally (IP) at various time points before, during, or after the MCAO procedure (e.g., a 10 mg/kg IV bolus 5 minutes prior to occlusion).
-
Outcome Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO. Sacrifice the animal at a predetermined time point (e.g., 72 hours) and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
In Vitro: Neuroprotection Assay in Primary Neuronal Cultures
This assay evaluates a compound's ability to protect neurons from excitotoxic cell death induced by NMDA.
-
Objective: To quantify the neuroprotective effect of this compound against NMDA-induced excitotoxicity in a controlled in vitro environment.
-
Cell Model: Primary cortical or cerebellar granule neuron cultures from fetal rodents (e.g., E14-E16 mice).
-
Protocol:
-
Cell Culture: Dissociate neocortical tissue from fetal mice and plate the cells on poly-L-lysine coated culture plates. Maintain cultures in appropriate media for 7-10 days to allow for maturation.
-
Compound Pre-incubation: Replace the culture medium with a defined salt solution. Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Excitotoxic Insult: Induce excitotoxicity by adding a specific concentration of NMDA (e.g., 100-200 µM) and a co-agonist like glycine (e.g., 10 µM) to the wells.
-
Incubation: Incubate the plates for a defined period (e.g., 20-30 minutes) at 37°C.
-
Washout and Recovery: Remove the NMDA-containing solution and replace it with the original culture medium. Allow the cells to recover for 18-24 hours.
-
Viability Assessment: Quantify neuronal viability using a standard assay, such as the Lactate Dehydrogenase (LDH) release assay (which measures cell death) or an MTT assay (which measures metabolic activity of viable cells).
-
-
Data Analysis: Calculate the percentage of neuroprotection afforded by each concentration of this compound relative to control wells (no NMDA) and NMDA-only wells. Determine the ED₅₀ (the concentration providing 50% of the maximal protection).
Clinical Development and Outcomes
Phase I and IIa trials established that this compound could be administered to stroke patients with a maximum tolerated single intravenous dose of 1.5 mg/kg. Doses above this level were associated with significant and unmanageable CNS adverse effects, including agitation, hallucinations, confusion, and paranoia.
Despite promising preclinical data, two pivotal Phase III clinical trials in patients with acute ischemic stroke were suspended prematurely. The decision, made by the independent Data Safety Monitoring Board, was based on an observed imbalance in mortality. Although the 90-day mortality rate was not statistically different, there was a concerning trend toward higher early mortality (at 30 days) in the this compound-treated group, particularly in patients with severe stroke. Furthermore, the trials failed to show any improvement in functional outcome at 90 days.
Similarly, Phase III trials for severe traumatic brain injury were also halted due to safety concerns and a low probability of success. The failure of this compound in late-stage clinical trials underscores the difficulty of translating neuroprotective effects from animal models to human patients. Potential reasons for this failure are multifactorial and include a narrow therapeutic window, the complex pathophysiology of stroke and head injury beyond excitotoxicity, and the possibility that blocking NMDA receptors, which are vital for normal neuronal function, may be detrimental in an already injured brain.
Conclusion
This compound is a potent competitive NMDA receptor antagonist that effectively mitigates the excitotoxic cascade in preclinical models of neuronal injury. Its mechanism of action, directly blocking the initial trigger of excitotoxicity, provided a strong rationale for its development as a neuroprotective agent. However, the translation of this preclinical efficacy into clinical success proved unattainable. The clinical trials for both acute ischemic stroke and severe head injury were terminated due to safety concerns and a lack of efficacy.
The story of this compound serves as a critical case study in the field of neuroprotection. It highlights the challenges of clinical trial design for acute neurological emergencies and the potential for adverse effects when broadly inhibiting a fundamental neurotransmitter system. Future research in excitotoxicity mitigation may focus on more nuanced approaches, such as targeting specific NMDA receptor subtypes or downstream pathways, to achieve a better balance between neuroprotection and maintaining essential physiological neuronal function.
References
- 1. Failure of the competitive N-methyl-D-aspartate antagonist this compound (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The this compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Transient Middle Cerebral Artery Occlusion Model of Neonatal Stroke in P10 Rats - PMC [pmc.ncbi.nlm.nih.gov]
Selfotel (CGS-19755): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selfotel (also known as CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated for its neuroprotective properties, primarily in the context of acute ischemic stroke and traumatic brain injury. As a selective antagonist at the glutamate (B1630785) binding site of the NMDA receptor, this compound was designed to mitigate the excitotoxic cascade initiated by excessive glutamate release during neurological insults. Preclinical studies in various animal models demonstrated its potential to reduce neuronal damage. However, subsequent Phase III clinical trials in humans failed to show efficacy and raised safety concerns, leading to the discontinuation of its development. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound.
Chemical Structure and Properties
This compound, with the chemical name (+/−)-cis-4-(phosphonomethyl)piperidine-2-carboxylic acid, is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5)[1]. It is a racemic mixture and is classified as a competitive NMDA receptor antagonist[1][2].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid | [3] |
| Synonyms | CGS-19755, cis-4-(Phosphonomethyl)-2-piperidinecarboxylic acid | [1] |
| CAS Number | 110347-85-8 | |
| Molecular Formula | C₇H₁₄NO₅P | |
| Molar Mass | 223.164 g/mol | |
| Solubility | Stable solubility under normal ambient conditions. | |
| Storage | Should be protected from excessive heat, light, and moisture. |
Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity
This compound exerts its neuroprotective effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. During ischemic events, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases, lipases, and endonucleases, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to neuronal cell death. By blocking the glutamate binding site, this compound aimed to attenuate this excitotoxic cascade.
References
- 1. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Failure of the competitive N-methyl-D-aspartate antagonist this compound (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The this compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Selfotel (CGS-19755): A Technical Analysis of its Anticonvulsant Potential
For Immediate Release
This technical guide offers an in-depth analysis of Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its potential as an anticonvulsant agent. Developed for researchers, scientists, and drug development professionals, this document synthesizes the core preclinical data, outlines detailed experimental methodologies, and discusses the clinical trajectory of this compound, which was ultimately halted due to safety concerns in trials for other indications.
Executive Summary
This compound is a potent and selective competitive antagonist of the NMDA receptor, a key player in excitatory neurotransmission. Its mechanism of action, which involves blocking the glutamate (B1630785) binding site to prevent excessive neuronal excitation, made it a promising candidate for treating conditions characterized by neuronal hyperexcitability, such as epilepsy. Preclinical studies demonstrated significant anticonvulsant activity in various animal models, particularly those involving generalized tonic-clonic seizures. However, the compound exhibited a narrow therapeutic window and its development was terminated following Phase III clinical trials for acute ischemic stroke, which revealed a trend toward increased mortality. This document provides a comprehensive retrospective of the scientific data to inform future research in the field of NMDA receptor modulation for seizure control.
Mechanism of Action
This compound exerts its effects by directly competing with the excitatory neurotransmitter glutamate for its binding site on the NMDA receptor.[1][2] Under normal physiological conditions, glutamate binding leads to the opening of the receptor's ion channel, allowing an influx of calcium (Ca²⁺) into the neuron. This process is fundamental to synaptic plasticity and learning.[1] However, in pathological states like epilepsy, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺. This "excitotoxicity" triggers a cascade of intracellular events leading to neuronal damage and death, and contributes to the generation and propagation of seizures.[2]
By competitively blocking the glutamate binding site, this compound prevents the opening of the ion channel, thereby attenuating the pathological Ca²⁺ influx and reducing neuronal hyperexcitability.[1]
Preclinical Anticonvulsant Efficacy
This compound demonstrated a distinct profile of anticonvulsant activity in various preclinical rodent models. It was most effective against seizures induced by maximal electroshock (MES) and sound (audiogenic seizures), while showing weaker activity against chemically induced seizures.
Quantitative Efficacy Data
The following table summarizes the median effective dose (ED₅₀) of this compound required to produce an anticonvulsant effect in several standard models. All doses were administered intraperitoneally (i.p.).
| Seizure Model | Species | ED₅₀ (mg/kg, i.p.) | Primary Seizure Type Modeled | Reference(s) |
| Maximal Electroshock (MES) | Mouse | 2.0 | Generalized Tonic-Clonic | |
| Maximal Electroshock (MES) | Rat | 3.8 | Generalized Tonic-Clonic | |
| NMDA-Induced Seizures | Mouse | ~2.0 | Excitatory Amino Acid-Induced | |
| Audiogenic Seizures | Mouse (DBA/2) | ~2.0 | Reflex Seizures | |
| Picrotoxin-Induced Seizures | N/A | Active (Dose N/A) | GABA Antagonist-Induced | |
| Pentylenetetrazol (PTZ) | N/A | Weakly Active | Absence / Myoclonic | |
| Strychnine-Induced Seizures | N/A | Weakly Active | Glycine Antagonist-Induced |
Neurological Deficit Data
A critical aspect of anticonvulsant development is the therapeutic index—the ratio between the effective dose and the dose causing adverse effects. This compound's potential was limited by a relatively narrow therapeutic window.
| Test | Species | ED₅₀ (mg/kg, i.p.) | Endpoint Measured | Reference(s) |
| Rotorod Performance | Rat | 6.2 | Motor Incoordination | |
| Traction Reflex | Mouse | > 6.0 | Motor Impairment |
Experimental Protocols
The data presented above were generated using standardized preclinical methodologies designed to identify potential anticonvulsant agents.
Maximal Electroshock (MES) Seizure Protocol
-
Objective: To assess efficacy against generalized tonic-clonic seizures.
-
Animals: Male CF1 mice or Sprague-Dawley rats.
-
Procedure:
-
Animals are administered this compound (i.p.) or vehicle at predetermined times before the test (e.g., 0.5 or 1 hour).
-
A corneal electrode is used to deliver an electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds).
-
The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic extensor seizure.
-
Audiogenic Seizure Protocol
-
Objective: To assess efficacy in a genetic model of reflex epilepsy.
-
Animals: Seizure-prone DBA/2 mice.
-
Procedure:
-
DBA/2 mice are administered this compound (i.p.) or vehicle.
-
After a set pre-treatment time, mice are placed in an acoustic chamber.
-
A high-intensity acoustic stimulus (e.g., bell or siren) is presented for a fixed duration (e.g., 60 seconds).
-
The primary endpoint is the blockage of the characteristic seizure sequence, which includes wild running, clonic seizures, and tonic extension.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure response.
-
Clinical Development and Discontinuation
Despite promising preclinical anticonvulsant and neuroprotective data, this compound's clinical development focused on acute ischemic stroke and traumatic brain injury. No dedicated clinical trials for epilepsy were conducted.
Phase IIa trials in stroke patients established a maximum tolerated single intravenous dose of 1.5 mg/kg. Higher doses were associated with a significant incidence of dose-dependent psychomimetic and neurological adverse effects.
Summary of Clinical Adverse Events (Stroke & Neurosurgery Patients)
| Adverse Event Category | Specific Symptoms Reported | Incidence | Reference(s) |
| Psychomimetic | Agitation, hallucinations, confusion, paranoia, delirium, abnormal dreaming | Dose-dependent; occurred in all 6 patients at 2 mg/kg. | |
| Neurological | Ataxia, dizziness, nystagmus, distorted vision | Frequent, dose-dependent | |
| Gastrointestinal | Nausea, vomiting | Reported |
Ultimately, two pivotal Phase III trials of this compound for acute ischemic stroke were suspended prematurely. The decision was made by the Data Safety Monitoring Board due to an observed imbalance in mortality, with a trend toward a higher death rate in the this compound-treated group compared to placebo. This outcome effectively halted all further clinical development of this compound.
Conclusion
This compound (CGS-19755) is a potent competitive NMDA receptor antagonist with a clear preclinical profile of anticonvulsant activity, particularly against generalized tonic-clonic seizures. Its mechanism of action directly addresses the excitotoxicity implicated in seizure generation. However, the promising preclinical efficacy was overshadowed by a narrow therapeutic window and, most critically, by unacceptable safety signals in clinical trials for neuroprotection. The psychomimetic side effects and the trend toward increased mortality in vulnerable patient populations underscore the significant challenges in modulating the NMDA receptor system for therapeutic benefit. The data collated in this guide serves as a valuable technical resource, highlighting both the potential and the perils of targeting the glutamate system for the treatment of epilepsy and other CNS disorders.
References
Selfotel: A Preclinical In-Depth Analysis of its Anxiolytic and Analgesic Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a member of the piperidine (B6355638) carboxylic acid class, this compound's mechanism of action involves blocking the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting the influx of calcium ions that mediate excitotoxicity and synaptic plasticity.[2] This mode of action has led to extensive preclinical investigation into its therapeutic potential for a range of neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the anxiolytic and analgesic properties of this compound as demonstrated in animal models, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
While initially explored for neuroprotective effects in conditions like stroke and head trauma, early preclinical studies also revealed its significant anticonvulsant and anxiolytic-like activities.[1][3] The exploration of NMDA receptor antagonists for anxiety and pain is grounded in the understanding that glutamatergic hyperactivity plays a crucial role in the pathophysiology of these conditions. This document aims to synthesize the available preclinical data to inform further research and development in this area.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its pharmacological effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. This action prevents the opening of the receptor's associated ion channel, a critical step in many forms of synaptic transmission and plasticity. The following diagram illustrates the signaling pathway at a glutamatergic synapse and the point of intervention for this compound.
Anxiolytic Properties in Animal Models
The anxiolytic potential of this compound has been primarily demonstrated in conflict-based models of anxiety. These tests create a motivational conflict in the animal, for example, between the desire to explore a novel environment and the fear of open spaces, or between a learned behavior to receive a reward and the simultaneous punishment.
Quantitative Data: Anxiolytic Effects
The following table summarizes the key quantitative findings from a pivotal study on the anxiolytic-like effects of this compound.
| Animal Model | Species | Compound | Route of Administration | Dose Range | Key Findings | Reference |
| Vogel Conflict Test | Rat | This compound (CGS-19755) | Intraperitoneal (i.p.) | Not specified | Minimum Effective Dose (MED) to significantly increase punished responding: 1.73 mg/kg. | [3] |
| Diazepam Discrimination | Rat | This compound (CGS-19755) | Intraperitoneal (i.p.) | Not specified | ED50 for generalization to diazepam discriminative stimuli: 9.0 mg/kg. | [3] |
Note: At higher doses, the anxiolytic effect of this compound in the Vogel conflict test was reportedly obscured by reductions in overall responding.[3]
Experimental Protocol: Vogel Conflict Test
The Vogel conflict test is a widely used paradigm to screen for anxiolytic drug activity.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Apparatus: An operant conditioning chamber equipped with a drinking spout connected to a lickometer and a shock generator.
-
Habituation and Deprivation: Animals are water-deprived for a period of 24 to 48 hours prior to testing to motivate drinking behavior.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally at a specified time (e.g., 30 minutes) before the test session.
-
Test Session: The rat is placed in the operant chamber. After a brief period of non-punished drinking, a punishment contingency is introduced where every 20th lick, for example, results in the delivery of a mild electric shock through the drinking spout.
-
Data Collection: The total number of licks and the number of shocks received during the session are recorded.
-
Interpretation: Anxiolytic compounds are expected to increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment.
Elevated Plus-Maze
Methodology:
-
Animals: Mice or rats are used.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two arms enclosed by walls.
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.
-
Interpretation: Anxiolytic drugs typically increase the proportion of time spent in and the number of entries into the open arms, reflecting a decrease in anxiety.
Analgesic Properties in Animal Models
The role of NMDA receptors in the central sensitization processes underlying many chronic and inflammatory pain states suggests that NMDA antagonists like this compound could possess analgesic properties. However, specific preclinical data for this compound in standard analgesic assays are limited in the public domain. The following sections describe the standard methodologies used to assess analgesia, which would be applicable for evaluating this compound.
Hot Plate Test
This test is used to evaluate the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
Methodology:
-
Animals: Typically mice or rats.
-
Apparatus: A heated plate with the temperature maintained at a constant, noxious level (e.g., 55°C). The animal is confined to the surface by a transparent cylinder.
-
Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is employed to prevent tissue damage.
-
Interpretation: An increase in the latency to respond is indicative of an analgesic effect.
Formalin Test
The formalin test is a model of tonic chemical pain that is particularly useful as it has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain.
Methodology:
-
Animals: Mice or rats.
-
Procedure: A dilute solution of formalin is injected subcutaneously into the plantar surface of a hind paw.
-
Data Collection: The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection), reflecting direct chemical stimulation of nociceptors, and Phase 2 (15-60 minutes post-injection), which is associated with central sensitization and inflammation.
-
Interpretation: Centrally acting analgesics, including NMDA antagonists, are often effective in reducing the nociceptive behaviors in Phase 2.
Discussion and Future Directions
The available preclinical data, particularly from the Vogel conflict test, provide evidence for the anxiolytic-like properties of this compound.[3] The generalization of this compound to the discriminative stimulus effects of diazepam further supports a potential role in modulating anxiety, although through a distinct glutamatergic mechanism rather than the GABAergic pathway targeted by benzodiazepines.[3]
The lack of specific published data for this compound in the elevated plus-maze, hot plate, and formalin tests represents a significant gap in our understanding of its full behavioral pharmacology profile. Given the established role of NMDA receptors in pain and anxiety, it is plausible that this compound would demonstrate efficacy in these models. Future preclinical studies should aim to address these gaps by conducting dose-response evaluations of this compound in these standard assays.
It is important to note that while showing promise in animal models, the clinical development of this compound for indications such as stroke and head injury was halted due to a narrow therapeutic window and the emergence of psychomimetic adverse effects at higher doses in human trials.[4] This highlights a common challenge with NMDA receptor antagonists. Future research could explore lower dose regimens or co-administration with other agents to potentially mitigate these side effects while retaining therapeutic efficacy for anxiety or pain.
Conclusion
This compound is a potent competitive NMDA receptor antagonist with demonstrated anxiolytic-like effects in preclinical animal models. The quantitative data from the Vogel conflict test provide a solid foundation for its anxiolytic potential. While its analgesic properties are theoretically supported by its mechanism of action, there is a need for further specific studies in established analgesic models to fully characterize its profile. The detailed methodologies and conceptual frameworks provided in this guide are intended to facilitate the design of such future investigations and to provide a comprehensive resource for researchers in the field of glutamatergic modulation for anxiety and pain.
References
- 1. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Efficacy of Selfotel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties, particularly in the context of ischemic brain injury. By competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor, this compound was designed to mitigate the excitotoxic cascade, a primary pathway of neuronal death following cerebral ischemia.[1] This technical guide provides an in-depth overview of the initial in vitro studies that established the foundational efficacy of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the key quantitative data from initial in vitro studies on this compound's efficacy.
| Parameter | Value | Cell Type/Model | Condition | Source |
| ED₅₀ | 25.4 µM | Dissociated mixed neocortical cultures (fetal Swiss Webster mice) | NMDA-induced excitotoxicity | [2] |
| ED₅₀ | 15.9 µM | Dissociated mixed neocortical cultures (fetal Swiss Webster mice) | 45 minutes of Oxygen-Glucose Deprivation (OGD) | [2] |
| IC₅₀ | 50 nM | Rat brain membrane preparations | Inhibition of [³H]-CPP binding to NMDA receptors | [3] |
Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity
The neuroprotective effect of this compound is primarily attributed to its ability to block the initial steps of the excitotoxic cascade. The following diagram illustrates the signaling pathway initiated by excessive glutamate release and the point of intervention for this compound.
References
- 1. Molecular mechanisms of calcium-dependent neurodegeneration in excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The critical role of calpain versus caspase activation in excitotoxic injury induced by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of calcium-dependent excitotoxicity [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Selfotel in Focal Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties in the context of cerebral ischemia.[1] By blocking the NMDA receptor, this compound aims to mitigate the excitotoxic cascade, a major contributor to neuronal damage following ischemic events.[1] During ischemia, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons.[1] This triggers detrimental intracellular processes, including the activation of proteases and lipases, ultimately leading to cell death.[1]
Preclinical studies in various animal models of focal cerebral ischemia demonstrated that this compound could significantly reduce neuronal damage.[2] However, it is crucial to note that despite these promising preclinical results, this compound failed to show efficacy in Phase III clinical trials for acute ischemic stroke and was associated with a trend towards increased mortality. These outcomes underscore the challenges in translating preclinical neuroprotective strategies to clinical success.
This document provides a detailed overview of the protocols for using this compound in preclinical focal cerebral ischemia models, summarizes key quantitative data from these studies, and visualizes the underlying mechanisms and experimental workflows.
Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity
This compound exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to the NMDA receptor. This action prevents the massive influx of calcium ions that triggers a cascade of neurotoxic events, including the activation of degradative enzymes like proteases, phospholipases, and endonucleases, which damage essential cellular components.
References
Administering Selfotel in Animal Models of CNS Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties in various preclinical models of central nervous system (CNS) injury.[1] By competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor, this compound aims to mitigate the downstream effects of the excitotoxic cascade, a key pathological process in neuronal death following ischemic stroke and traumatic brain injury.[1] These application notes provide a comprehensive overview of the administration of this compound in animal models of CNS injury, including quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Attenuation of Excitotoxic Cascade
In the event of a CNS injury, such as ischemic stroke or trauma, there is an excessive release of glutamate into the synaptic cleft. This overabundance of glutamate leads to the persistent activation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+) into the postsynaptic neuron.[2] This intracellular calcium overload triggers a cascade of neurotoxic events, including:
-
Activation of Degradative Enzymes: Elevated Ca2+ levels activate proteases (e.g., calpains), phospholipases, and endonucleases that degrade essential cellular components.[1]
-
Mitochondrial Dysfunction: Calcium overload impairs mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors.[1]
-
Generation of Reactive Oxygen Species (ROS): The excitotoxic cascade promotes the formation of ROS, causing oxidative stress and further cellular damage.[1]
This compound, as a competitive NMDA receptor antagonist, directly competes with glutamate for its binding site on the receptor. This action prevents the pathological influx of ions, thereby attenuating the entire downstream excitotoxic cascade and preserving neuronal integrity.[1]
This compound's competitive antagonism at the NMDA receptor, preventing excitotoxicity.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data for this compound from various preclinical studies in animal models of CNS injury.
Table 1: this compound Administration in Stroke Models
| Animal Model | Species | This compound Dose | Route of Administration | Timing of Administration | Key Outcomes | Reference |
| Global Cerebral Ischemia | Gerbil | 10 and 30 mg/kg (repeated doses) | Intraperitoneal (i.p.) | 15 min before occlusion (4 doses at 2h intervals) | Reduced hippocampal brain damage | [3] |
| Global Cerebral Ischemia | Rat | 30 mg/kg (repeated doses) | Intraperitoneal (i.p.) | Immediately after ischemia (4 doses at 2h intervals) | Reduced histological damage | [3] |
| Permanent Middle Cerebral Artery Occlusion | Rat | 40 mg/kg | Intravenous (i.v.) | Immediately after occlusion | Reduced cortical edema by 23% | [3] |
| Permanent Middle Cerebral Artery Occlusion | Rat | 10 mg/kg bolus + 5 mg/kg/h infusion | Intravenous (i.v.) | 5 min prior to or 5 min after occlusion | Reduced infarct size and glucose hypermetabolism | [3] |
| Focal Ischemia | Rabbit | 40 mg/kg | Not Specified | 10 min following insult | 76% decrease in cortical ischemic neuronal damage | [3] |
Table 2: this compound Administration in Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI) Models
| Animal Model | Species | This compound Dose | Route of Administration | Timing of Administration | Key Outcomes | Reference |
| Fluid Percussion Injury | Rat | 3-30 mg/kg | i.v. or i.p. | 15 min before injury | Attenuated post-traumatic glutamate increase | [3] |
| Fluid Percussion Injury | Rat | 10 mg/kg | i.v. (10 min post) and i.p. (12 & 24h post) | Combination therapy | Decreased heat shock protein expression | [3] |
| Reversible Spinal Cord Ischemia | Rabbit | 30 mg/kg | Intravenous (i.v.) | 5 min after ischemic episode | Significant neuroprotection | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The tMCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.
Objective: To induce a temporary blockage of the middle cerebral artery (MCA) to produce a reproducible ischemic brain injury, followed by reperfusion.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-scissors and forceps
-
4-0 nylon monofilament with a rounded tip
-
Sutures
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Place the rat in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Carefully ligate the distal ECA and the CCA.
-
Filament Insertion: Make a small incision in the ECA stump. Insert the 4-0 nylon monofilament into the ECA and advance it into the ICA until it occludes the origin of the MCA. A slight resistance will be felt.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60-120 minutes).
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.
-
Wound Closure: Close the incision with sutures.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesia and access to food and water.
This compound Administration: this compound or vehicle can be administered at various time points before, during, or after the occlusion, as detailed in Table 1, via the desired route (e.g., intravenous or intraperitoneal).
Experimental workflow for the transient Middle Cerebral Artery Occlusion (tMCAO) model.
Protocol 2: Fluid Percussion Injury (FPI) in Rats
The FPI model is a commonly used model of traumatic brain injury that produces a combination of focal and diffuse injury.
Objective: To induce a controlled and reproducible traumatic brain injury.
Materials:
-
Male Sprague-Dawley or Wistar rats (350-450g)
-
Anesthesia (e.g., sodium pentobarbital)
-
Stereotaxic frame
-
Fluid percussion device
-
Craniotomy drill
-
Injury cap (Luer-Lok)
-
Dental acrylic
-
Sutures
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the desired brain region (e.g., parietal cortex), leaving the dura mater intact.
-
Injury Cap Placement: Securely attach the injury cap to the skull surrounding the craniotomy using dental acrylic.
-
Injury Induction: Connect the injury cap to the fluid percussion device. A pendulum strikes a piston, sending a fluid pulse of a specific pressure and duration to the intact dura, causing brain injury.
-
Cap Removal and Wound Closure: Remove the injury cap and close the scalp incision with sutures.
-
Post-operative Care: Monitor the animal for recovery and provide appropriate post-operative care.
This compound Administration: As outlined in Table 2, this compound or vehicle can be administered prior to or following the fluid percussion injury via the specified route.
Experimental workflow for the Fluid Percussion Injury (FPI) model.
Conclusion
This compound has demonstrated neuroprotective effects in a variety of animal models of CNS injury by attenuating the excitotoxic cascade. The provided data and protocols offer a foundation for researchers designing and conducting preclinical studies to further evaluate the therapeutic potential of this compound and other NMDA receptor antagonists. Careful consideration of the animal model, dosing regimen, and timing of administration is crucial for obtaining reproducible and translatable results. Despite promising preclinical data, it is important to note that this compound did not show efficacy in human clinical trials for acute ischemic stroke, highlighting the challenges of translating preclinical findings to clinical success.[1]
References
Selfotel for Neuroprotection in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been extensively studied for its neuroprotective properties in preclinical models of cerebral ischemia and traumatic brain injury.[1][2] By blocking the glutamate (B1630785) binding site on the NMDA receptor, this compound inhibits the excessive influx of calcium ions into neurons, a key step in the excitotoxic cascade that leads to neuronal death following ischemic events.[1][3][4] While promising in animal models, this compound failed to demonstrate efficacy in human clinical trials for acute ischemic stroke and was associated with a trend towards increased mortality, underscoring the challenges in translating preclinical findings to clinical success.[1][3][5]
These application notes provide a comprehensive overview of the preclinical data on this compound, with a focus on its use in rat models of neuroprotection. Detailed dosage information, experimental protocols, and a summary of its mechanism of action are presented to guide researchers in designing and interpreting studies involving this compound.
Quantitative Data Summary
The following tables summarize the effective dosages of this compound used in various neuroprotection studies in rats. It is important to note that the optimal dose can vary depending on the animal model, the timing of administration, and the route of administration.
Table 1: this compound Dosage in Rat Models of Global Cerebral Ischemia
| Rat Strain | Ischemia Model | Dosage | Route of Administration | Dosing Schedule | Outcome | Reference |
| Wistar | Global Ischemia | 30 mg/kg | Intraperitoneal (i.p.) | Four doses at 2-hour intervals, starting immediately post-ischemia | Reduced histological damage, but increased mortality | [2] |
| Gerbils | Global Cerebral Ischemia | 10 and 30 mg/kg | Intraperitoneal (i.p.) | Four doses at 2-hour intervals, starting 15 minutes before occlusion | Significant neuroprotection | [2] |
| Rat | Global Ischemia | 10 to 30 mg/kg | Intraperitoneal (i.p.) | Multiple injections | Neuroprotection observed when administered within 30 minutes of ischemia | [6] |
Table 2: this compound Dosage in Rat Models of Focal Cerebral Ischemia
| Rat Strain | Ischemia Model | Dosage | Route of Administration | Dosing Schedule | Outcome | Reference |
| Fisher | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 40 mg/kg | Intravenous (i.v.) | Immediately after occlusion | Reduced cortical edema by 23% | [2] |
| Sprague-Dawley | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 10 mg/kg bolus followed by 5 mg/kg/h infusion for 4 hours | Intravenous (i.v.) | - | Significantly reduced cortical infarct volume | [2] |
| Rat | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 10 mg/kg | Intravenous (i.v.) | Single dose 5 minutes after occlusion | Reduced infarct size | [6] |
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its neuroprotective effects by acting as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][3] In the context of cerebral ischemia, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of Ca2+ into neurons. This calcium overload triggers a cascade of detrimental downstream events, including the activation of degradative enzymes, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately leading to neuronal cell death.[1][3] By blocking the NMDA receptor, this compound mitigates this excitotoxic cascade.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes a common model for inducing focal cerebral ischemia to study the efficacy of neuroprotective agents like this compound.[1]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Operating microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Heating pad to maintain body temperature at 37°C
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat with isoflurane.
-
Place the rat in a supine position and maintain its body temperature at 37°C using a heating pad.
-
-
Surgical Exposure:
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Ligation:
-
Carefully ligate the distal end of the ECA and the CCA.
-
-
Filament Insertion:
-
Make a small incision in the ECA stump.
-
Insert the 4-0 nylon monofilament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by observing a significant drop in cerebral blood flow using a Laser Doppler flowmeter.
-
-
Occlusion Period:
-
Maintain the filament in place for the desired duration of ischemia (e.g., 60-120 minutes).
-
-
Reperfusion:
-
Gently withdraw the filament to allow for the reperfusion of the MCA territory.
-
-
Wound Closure:
-
Close the cervical incision with sutures.
-
-
Post-operative Care:
-
Monitor the animal during recovery from anesthesia.
-
Provide appropriate post-operative analgesia and care.
-
Drug Preparation and Administration
This compound (CGS-19755) should be dissolved in an appropriate vehicle, such as sterile saline, for in vivo administration. The concentration should be calculated based on the desired dose and the weight of the animal. Administration can be performed via intraperitoneal (i.p.) or intravenous (i.v.) injection, as indicated in the dosage tables. The timing of administration is a critical parameter and should be carefully considered in the experimental design, as the therapeutic window for this compound is narrow.[2]
Discussion and Considerations
While this compound has demonstrated neuroprotective effects in various rat models of cerebral ischemia, its clinical development was halted due to a lack of efficacy and safety concerns in human trials.[1][3] The doses used in preclinical studies are generally higher than those tolerated in humans.[2] Researchers should be aware of the potential for adverse effects, which can include psychomimetic-like behaviors.[7]
The discrepancy between preclinical success and clinical failure highlights the importance of careful experimental design and interpretation. Factors such as the choice of animal model, the timing of drug administration, and the endpoints measured can all influence the outcome of neuroprotection studies. Despite its clinical limitations, this compound remains a valuable tool for investigating the mechanisms of excitotoxicity and for the preclinical evaluation of novel neuroprotective strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Focal ischemia enhances the adverse effect potential of N-methyl-D-aspartate receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Application of Selfotel in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Selfotel (CGS 19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective potential in various models of central nervous system injury, including traumatic brain injury (TBI).[1] The rationale for its use in TBI stems from the well-established role of excitotoxicity in the secondary injury cascade.[1] Excessive release of the excitatory neurotransmitter glutamate (B1630785) following TBI leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions, subsequent activation of neurotoxic intracellular pathways, and ultimately neuronal death.[2] By competitively blocking the glutamate binding site on the NMDA receptor, this compound aims to mitigate this excitotoxic cascade.[1]
Preclinical studies in animal models of TBI have shown that this compound can attenuate post-traumatic increases in glutamate, reduce intracranial pressure, and decrease brain damage.[1] However, it is crucial to note that despite promising preclinical data, this compound failed to demonstrate efficacy and raised safety concerns in phase III clinical trials for both severe head injury and acute ischemic stroke. The trials were prematurely terminated due to an observed increase in mortality and serious adverse events in the treatment groups. Therefore, while this compound remains a valuable tool for preclinical research into the mechanisms of excitotoxicity in TBI, its translational potential is considered low. These application notes provide detailed protocols for the in vivo use of this compound in rodent models of TBI, based on methodologies reported in the scientific literature.
Quantitative Data from In Vivo TBI Studies
The following tables summarize quantitative data from preclinical studies of this compound in various animal models of traumatic brain injury.
Table 1: this compound Administration and Efficacy in Rodent TBI Models
| TBI Model | Animal Species | This compound Dose | Route of Administration | Timing of Administration | Key Findings | Reference |
| Mild to Moderate Fluid Percussion Injury | Rat | 3-30 mg/kg | i.v. or i.p. | 15 min before injury | Attenuated post-traumatic increases in glutamate | |
| Fluid Percussion Injury | Rat | 10 mg/kg | i.v. and i.p. | 10 min (i.v.), 12 and 24 h (i.p.) post-injury (in combination with a free radical scavenger) | Decreased heat shock protein expression | |
| Acute Subdural Hematoma | Rat | 10 mg/kg | i.v. | 25 min after induction | Significantly reduced brain damage and lowered intracranial pressure (ICP) by 29% compared to controls |
Table 2: Neuroprotective Dose Ranges of this compound in Preclinical Models
| CNS Injury Model | Animal Species | Neuroprotective Dose Range | Reference |
| Traumatic Brain Injury | Rodents | 3–30 mg/kg | |
| Stroke | Rodents | 10–40 mg/kg |
Experimental Protocols
This compound Solution Preparation for In Vivo Administration
Materials:
-
This compound (CGS 19755) powder
-
Sterile 0.9% physiological saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the required concentration: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total amount of this compound and the final volume of the solution needed. The injection volume for intraperitoneal (i.p.) or intravenous (i.v.) administration in rats is typically 1-5 ml/kg.
-
Weigh the this compound powder: Accurately weigh the required amount of this compound powder in a sterile environment.
-
Dissolve in sterile saline: Add the weighed this compound powder to a sterile vial containing the calculated volume of sterile 0.9% physiological saline. This compound is water-soluble.
-
Mix thoroughly: Vortex the solution until the this compound powder is completely dissolved.
-
Sterile filter the solution: To ensure sterility for in vivo administration, pass the this compound solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Protect from light and excessive heat.
Lateral Fluid Percussion Injury (LFPI) Rodent Model
The LFPI model is a widely used and well-characterized model of TBI that produces a combination of focal and diffuse injury.
Materials:
-
Male Sprague-Dawley or Wistar rats (300-400g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Trephine (4.0-5.0 mm diameter)
-
Fluid percussion device
-
Injury hub (e.g., modified Luer-Lok syringe hub)
-
Cyanoacrylate adhesive and dental acrylic
-
Suturing material
-
Warming pad
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (4% for induction, 1.5-2.5% for maintenance).
-
Place the animal in a stereotaxic frame.
-
Make a midline sagittal incision on the scalp to expose the skull.
-
-
Craniotomy:
-
Perform a craniotomy (4.0-5.0 mm diameter) over the right parietal cortex, midway between the bregma and lambda sutures and lateral to the sagittal suture, being careful not to damage the underlying dura mater.
-
-
Injury Hub Placement:
-
Securely attach the injury hub over the exposed dura using cyanoacrylate adhesive and dental acrylic.
-
-
Fluid Percussion Injury Induction:
-
Connect the injury hub to the fluid percussion device, ensuring the system is filled with sterile saline and free of air bubbles.
-
Induce the injury by releasing a pendulum that strikes a piston, delivering a fluid pulse of a specific pressure (e.g., 1.8-2.2 atmospheres for a moderate injury) to the dura. The duration of the pulse is typically around 20-25 ms.
-
-
Post-Injury Care:
-
After the injury, remove the injury hub and suture the scalp incision.
-
Allow the animal to recover on a warming pad until ambulatory.
-
Provide appropriate post-operative analgesia and care as per institutional guidelines.
-
Neurological Severity Score (NSS) Assessment
The NSS is a composite score used to evaluate motor and cognitive deficits following TBI in rodents.
Protocol:
-
Acclimation: Acclimate the animals to the testing environment and equipment for several days before baseline testing and injury.
-
Baseline Testing: Perform the NSS assessment prior to TBI to establish a baseline score for each animal.
-
Post-Injury Testing: Assess the NSS at various time points post-injury (e.g., 24 hours, 48 hours, 7 days) to evaluate the extent of neurological impairment and recovery.
-
NSS Tasks: The NSS typically consists of a series of tasks that assess motor function, reflexes, and balance. A point is given for the failure to perform a task. The total score reflects the severity of the neurological deficit. Tasks may include:
-
Beam balance: Ability to balance on a narrow wooden beam.
-
Beam walk: Ability to traverse a narrow wooden beam.
-
Forelimb and hindlimb flexion: Assesses reflexes upon lifting the animal by the tail.
-
Gait analysis: Observation of walking patterns for any abnormalities.
-
Lesion Volume Quantification using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable (red) and infarcted (white) brain tissue, allowing for the quantification of lesion volume.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
4% paraformaldehyde (PFA) for fixation (optional)
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Brain Extraction: At a predetermined time point post-TBI (e.g., 48 hours), euthanize the animal and carefully extract the brain.
-
Brain Slicing: Place the brain in a brain matrix slicer and create coronal sections of a consistent thickness (e.g., 2 mm).
-
TTC Incubation:
-
Immerse the brain slices in a 2% TTC solution.
-
Incubate at 37°C for 15-30 minutes, protected from light. The viable tissue will stain red, while the infarcted tissue will remain white.
-
-
Image Acquisition:
-
Carefully arrange the stained slices and capture a high-resolution digital image.
-
-
Image Analysis:
-
Use image analysis software to measure the area of the infarct (white tissue) and the total area of each brain slice.
-
Calculate the lesion volume by integrating the infarct area over the thickness of the slices. To correct for edema, the lesion volume can be expressed as a percentage of the contralateral hemisphere volume.
-
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Selfotel Solutions in Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selfotel (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking the glutamate (B1630785) binding site on the NMDA receptor, this compound inhibits the excitotoxic cascade, a key pathway in neuronal cell death associated with various neurological disorders.[1][2] These application notes provide detailed protocols for the preparation and use of this compound solutions in both in vitro and in vivo experimental settings, along with a summary of its mechanism of action and relevant quantitative data. While preclinical studies have demonstrated significant neuroprotective effects, it is crucial to note that clinical trials in acute ischemic stroke were halted due to safety concerns, suggesting a narrow therapeutic window.[3][4]
Chemical Properties and Storage
This compound, with the chemical name (±)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a water-soluble compound.[5] For optimal stability, it should be handled under the following conditions:
| Parameter | Recommendation |
| Solubility | Soluble in sterile, purified water (e.g., Milli-Q), Phosphate-Buffered Saline (PBS), and HEPES-buffered saline. |
| Storage of Powder | Store protected from excessive heat, light, and moisture. |
| Stock Solution Storage | Aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. |
Mechanism of Action: NMDA Receptor Antagonism
This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. In pathological conditions such as ischemia, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺ into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of degradative enzymes (e.g., proteases, phospholipases, and endonucleases) and the generation of reactive oxygen species (ROS), ultimately leading to neuronal death. By blocking glutamate binding, this compound mitigates this excitotoxic cascade.
This compound competitively blocks glutamate binding to the NMDA receptor.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
In Vitro Neuroprotection
| Parameter | Value | Cell Type | Condition |
| Recommended Concentration Range | 16–25 µM | Dissociated Neuronal Cultures | Neuroprotection against excitotoxicity or Oxygen-Glucose Deprivation (OGD) |
| ED₅₀ vs. NMDA Excitotoxicity | 25.4 µM | Mixed Neocortical Cultures | NMDA-induced excitotoxicity |
| ED₅₀ vs. OGD | 15.9 µM | Mixed Neocortical Cultures | 45 minutes of OGD |
| Other Neuroprotective Concentration | 100 µM | - | OGD |
In Vivo Neuroprotection
| Animal Model | Dosing Regimen | Route | Outcome |
| Gerbil (Global Cerebral Ischemia) | 10 and 30 mg/kg (4 doses at 2h intervals) | Intraperitoneal (i.p.) | Reduced hippocampal brain damage |
| Rat (Focal Cerebral Ischemia) | 40 mg/kg (single dose) | Intravenous (i.v.) | Reduced cortical edema |
| Rat (Focal Cerebral Ischemia) | 10 mg/kg bolus followed by 5 mg/kg/h for 4h | Intravenous (i.v.) | Reduced volume of cortical infarct |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q) or sterile PBS or HEPES-buffered saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the this compound powder to room temperature.
-
Calculate the required mass of this compound to prepare a 10-100 mM stock solution.
-
Under sterile conditions, dissolve the this compound powder in the chosen solvent (e.g., sterile water).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
In Vitro Neuroprotection Assay
This protocol provides a general workflow for assessing the neuroprotective effects of this compound in a neuronal cell culture model of excitotoxicity.
Workflow for an in vitro neuroprotection assay using this compound.
Procedure:
-
Cell Plating: Plate primary neurons (e.g., cortical or hippocampal neurons) onto appropriate culture plates coated with a suitable substrate (e.g., poly-D-lysine).
-
Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot of this compound. Prepare fresh working solutions by diluting the stock solution in the culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Pre-treatment: Thirty minutes to one hour before inducing excitotoxicity, replace the existing culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Induce Excitotoxicity: Introduce an excitotoxic insult, such as a high concentration of glutamate (e.g., 50-100 µM) or by inducing oxygen-glucose deprivation (OGD).
-
Assessment: Following the excitotoxic insult, assess neuronal viability using standard methods such as lactate (B86563) dehydrogenase (LDH) assay, MTT assay, or immunocytochemistry for neuronal markers.
Preparation of this compound for In Vivo Administration
This protocol outlines the preparation of this compound for systemic administration in animal models.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile tubes
-
Vortex mixer
-
Filter (0.22 µm) for sterilization
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the weight of the animals.
-
Dissolve the this compound powder in the sterile vehicle.
-
Vortex until fully dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.
-
The solution is now ready for administration (e.g., intraperitoneal or intravenous injection).
Important Considerations:
-
A dose-response curve should be determined for each specific animal model and experimental paradigm.
-
The therapeutic window for this compound administration is narrow. In a gerbil model of global ischemia, neuroprotection was observed when administered up to 4 hours after the onset of occlusion.
-
High doses of this compound may be associated with adverse effects and even mortality, as observed in both preclinical and clinical studies. Careful dose selection and monitoring are crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Selfotel's Journey into the Brain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of significant interest in neuroscience research, particularly for its potential neuroprotective effects. A critical aspect of its preclinical and clinical evaluation is the accurate measurement of its uptake into the brain. Understanding the extent and rate at which this compound crosses the blood-brain barrier (BBB) is paramount for dose selection, therapeutic window determination, and overall assessment of its potential efficacy and safety.
These application notes provide a detailed overview of established and relevant techniques for quantifying this compound brain uptake, complete with experimental protocols and comparative data.
Quantitative Data Summary
The brain uptake of this compound exhibits species-dependent variability. The following tables summarize key pharmacokinetic parameters gathered from various preclinical and clinical studies.
Table 1: this compound Brain and Cerebrospinal Fluid (CSF) Concentrations in Rabbits
| Time Post-Administration (hours) | Brain Concentration (µM) | CSF Concentration (µM) |
| 1 | 5 | 12 |
| 2 | 5 | 6 |
| 4 | 7 | 13 |
| Data from a study in rabbits following a single 40 mg/kg intravenous dose.[1] |
Table 2: this compound Pharmacokinetic Parameters in Different Species
| Species | Dosing | Key Findings | Reference |
| Rabbit | 40 mg/kg IV | Readily crosses the BBB, achieving neuroprotective levels in the brain and CSF.[1] | Pérez-Pinzón et al. |
| Rat | Not specified | Slow uptake into the brain.[1] | Various studies |
| Mouse | Not specified | Relatively fast brain uptake.[1] | Daniel et al. |
| Human | 0.5 to 2.0 mg/kg IV | CSF concentrations ranged from 0.2–4.76 µM at 1.5–6 hours post-administration.[1][2] | Grotta et al., Steinberg et al. |
Key Experimental Techniques and Protocols
This section details the methodologies for three key experimental techniques to measure this compound brain uptake: in vivo microdialysis, brain tissue homogenate analysis, and positron emission tomography (PET) imaging.
In Vivo Microdialysis for Measuring Unbound this compound in Brain Extracellular Fluid
In vivo microdialysis is a powerful technique for sampling the extracellular fluid in a specific brain region of a freely moving animal, allowing for the determination of unbound drug concentrations at the site of action.
Experimental Protocol:
a. Probe Construction and Implantation:
-
Fabricate or purchase a microdialysis probe with a semipermeable membrane of appropriate length (e.g., 2-4 mm) and molecular weight cut-off (e.g., 20 kDa) to allow for the diffusion of this compound.
-
Anesthetize the subject animal (e.g., rat) and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., striatum or hippocampus).
-
Slowly insert the microdialysis probe into the target brain region and secure it to the skull with dental cement.
b. Perfusion and Sample Collection:
-
Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) before collecting baseline samples.
-
Administer this compound to the animal (e.g., via intravenous injection).
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into collection vials.
c. Sample Analysis:
-
Quantify the concentration of this compound in the microdialysate samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[3][4]
d. Data Analysis:
-
Calculate the unbound concentration of this compound in the brain extracellular fluid at each time point.
-
Determine pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Brain Tissue Homogenate Analysis for Total Brain Concentration
This method measures the total concentration of this compound (both bound and unbound) within a specific brain region.
Experimental Protocol:
a. Tissue Collection:
-
At predetermined time points after this compound administration, euthanize the animal.
-
Rapidly excise the brain and dissect the region(s) of interest on an ice-cold surface.
-
Weigh the dissected tissue samples.
b. Homogenization and Extraction:
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) using a mechanical homogenizer.[5]
-
Add an organic solvent (e.g., acetonitrile) to precipitate proteins and extract the drug.[6]
-
Centrifuge the homogenate to pellet the precipitated proteins.
c. Sample Analysis:
-
Collect the supernatant containing the extracted this compound.
-
Analyze the this compound concentration in the supernatant using a validated HPLC-MS/MS method.
d. Data Analysis:
-
Calculate the total concentration of this compound in the brain tissue, typically expressed as ng/g of tissue.
-
Determine the brain-to-plasma concentration ratio by dividing the brain tissue concentration by the plasma concentration at the same time point.
Positron Emission Tomography (PET) Imaging for NMDA Receptor Occupancy
PET is a non-invasive imaging technique that can be used to measure the binding of a radiolabeled ligand to its target in the living brain. While a specific PET radioligand for this compound is not commercially available, this protocol outlines the general procedure for a receptor occupancy study, which could be adapted if a suitable radiolabeled competitor for the NMDA receptor is used.
Experimental Protocol:
a. Radioligand and Subject Preparation:
-
Synthesize and purify a suitable PET radioligand that binds to the NMDA receptor (e.g., a radiolabeled competitive antagonist).
-
Fast the subject animal or human participant for an appropriate period before the scan.[7]
b. Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Administer a bolus injection of the radioligand.
-
Acquire dynamic PET data over a specified period (e.g., 90-120 minutes).[8]
c. Drug Administration and Post-Dose PET Scan:
-
Administer a single dose of this compound.
-
At a time point corresponding to the expected peak brain concentration of this compound, perform a second PET scan using the same procedure as the baseline scan.[9]
d. Image Analysis:
-
Reconstruct the PET images and co-register them with an anatomical scan (e.g., MRI).
-
Define regions of interest (ROIs) in the brain.
-
Calculate the binding potential (BP_ND) of the radioligand in the ROIs for both the baseline and post-dose scans.
e. Receptor Occupancy Calculation:
-
Calculate the NMDA receptor occupancy of this compound using the following formula:
-
Receptor Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100
-
References
- 1. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose escalation safety and tolerance study of the competitive NMDA antagonist this compound (CGS 19755) in neurosurgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of neurotransmitters in microdialysate samples following quetiapine dosing to schizophrenia phenotyped rats using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Dopamine in Brain Microdialysates with High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Distinct cerebral 18F-FDG PET metabolic patterns in anti-N-methyl-D-aspartate receptor encephalitis patients with different trigger factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NMDA Receptor Function In Vitro Using Selfotel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by directly competing with the endogenous agonist glutamate (B1630785) for its binding site on the NMDA receptor complex.[3] In preclinical in vitro and in vivo models, this compound demonstrated significant neuroprotective properties against excitotoxic neuronal injury, a key pathological process in ischemic stroke and other neurological disorders.[4] While it ultimately failed to show efficacy in human clinical trials for acute ischemic stroke, this compound remains a valuable pharmacological tool for researchers studying the physiological and pathological roles of NMDA receptors in a laboratory setting.[5][6]
These application notes provide detailed protocols for utilizing this compound in key in vitro assays to investigate NMDA receptor function, including electrophysiology, intracellular calcium imaging, and cell viability assays.
Mechanism of Action
This compound is a structural analog of 2-amino-5-phosphonopentanoic acid (AP5) and competitively inhibits the glutamate binding site on the NMDA receptor.[3][7] Under conditions of excessive glutamate release, such as during ischemia, overactivation of NMDA receptors leads to a massive influx of calcium (Ca²⁺) into neurons.[4] This calcium overload triggers a cascade of neurotoxic events, including the activation of degradative enzymes, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal cell death.[4] By blocking glutamate binding, this compound prevents the opening of the NMDA receptor ion channel, thereby attenuating the downstream excitotoxic cascade and preserving neuronal integrity.[4]
Quantitative Data Presentation
The following tables summarize key in vitro pharmacological data for this compound.
| Parameter | Value | Assay Type | Species | Reference |
| IC₅₀ | 50 nM | [³H]-CPP Binding | Rat Brain | [1] |
| IC₅₀ | 100 nM | [³H]-CGS 19755 Binding | Rat Brain | [7] |
| K_d | 9 nM (high affinity) | [³H]-CGS 19755 Binding | Rat Brain | [7] |
| K_d | 200 nM (low affinity) | [³H]-CGS 19755 Binding | Rat Brain | [7] |
| pA₂ | 5.94 | NMDA-evoked [³H]ACh release | Rat Striatum | [1] |
| ED₅₀ | 25.4 µM | NMDA Excitotoxicity | Mouse Neocortical Cultures | [3] |
| ED₅₀ | 15.9 µM | Oxygen-Glucose Deprivation | Mouse Neocortical Cultures | [3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Electrophysiological Assessment of NMDA Receptor Antagonism
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line expressing NMDA receptors.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4 with NaOH. Mg²⁺-free to relieve voltage-dependent block of the NMDA receptor.
-
Internal solution (in mM): 140 K-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with KOH.
-
NMDA and Glycine stock solutions.
-
This compound stock solution (dissolved in external solution).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare cultured neurons on coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Obtain a baseline recording in the external solution.
-
Apply a solution containing a saturating concentration of NMDA (e.g., 100 µM) and a co-agonist concentration of glycine (e.g., 10 µM) to elicit an inward current.
-
Wash out the NMDA/glycine solution and allow the current to return to baseline.
-
Pre-incubate the neuron with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 2-5 minutes.
-
Co-apply the NMDA/glycine solution with the same concentration of this compound.
-
Record the peak inward current in the presence of this compound.
-
Wash out all compounds and allow the cell to recover.
-
Repeat steps 6-11 for a range of this compound concentrations to generate a dose-response curve.
Data Analysis: Measure the peak amplitude of the NMDA-induced current in the absence and presence of each concentration of this compound. Calculate the percentage of inhibition for each concentration and plot the dose-response curve to determine the IC₅₀ value.
Intracellular Calcium Imaging
This protocol details the measurement of this compound's ability to block NMDA-induced intracellular calcium influx using a fluorescent calcium indicator.
Materials:
-
Cultured primary neurons or a suitable neuronal cell line.
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
NMDA and Glycine stock solutions.
-
This compound stock solution.
-
Fluorescence microscope with an appropriate filter set and a digital camera.
Procedure:
-
Plate cells on glass-bottom dishes or coverslips suitable for imaging.
-
Load the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the dish/coverslip on the microscope stage and perfuse with HBSS.
-
Acquire a baseline fluorescence recording.
-
Stimulate the cells with NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) and record the increase in fluorescence intensity.
-
Wash out the NMDA/glycine and allow the fluorescence to return to baseline.
-
Pre-incubate the cells with this compound (e.g., 100 nM - 50 µM) for 5-10 minutes.
-
Co-apply NMDA/glycine with the same concentration of this compound and record the fluorescence response.
-
Repeat for a range of this compound concentrations.
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) upon NMDA stimulation in the absence and presence of different concentrations of this compound. Calculate the percentage of inhibition of the calcium response and determine the IC₅₀.
Cell Viability Assays for Neuroprotection
These protocols describe two common methods, the MTT and LDH assays, to assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity.
3.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of viable cells.
Materials:
-
Cultured primary neurons or a suitable neuronal cell line in a 96-well plate.
-
Neurobasal medium or other appropriate cell culture medium.
-
NMDA and Glycine stock solutions.
-
This compound stock solution.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM - 100 µM) for 1-2 hours.
-
Induce excitotoxicity by adding a toxic concentration of glutamate or NMDA (e.g., 50-200 µM) with glycine (e.g., 10 µM) for a specified duration (e.g., 30 minutes to 24 hours). Include control wells with no treatment and wells with only NMDA/glycine.
-
After the excitotoxic insult, remove the treatment medium and replace it with fresh medium.
-
Incubate the cells for 24 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3.2 Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Cultured primary neurons or a suitable neuronal cell line in a 96-well plate.
-
Neurobasal medium or other appropriate cell culture medium.
-
NMDA and Glycine stock solutions.
-
This compound stock solution.
-
Commercially available LDH cytotoxicity assay kit.
-
Microplate reader.
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the 24-hour incubation period post-insult, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (typically around 490 nm).
Data Analysis for Cell Viability Assays: For the MTT assay, express the results as a percentage of the control (untreated) cells. For the LDH assay, calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH). Plot the cell viability or cytotoxicity against the this compound concentration to determine its neuroprotective ED₅₀.
Conclusion
This compound is a well-characterized competitive NMDA receptor antagonist that serves as an invaluable tool for in vitro research into the roles of NMDA receptors in neuronal function and pathology. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to investigate NMDA receptor-mediated electrophysiological responses, intracellular calcium signaling, and excitotoxic cell death. While its clinical development was halted, the wealth of preclinical data and its specific mechanism of action make this compound a cornerstone compound for basic and translational neuroscience research.
References
- 1. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] this compound in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist. | Semantic Scholar [semanticscholar.org]
- 7. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Studies of Selfotel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrated significant neuroprotective potential in preclinical models of cerebral ischemia.[1] By competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor, this compound was designed to mitigate the excitotoxic cascade, a primary driver of neuronal death following ischemic stroke.[1][2] Despite promising preclinical data, this compound failed to demonstrate efficacy in Phase III clinical trials for acute ischemic stroke and was associated with a trend towards increased mortality.[2][3] This underscores the critical importance of rigorous and well-designed preclinical studies to better predict clinical outcomes.
These application notes provide detailed protocols for in vitro and in vivo experimental designs to assess the efficacy of this compound and other potential neuroprotective agents. The aim is to offer a standardized framework for researchers to generate robust and reproducible data.
Mechanism of Action: NMDA Receptor Antagonism
Under ischemic conditions, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium (Ca²⁺) into neurons. This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases and phospholipases, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal cell death through necrosis or apoptosis. This compound acts by competitively blocking the glutamate binding site on the NMDA receptor, thereby attenuating this excitotoxic cascade.
Signaling Pathway of this compound's Neuroprotective Action
Caption: this compound competitively antagonizes the NMDA receptor, blocking the excitotoxic cascade initiated by excessive glutamate release during an ischemic event.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize key quantitative data from preclinical studies evaluating the neuroprotective effects of this compound.
Table 1: In Vivo Efficacy of this compound in Animal Models of Focal Ischemia
| Animal Model | Dosing Regimen | Administration Route | Time of Administration | Key Efficacy Endpoint | Percent Reduction in Infarct Volume | Reference |
| Rat (Sprague Dawley) | 10 mg/kg bolus followed by 5 mg/kg/h infusion for 4h | Intravenous (i.v.) | Immediately after occlusion | Cortical Infarct Volume | Significant reduction | |
| Rat (Fisher) | 40 mg/kg | Intravenous (i.v.) | Immediately after occlusion | Cortical Edema | 23% | |
| Rabbit | 40 mg/kg | Not specified | Not specified | Cortical Ischemic Neuronal Damage | 76% |
Table 2: In Vivo Efficacy of this compound in Animal Models of Global Ischemia
| Animal Model | Dosing Regimen | Administration Route | Time of Administration | Key Efficacy Endpoint | Outcome | Reference |
| Gerbil | 10 and 30 mg/kg (4 doses at 2h intervals) | Intraperitoneal (i.p.) | Starting 15 min before occlusion | Hippocampal Brain Damage | Significant protection at both doses | |
| Rat | 10 to 30 mg/kg (multiple injections) | Intraperitoneal (i.p.) | Within 30 min after ischemia | Not specified | Neuroprotection observed |
Experimental Protocols
In Vitro Efficacy Study: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol is designed to mimic ischemic conditions in vitro to assess the neuroprotective effects of this compound.
Objective: To determine the concentration-dependent efficacy of this compound in protecting primary neurons from OGD-induced cell death.
Materials:
-
Primary cortical or hippocampal neurons (e.g., from embryonic E18 rats or mice)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Deoxygenated glucose-free balanced salt solution (BSS)
-
This compound stock solution (dissolved in a suitable vehicle)
-
Cell viability assay (e.g., LDH assay, MTT assay, or live/dead staining)
-
Hypoxic chamber (95% N₂, 5% CO₂)
Experimental Workflow: In Vitro OGD Protocol
Caption: Workflow for assessing this compound's neuroprotective effect in an in vitro OGD model.
Procedure:
-
Cell Culture: Plate primary neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.
-
Pre-treatment: 24 hours prior to OGD, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells twice with deoxygenated, glucose-free BSS.
-
Place the cells in the hypoxic chamber with deoxygenated, glucose-free BSS for a predetermined duration (e.g., 60-120 minutes) to induce ischemic-like injury.
-
-
Reperfusion: After the OGD period, remove the plates from the chamber and replace the BSS with the original pre-treatment medium (containing this compound or vehicle).
-
Assessment of Cell Viability: 24 hours after OGD, assess neuronal viability using a quantitative method such as the LDH assay (to measure cell death) or MTT assay (to measure metabolic activity).
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the normoxic control group.
-
Generate a dose-response curve to determine the EC₅₀ of this compound.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.
In Vivo Efficacy Study: Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used in vivo model of focal ischemic stroke that mimics the human condition.
Objective: To evaluate the efficacy of this compound in reducing infarct volume and improving neurological outcome following focal cerebral ischemia.
Materials:
-
Male adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Nylon monofilament suture for intraluminal occlusion
-
This compound solution for administration
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Neurological deficit scoring system (e.g., Bederson score)
Experimental Workflow: In Vivo MCAO Protocol
Caption: Workflow for assessing this compound's efficacy in a rodent MCAO stroke model.
Procedure:
-
MCAO Surgery:
-
Anesthetize the animal and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: Administer this compound or vehicle at a predetermined dose and time point (e.g., intravenously immediately after occlusion or at the time of reperfusion). Preclinical studies have used doses ranging from 10-40 mg/kg.
-
Reperfusion: For a transient MCAO model, withdraw the suture after a defined period (e.g., 60-90 minutes) to allow for reperfusion. For a permanent MCAO model, the suture is left in place.
-
Neurological Assessment: At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson scale for rats).
-
Infarct Volume Measurement:
-
At the study endpoint (e.g., 48 hours), euthanize the animal and perfuse the brain.
-
Slice the brain into coronal sections and stain with TTC. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Data Analysis:
-
Compare the mean infarct volume between the this compound-treated and vehicle-treated groups using a t-test or ANOVA.
-
Analyze neurological scores using appropriate non-parametric statistical tests (e.g., Mann-Whitney U test).
-
Correlate infarct volume with neurological deficit scores.
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound's efficacy in models of ischemic stroke. Given the discrepancy between preclinical success and clinical failure of this compound, it is imperative that future studies are designed with rigor, including appropriate dose-response analyses, characterization of the therapeutic window, and assessment in models that incorporate comorbidities often seen in stroke patients. Such comprehensive preclinical data are essential for guiding the development of novel neuroprotective therapies.
References
Application Notes and Protocols for Selfotel Administration in Gerbil Global Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in preclinical gerbil models of global cerebral ischemia. This document outlines the mechanism of action, experimental protocols, and key quantitative data to facilitate the design and execution of neuroprotection studies.
Introduction
Global cerebral ischemia, often modeled in gerbils through bilateral common carotid artery occlusion, leads to neuronal damage, particularly in vulnerable regions like the hippocampus.[1] A key driver of this damage is excitotoxicity, a process initiated by the excessive release of the neurotransmitter glutamate (B1630785).[2] Glutamate over-activates NMDA receptors, leading to a massive influx of calcium ions (Ca2+), which in turn triggers a cascade of detrimental intracellular events culminating in neuronal death.[3][4]
This compound acts as a neuroprotective agent by competitively inhibiting the binding of glutamate to the NMDA receptor.[2] This blockade mitigates the excitotoxic cascade, thereby reducing the extent of neuronal injury following an ischemic insult.[3] Preclinical studies in gerbil models have demonstrated the potential of this compound to reduce ischemia-induced hippocampal damage.[3]
Mechanism of Action: NMDA Receptor Antagonism
During cerebral ischemia, energy failure leads to neuronal depolarization and the massive release of glutamate into the synaptic cleft. This excess glutamate persistently activates NMDA receptors, causing a sustained influx of Ca2+.[3][5] The elevated intracellular Ca2+ activates various enzymes, including proteases, lipases, and endonucleases, which contribute to cellular damage and death.[1] this compound, by competing with glutamate for its binding site on the NMDA receptor, prevents this pathological ion influx and the subsequent downstream neurotoxic events.[2]
Figure 1. This compound's mechanism of action in the ischemic cascade.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been evaluated in various preclinical studies. The following tables summarize key quantitative findings from studies using the gerbil global ischemia model.
Table 1: Dose-Response Effect of this compound on Hippocampal Damage in Gerbils
| This compound Dose (mg/kg, i.p.) | Route of Administration | Dosing Regimen | Outcome Measure | Result | Reference |
| 1 | Intraperitoneal (i.p.) | 4 injections at 2-hour intervals, starting 15 min before 20 min ischemia | Hippocampal Brain Damage | No significant protection | [3] |
| 3 | Intraperitoneal (i.p.) | 4 injections at 2-hour intervals, starting 15 min before 20 min ischemia | Hippocampal Brain Damage | No significant protection | [3] |
| 10 | Intraperitoneal (i.p.) | 4 injections at 2-hour intervals, starting 15 min before 20 min ischemia | Hippocampal Brain Damage | Significant protection | [3] |
| 30 | Intraperitoneal (i.p.) | 4 injections at 2-hour intervals, starting 15 min before 20 min ischemia | Hippocampal Brain Damage | Significant protection | [3] |
| 30 | Intraperitoneal (i.p.) | 4 injections at 2-hour intervals, starting immediately after ischemia | Histological Damage (3 days) | Reduced histological damage (in Wistar rats) | [3] |
| 10 | Intraperitoneal (i.p.) | 5 injections at 2-hour intervals, starting before ischemia | Calcium/Calmodulin Binding | Significantly reduced calcium influx | [3] |
Table 2: Therapeutic Window of this compound in Gerbil Global Ischemia
| This compound Dose (mg/kg, i.p.) | Timing of First Injection (post-occlusion) | Dosing Regimen | Outcome Measure | Result | Reference |
| 30 | 1 hour | 4 injections at 2-hour intervals | Hippocampal Neuroprotection | Neuroprotective | [3] |
| 30 | 2 hours | 4 injections at 2-hour intervals | Hippocampal Neuroprotection | Neuroprotective | [3] |
| 30 | 4 hours | 4 injections at 2-hour intervals | Hippocampal Neuroprotection | Neuroprotective | [3] |
| 100 | 24 hours | Single injection | Hippocampal Neuroprotection | No neuroprotection | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in a gerbil global ischemia model.
Animal Model: Gerbil Global Cerebral Ischemia
The Mongolian gerbil is a commonly used model for global cerebral ischemia due to its incomplete circle of Willis, which leads to severe forebrain ischemia upon bilateral occlusion of the common carotid arteries.[1][6]
Protocol:
-
Animal Preparation: Adult male Mongolian gerbils (e.g., 45-55 g) are used.[7] Animals should be housed under standard laboratory conditions with free access to food and water.
-
Anesthesia: Anesthetize the gerbil using a suitable anesthetic agent (e.g., isoflurane).[8]
-
Surgical Procedure:
-
Make a ventral midline cervical incision to expose both common carotid arteries.
-
Carefully separate the arteries from the surrounding nerves and tissues.
-
Place atraumatic clips or sutures around each common carotid artery.
-
-
Induction of Ischemia: Occlude both common carotid arteries for a predetermined duration, typically 5 to 20 minutes, to induce global cerebral ischemia.[1][3]
-
Reperfusion: After the ischemic period, remove the clips or sutures to allow for reperfusion.
-
Post-operative Care: Suture the incision and allow the animal to recover in a warm environment. Monitor the animal for neurological deficits and overall health.[7]
This compound Administration
This compound is typically administered intraperitoneally (i.p.) or intravenously (i.v.).[3]
Protocol (Intraperitoneal Administration):
-
Drug Preparation: Dissolve this compound in a sterile, physiologically compatible vehicle (e.g., saline). The concentration should be calculated based on the desired dose and the animal's body weight.
-
Injection:
-
For pre-ischemic treatment, administer the first dose of this compound (e.g., 10 or 30 mg/kg, i.p.) 15 minutes before the induction of ischemia.[3]
-
For post-ischemic treatment, administer the first dose at the desired time point after the onset of occlusion (e.g., 1, 2, or 4 hours).[3]
-
Subsequent doses are typically administered at 2-hour intervals for a total of 4 injections.[3]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [NMDA receptor antagonists in focal cerebral ischemia. An experimental model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Cerebral Ischemia Through NMDA Receptors: Metabotropic Signaling and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Development of a new cerebral ischemia reperfusion model of Mongolian gerbils and standardized evaluation system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Neuroprotective Effects of Selfotel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties.[1] By competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor, this compound was developed to mitigate the excitotoxic cascade, a primary pathway of neuronal death following cerebral ischemia.[1][2] During ischemic events, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of calcium ions (Ca²⁺) into neurons.[3][4] This calcium overload triggers a cascade of detrimental events, including the activation of proteases and phospholipases, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately leading to cell death. This compound aimed to prevent this cascade by blocking the initial excitotoxic insult.
These application notes provide detailed methodologies for assessing the neuroprotective effects of this compound in both in vitro and in vivo models. While preclinical studies showed promise, it is important to note that this compound failed to demonstrate efficacy in Phase III clinical trials for acute ischemic stroke and was associated with a trend towards increased mortality, underscoring the complexities of translating preclinical findings to clinical success.
Mechanism of Action: The Excitotoxic Cascade
Ischemic conditions trigger a massive release of glutamate into the synaptic cleft. This leads to the over-activation of NMDA receptors, initiating the excitotoxic cascade. This compound acts by competitively binding to the glutamate site on the NMDA receptor, thereby preventing its activation and the subsequent influx of Ca²⁺.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
| Parameter | Value | Species | Model | Reference |
| IC₅₀ (NMDA receptor binding) | 60 nM | Rat | In vitro | |
| Neuroprotective Dose Range (Stroke) | 10–40 mg/kg | Animal Models | In vivo | |
| Neuroprotective Dose Range (Traumatic Brain Injury) | 3–30 mg/kg | Animal Models | In vivo |
| Clinical Trial Parameter | Value | Population | Notes | Reference |
| Phase IIa Dose | 1.0 - 2.0 mg/kg | Acute Ischemic Stroke Patients | Dose-dependent adverse effects observed. 1.5 mg/kg deemed tolerable. | |
| Phase III Dose | 1.5 mg/kg (single IV dose) | Acute Ischemic Stroke Patients | Trials suspended due to an imbalance in mortality. | |
| Therapeutic Window (Preclinical) | Up to 4 hours post-occlusion | Gerbil Global Ischemia | Neuroprotection observed when administered within this timeframe. | |
| Therapeutic Window (Clinical) | Within 6 hours of symptom onset | Acute Ischemic Stroke Patients | No beneficial effect observed. |
In Vitro Methodologies for Assessing Neuroprotection
In vitro models of excitotoxicity are crucial for the initial screening and mechanistic studies of neuroprotective compounds like this compound. These assays typically involve exposing primary neuronal cultures to an excitotoxic insult, such as high concentrations of glutamate, and then assessing cell viability.
Experimental Workflow: In Vitro Excitotoxicity Assay
Protocol 1: Primary Cortical Neuron Culture and Glutamate-Induced Excitotoxicity
This protocol describes the establishment of primary cortical neuron cultures and the induction of excitotoxicity to evaluate the neuroprotective effects of this compound.
Materials:
-
Embryonic day 15-18 mice or rats
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture Preparation:
-
Isolate cortical hemispheres from embryonic rodents and place them in chilled dissection medium.
-
Remove meninges and dissociate the tissue using a papain dissociation system according to the manufacturer's instructions.
-
Plate the dissociated cells onto poly-D-lysine coated plates in Neurobasal medium.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment and Excitotoxic Insult:
-
After 7-10 days in vitro (DIV), replace the culture medium with fresh medium.
-
Add this compound at various concentrations to the designated wells. Include a vehicle control group.
-
Incubate for 1-2 hours.
-
Introduce L-glutamate to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Do not add glutamate to control wells.
-
Incubate the plates for 24 hours.
-
-
Assessment of Neuroprotection:
-
MTT Assay (Cell Viability):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.
-
-
LDH Assay (Cytotoxicity):
-
Collect a sample of the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength. Increased LDH release indicates greater cell death.
-
-
In Vivo Methodologies for Assessing Neuroprotection
In vivo models of stroke are essential for evaluating the efficacy of neuroprotective agents in a more physiologically relevant context. The middle cerebral artery occlusion (MCAO) model in rodents is a widely used method to mimic focal cerebral ischemia.
Experimental Workflow: In Vivo Stroke Model and Infarct Volume Analysis
Protocol 2: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol details the induction of focal cerebral ischemia via tMCAO and the subsequent assessment of infarct volume to determine the neuroprotective efficacy of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound or vehicle solution for injection
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin
Procedure:
-
Surgical Procedure (tMCAO):
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90-120 minutes), withdraw the suture to allow for reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.v. bolus followed by an infusion) or vehicle at a predetermined time point relative to the MCAO (e.g., immediately after occlusion).
-
-
Infarct Volume Assessment:
-
After 24-48 hours of reperfusion, euthanize the animal.
-
Harvest the brain and chill it briefly.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained sections in 10% formalin.
-
Acquire digital images of the stained sections.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by integrating the infarct areas over the slice thickness. The infarct volume is often expressed as a percentage of the total hemispheric volume to correct for edema.
-
Conclusion
The methodologies described provide a framework for the preclinical assessment of the neuroprotective effects of this compound. The in vitro assays are valuable for high-throughput screening and mechanistic studies, while the in vivo models offer a more comprehensive evaluation of efficacy in a stroke model. Despite promising preclinical data, the failure of this compound in clinical trials highlights the significant challenges in translating neuroprotective strategies from the laboratory to the clinic. These protocols can serve as a foundation for researchers investigating novel neuroprotective agents, with the critical understanding that rigorous and multifaceted evaluation is necessary to predict clinical success.
References
Selfotel: A Tool Compound for Investigating Glutamate Excitotoxicity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By directly competing with the neurotransmitter glutamate (B1630785) for its binding site, this compound blocks the excessive influx of calcium ions (Ca2+) into neurons, a key event in the excitotoxic cascade that leads to cell death.[1][2][3][4] This property makes this compound a valuable tool compound for in vitro and in vivo studies aimed at understanding the mechanisms of glutamate excitotoxicity and for the preclinical evaluation of potential neuroprotective agents.
Glutamate excitotoxicity is a primary mechanism of neuronal injury in a variety of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1][5] this compound's ability to mitigate this process has been demonstrated in numerous preclinical models.[3][5]
Despite its promise in preclinical studies, this compound failed to demonstrate efficacy in human clinical trials for acute ischemic stroke and was associated with significant adverse effects.[1][2][6] This translational failure underscores the complexity of clinical neuroprotection but also highlights the utility of this compound as a research tool to probe the specific pathways of NMDA receptor-mediated neuronal damage in a controlled laboratory setting. These application notes provide detailed protocols for using this compound to study glutamate excitotoxicity in both cell culture and animal models.
Mechanism of Action: Competitive NMDA Receptor Antagonism
Under pathological conditions such as ischemia, excessive glutamate is released into the synaptic cleft, leading to the overactivation of NMDA receptors. This triggers a massive influx of Ca2+, initiating a cascade of neurotoxic events including the activation of degradative enzymes, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[1][3] this compound competitively binds to the glutamate recognition site on the NMDA receptor, thereby preventing its activation and interrupting this destructive cascade.[1][3][4]
Figure 1: Mechanism of this compound in preventing excitotoxicity.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Condition | This compound Concentration (ED₅₀) | Reference(s) |
| Neuroprotection | Dissociated mixed neocortical cultures (fetal mice) | NMDA-induced excitotoxicity | 25.4 µM | [5] |
| Neuroprotection | Dissociated mixed neocortical cultures (fetal mice) | Oxygen-Glucose Deprivation (45 min) | 15.9 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Condition | This compound Dose Range (Neuroprotective) | Administration Route | Reference(s) |
| Global Cerebral Ischemia | Gerbil | 20 min bilateral common carotid artery occlusion | 10 - 30 mg/kg (repeated doses) | Intraperitoneal (i.p.) | [5] |
| Global Cerebral Ischemia | Rat | 10 - 30 mg/kg (repeated doses) | Intraperitoneal (i.p.) | [2] | |
| Focal Cerebral Ischemia (MCAO) | Rat | Permanent | 10 mg/kg (single dose) | Intravenous (i.v.) | [2] |
| Focal Cerebral Ischemia (MCAO) | Rat | Permanent | 40 mg/kg | Intravenous (i.v.) | [5] |
| Traumatic Brain Injury | - | 3 - 30 mg/kg | - | [5] |
Experimental Protocols
In Vitro Model: NMDA-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol describes how to induce excitotoxicity in primary cortical neurons using NMDA and to assess the neuroprotective effect of this compound.
1. Materials:
-
Primary cortical neurons (e.g., from E15-E18 mouse or rat embryos) plated on 96-well plates
-
Neurobasal medium with B27 supplement
-
N-methyl-D-aspartate (NMDA)
-
This compound (CGS-19755)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay kit
2. Experimental Workflow:
Figure 2: In vitro experimental workflow for this compound.
3. Detailed Procedure:
-
Cell Culture: Culture primary cortical neurons in a 96-well plate until a mature neuronal network has formed (typically 10-14 days in vitro).
-
This compound Pre-treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and dilute it in culture medium to the desired final concentrations (e.g., a dose range from 1 µM to 100 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 1-2 hours.
-
NMDA-induced Excitotoxicity: Prepare a stock solution of NMDA in water. Add NMDA directly to the wells containing this compound to achieve a final concentration known to induce excitotoxicity (e.g., 20-100 µM). The optimal concentration should be determined empirically for the specific cell type and culture conditions. Incubate for 15-30 minutes at 37°C.[7]
-
Wash and Recovery: Gently aspirate the medium containing NMDA and this compound. Wash the cells twice with pre-warmed, serum-free medium. Add fresh, pre-warmed culture medium to each well.
-
Incubation: Return the plate to the incubator and maintain for 24 hours.
-
Assessment of Cell Death/Viability:
-
LDH Assay: Measure the amount of LDH released into the culture medium from damaged cells. Follow the manufacturer's protocol for the LDH cytotoxicity assay kit.[8][9][10]
-
MTT Assay: Assess the metabolic activity of viable cells. Add MTT solution to the wells and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance.[11][12][13][14][15]
-
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes a widely used model of focal cerebral ischemia to evaluate the neuroprotective effects of this compound.[3]
1. Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Operating microscope and microsurgical instruments
-
4-0 nylon monofilament with a rounded tip
-
This compound solution for injection (e.g., dissolved in saline)
-
Triphenyltetrazolium chloride (TTC) for infarct staining
2. Surgical Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Exposure: Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Filament Insertion: Make a small incision in the ECA stump and insert the nylon monofilament. Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to confirm successful occlusion.
-
Occlusion Period: Maintain the filament in place for the desired duration (e.g., 60-120 minutes).
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, i.v.) at a specific time point relative to the occlusion (e.g., 5 minutes after occlusion).[2]
-
Reperfusion: Withdraw the filament to allow blood flow to resume.
-
Wound Closure and Post-operative Care: Close the incision and monitor the animal during recovery.
3. Assessment of Neuroprotection:
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal and remove the brain. Slice the brain into coronal sections and stain with TTC. The unstained areas represent the infarcted tissue. Calculate the infarct volume as a percentage of the total brain volume.
Conclusion
This compound remains a critical tool for researchers studying the fundamental mechanisms of glutamate excitotoxicity. Its well-defined mechanism of action as a competitive NMDA receptor antagonist allows for the specific investigation of this pathway's role in neuronal death. The protocols outlined in these application notes provide a framework for utilizing this compound in both in vitro and in vivo models to advance our understanding of excitotoxic neurodegeneration and to aid in the discovery of novel therapeutic strategies. While its clinical development was unsuccessful, the lessons learned from this compound's journey from preclinical promise to clinical failure continue to inform the field of neuroprotective drug development.[1][6][16]
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound [medbox.iiab.me]
- 5. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Failure of the competitive N-methyl-D-aspartate antagonist this compound (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The this compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Selfotel in Spinal Cord Ischemia Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Selfotel (CGS-19755) is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties in various models of central nervous system (CNS) injury, including spinal cord ischemia.[1] Ischemic injury to the spinal cord triggers a cascade of neurotoxic events, a significant component of which is excitotoxicity mediated by excessive glutamate (B1630785) release and subsequent overactivation of NMDA receptors. This leads to a massive influx of calcium ions (Ca2+), initiating downstream pathways that result in neuronal damage and apoptosis.[2][3] this compound's mechanism of action involves blocking the glutamate binding site on the NMDA receptor, thereby attenuating the excitotoxic cascade.[1]
Preclinical studies, particularly in rabbit models of spinal cord ischemia, have demonstrated the neuroprotective potential of this compound when administered within a narrow therapeutic window.[1] However, it is crucial to note that despite promising preclinical data, this compound failed to demonstrate efficacy in Phase III clinical trials for acute ischemic stroke and severe head injury, and in some cases, was associated with increased mortality.[4][5][6][7] This highlights the translational challenges in neuroprotection research. These notes provide an overview of the application of this compound in a research context, detailing its mechanism, experimental protocols, and key preclinical findings.
Mechanism of Action
Spinal cord ischemia leads to an excessive release of the excitatory neurotransmitter glutamate into the synaptic cleft. This glutamate binds to postsynaptic NMDA receptors, causing a conformational change that opens their associated ion channels. The subsequent influx of Ca2+ activates a number of deleterious intracellular signaling pathways, including:
-
Activation of Nitric Oxide Synthase (nNOS): Increased intracellular Ca2+ binds to calmodulin, which in turn activates nNOS. The resulting production of nitric oxide (NO) can be neurotoxic at high concentrations, contributing to oxidative stress.[8]
-
Mitochondrial Dysfunction: Calcium overload in mitochondria disrupts the electron transport chain, leading to decreased ATP production and the generation of reactive oxygen species (ROS).
-
Activation of Apoptotic Pathways: Sustained increases in intracellular Ca2+ can trigger the activation of caspases and other pro-apoptotic proteins, leading to programmed cell death.[9][10]
This compound competitively antagonizes the binding of glutamate to the NMDA receptor, thereby preventing channel opening and the subsequent influx of Ca2+. This blockade of the initial excitotoxic insult is the primary mechanism by which this compound exerts its neuroprotective effects in experimental models of spinal cord ischemia.
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Rabbit Model of Spinal Cord Ischemia
| Parameter | Treatment Group | Outcome | Reference |
| Therapeutic Window | This compound (30 mg/kg i.v.) 5 min post-ischemia | Significant neuroprotection | [1] |
| This compound (30 mg/kg i.v.) 30 min post-ischemia | No significant neuroprotection | [1] | |
| This compound (30 mg/kg i.v.) 60 min post-ischemia | No significant neuroprotection | [1] |
Table 2: Functional and Histological Outcomes in Animal Models of Spinal Cord Ischemia (General NMDA Antagonist Effects)
| Outcome Measure | Ischemia + Vehicle | Ischemia + NMDA Antagonist | General Findings |
| Functional Recovery (e.g., Tarlov Score) | Severe hindlimb motor deficits | Improved motor function | NMDA receptor blockade can improve the rate of recovery after ischemic injury.[11] |
| Histological Analysis (Neuronal Loss) | Significant loss of motor neurons in the anterior horn | Reduced neuronal loss | NMDA receptor antagonists can decrease neuronal damage when administered before or shortly after the ischemic insult.[12] |
Experimental Protocols
Rabbit Model of Reversible Spinal Cord Ischemia
This protocol is based on methodologies described for inducing spinal cord ischemia in rabbits via aortic occlusion.[12][13][14]
1. Animal Preparation:
- Adult New Zealand White rabbits of either sex are used.
- Animals are fasted overnight with free access to water.
- Anesthesia is induced and maintained with an appropriate anesthetic regimen (e.g., ketamine and xylazine, or isoflurane).
- The animal is placed in a supine position, and core body temperature is maintained at 37°C using a heating pad.
2. Surgical Procedure for Aortic Occlusion:
- A midline laparotomy is performed to expose the abdominal aorta.
- The aorta is carefully dissected just below the level of the renal arteries.
- A vessel loop or a non-traumatic vascular clamp is placed around the aorta.
- Ischemia is induced by tightening the vessel loop or applying the clamp for a predetermined duration (e.g., 15-30 minutes) to induce paraplegia.[12][13]
3. This compound Administration:
- This compound is dissolved in a sterile saline solution.
- A dose of 30 mg/kg is administered intravenously (i.v.) via a cannulated ear vein.[1]
- For therapeutic window studies, administer this compound at specific time points post-reperfusion (e.g., 5 minutes, 30 minutes).[1]
- A control group should receive an equivalent volume of saline vehicle.
4. Post-Operative Care and Functional Assessment:
- After the ischemic period, the aortic occlusion is released to allow for reperfusion.
- The surgical incision is closed in layers.
- Animals are allowed to recover from anesthesia in a warm environment.
- Neurological function is assessed at regular intervals (e.g., 24, 48, and 72 hours post-injury) using a validated scale such as the Tarlov score to evaluate hindlimb motor function.[15]
5. Histological Analysis:
- At the end of the experimental period, animals are euthanized by an approved method.
- The spinal cord is carefully dissected and fixed in 4% paraformaldehyde.
- The lumbar region of the spinal cord is processed for paraffin (B1166041) embedding and sectioning.
- Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) or Nissl stain to assess neuronal morphology and quantify neuronal loss, particularly in the anterior horn.[16]
Mandatory Visualizations
References
- 1. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Prospects and challenges in NMDAR signaling in spinal cord injury recovery and neural circuit remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] this compound in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist. | Semantic Scholar [semanticscholar.org]
- 8. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fas Receptor and Neuronal Cell Death after Spinal Cord Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMDA receptor blockade and spinal cord ischemia due to aortic crossclamping in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropathology of experimental spinal cord ischemia in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Awake rabbit model of ischemic spinal cord injury with delayed paraplegia: The role of ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Spinal Cord Ischemia | Veterian Key [veteriankey.com]
- 15. Development of a modified model of spinal cord ischemia injury by selective ligation of lumbar arteries in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spinal cord ischemia reperfusion injury induces cuproptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Selfotel Clinical Trials for Ischemic Stroke: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the Selfotel clinical trials for ischemic stroke. It is designed to offer insights into the trial's failure, troubleshoot potential experimental issues, and provide guidance for future research in neuroprotection.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for using this compound in ischemic stroke?
This compound (CGS 19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] The rationale for its use in ischemic stroke stems from the concept of excitotoxicity. During an ischemic event, the brain experiences a massive release of the excitatory neurotransmitter glutamate (B1630785).[1][2] This excess glutamate overstimulates NMDA receptors, leading to a pathological influx of calcium ions (Ca2+) into neurons.[1][2] This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases and nucleases, ultimately resulting in neuronal death.[2] By competitively blocking the NMDA receptor, this compound was hypothesized to interrupt this excitotoxic cascade and protect brain tissue from ischemic damage.[1]
Q2: Why were the this compound Phase III clinical trials (ASSIST trials) terminated prematurely?
The two pivotal Phase III trials, known as the Acute Stroke Trials Involving this compound Treatment (ASSIST), were suspended on the advice of the independent Data Safety Monitoring Board.[3][4][5][6] The primary reason for this decision was an observed imbalance in mortality, with a higher death rate in the this compound-treated group compared to the placebo group.[3][4][5][6] This increased mortality was particularly significant in patients with severe stroke and was more pronounced within the first 30 days post-treatment.[3][4][5]
Q3: What were the primary and secondary endpoints of the ASSIST trials?
The primary endpoint for the ASSIST trials was the proportion of patients achieving a Barthel Index score of ≥60 at 90 days after the stroke.[3][4][5][7] A score of 60 or greater on the Barthel Index is indicative of a reasonable level of functional independence in activities of daily living. The secondary objectives included assessing the impact of this compound on neurological outcomes at 30 and 90 days, as measured by the National Institutes of Health Stroke Scale (NIHSS) and the Scandinavian Stroke Scale (SSS), and evaluating its effect on mortality.[3]
Troubleshooting Guide for NMDA Antagonist Experiments
This guide addresses potential issues researchers might encounter when designing and conducting experiments with NMDA receptor antagonists for ischemic stroke, drawing lessons from the this compound trials.
Problem 1: Difficulty in establishing a therapeutic window.
-
Possible Cause: The time-dependent nature of excitotoxicity and the dual role of NMDA receptors in both neuronal death and survival pathways.
-
Troubleshooting Steps:
-
Re-evaluate the timing of administration: Pre-clinical evidence suggests that for NMDA antagonists to be effective, they often need to be administered very early after the ischemic event.[8] The 6-hour window in the ASSIST trials may have been too long.[3][4][5][7] Consider experimental designs with varying and earlier administration times.
-
Investigate the role of NMDA receptor subtypes: Not all NMDA receptors are the same. Some, like those containing the GluN2B subunit, are more strongly linked to cell death pathways, while others with the GluN2A subunit may be neuroprotective.[9] A non-selective antagonist like this compound might block beneficial signaling.[9] Employ subtype-selective antagonists in your experiments to dissect these opposing effects.
-
Problem 2: Observing unexpected neurotoxicity or increased mortality.
-
Possible Cause: The dose of the NMDA antagonist may be too high, leading to off-target effects or complete blockade of essential physiological NMDA receptor function.
-
Troubleshooting Steps:
-
Conduct thorough dose-response studies: The this compound trials used a single 1.5 mg/kg dose, which was determined from Phase IIa dose-escalation studies to be the maximum tolerated dose.[3][10] However, this dose was associated with a higher incidence of CNS adverse effects.[10][11] Your experimental design should include a wider range of doses to identify a potential therapeutic range with an acceptable safety profile.
-
Monitor for behavioral and physiological adverse effects: The this compound trials reported agitation, hallucinations, and confusion as common adverse effects.[10][11] In your animal models, implement a comprehensive battery of behavioral and physiological tests to detect any potential neurotoxic effects of your compound.
-
Problem 3: Lack of translation from animal models to clinical trials.
-
Possible Cause: Discrepancies in the complexity of the stroke models and the heterogeneity of the human patient population.
-
Troubleshooting Steps:
-
Refine your animal models: Human stroke is often accompanied by comorbidities such as hypertension and diabetes, which were present in the ASSIST trial participants.[3] Consider using animal models that incorporate these comorbidities to better mimic the clinical scenario.
-
Use more clinically relevant outcome measures: While infarct volume is a common endpoint in animal studies, the this compound trials focused on functional outcomes like the Barthel Index.[3][4][5][7] Incorporate long-term functional assessments in your animal studies to improve their predictive validity for clinical success.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the this compound Phase III (ASSIST) trials.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound (n=281) | Placebo (n=286) |
| Mean Age (years) | 68.5 | 68.1 |
| Male (%) | 60.1 | 58.7 |
| Mean time to treatment (hours) | 4.8 | 4.8 |
| Mean baseline NIHSS | 15.1 | 15.2 |
| History of Hypertension (%) | 60.7 | 60.4 |
| History of Atrial Fibrillation (%) | 32.9 | 24.1 |
| History of Prior TIA or Stroke (%) | 27.9 | 31.7 |
| History of Diabetes (%) | 20.7 | 16.9 |
Data sourced from the pivotal Phase III trial publications.
Table 2: Mortality Rates
| Time Point | This compound (n=280) | Placebo (n=286) | Relative Risk (95% CI) | P-value |
| Day 30 | 54 (19.3%) | 37 (12.9%) | 1.50 (1.00 - 2.24) | 0.05 |
| Day 90 | 62 (22.1%) | 49 (17.1%) | 1.30 (0.92 - 1.83) | 0.15 |
Data reflects the number of deaths and percentages at the specified time points.[3][4][5][6]
Table 3: Common Adverse Events
| Adverse Event | This compound (%) | Placebo (%) |
| Agitation | 23.1 | 10.8 |
| Hallucinations | 11.0 | 2.8 |
| Confusion | 10.7 | 5.2 |
| Somnolence | 10.3 | 6.6 |
| Nausea | 9.6 | 10.8 |
Percentages represent the proportion of patients experiencing the adverse event.
Experimental Protocols
ASSIST Trials (Phase III) Protocol
-
Study Design: Two concurrent, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[3][7]
-
Patient Population: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit.[3][4][5]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Rapidly improving neurological signs.
-
Evidence of intracranial hemorrhage on baseline CT scan.
-
Severe comorbid illness.
-
-
Intervention: A single intravenous dose of this compound (1.5 mg/kg) or a matching placebo.[3][4][5][7]
-
Primary Outcome Measure: Proportion of patients with a Barthel Index score of ≥60 at 90 days.[3][4][5][7]
-
Secondary Outcome Measures:
Phase IIa Dose-Escalation Study Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, ascending-dose trial.[10][11][12]
-
Patient Population: Patients with acute hemispheric ischemic stroke treated within 12 hours of symptom onset.[10][11][12]
-
Methodology:
-
Patients were randomized to receive either this compound or a placebo at escalating dose levels (starting from 1.0 mg/kg).[10][11][12]
-
At each dose level, a small cohort of patients was treated and monitored for safety and tolerability by an unblinded safety monitoring committee before escalating to the next dose.[10][11][12]
-
Initial cohorts received two doses, but due to adverse events at 2.0 mg/kg, subsequent groups received a single dose.[10][11][12]
-
-
Outcome Measures: Safety, tolerability, pharmacokinetics, and preliminary efficacy data.[10][11]
Visualizations
Caption: The excitotoxicity signaling pathway in ischemic stroke and the mechanism of action of this compound.
Caption: A simplified workflow of the ASSIST clinical trials for this compound in ischemic stroke.
References
- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of NMDA Receptor-mediated Excitotoxicity in Stroke - Ace Therapeutics [acetherapeutics.com]
- 10. Safety and tolerability of the glutamate antagonist CGS 19755 (this compound) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
Navigating the Challenges of Selfotel: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and address the limited efficacy of Selfotel observed in clinical settings. By offering detailed troubleshooting guides, frequently asked questions, and in-depth experimental protocols, we aim to equip researchers with the knowledge to navigate the complexities of NMDA receptor antagonism and inform future research in neuroprotection.
Troubleshooting Guides
Researchers encountering discrepancies between preclinical expectations and experimental outcomes with this compound can refer to the following guides. These resources address common issues and provide structured data for analysis.
Quantitative Data Summary: Preclinical vs. Clinical Trials
A significant challenge in this compound's development was the disparity between doses used in animal models and those found to be tolerable in humans.[1] The following tables summarize key quantitative data to aid in experimental design and interpretation.
Table 1: this compound Dosing and Efficacy in Preclinical Models
| Animal Model | Injury Type | Effective Dose Range (mg/kg) | Outcome | Reference |
| Gerbils | Global Cerebral Ischemia | 10 - 30 (i.p.) | Reduced hippocampal brain damage | [1] |
| Rats | Global Ischemia | 30 (i.p.) | Reduced histological damage | [1] |
| Rats | Permanent Middle Cerebral Artery Occlusion | 40 (i.v.) | Reduced cortical edema by 23% | [1] |
| Rabbits | Reversible Spinal Cord Ischemia | 30 (i.v.) | Significant efficacy if given at 5 min post-ischemia | [1] |
Table 2: this compound Dosing and Outcomes in Human Clinical Trials
| Trial Phase | Patient Population | Dose (mg/kg) | Key Outcomes & Adverse Events | Reference |
| Phase IIa | Acute Ischemic Stroke | Up to 2.0 | Dose-dependent CNS adverse events (agitation, hallucinations, confusion). 1.5 mg/kg deemed tolerable. | |
| Phase III | Acute Ischemic Stroke | 1.5 (i.v.) | No improvement in functional outcome. Trend towards increased mortality, especially in severe stroke. Trials stopped early. | |
| Phase III | Severe Head Injury | - | No significant difference in mortality. Trials stopped early due to safety concerns and lack of efficacy. |
Experimental Protocols
To ensure reproducibility and aid in troubleshooting, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Assessment of NMDA Receptor Antagonism using Electrophysiology
This protocol outlines a standard method to quantify the inhibitory activity of this compound on NMDA receptors in primary neuronal cultures or brain slices.
Objective: To determine the IC₅₀ of this compound for NMDA receptor-mediated currents.
Materials:
-
Primary neuronal cell culture or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
NMDA and glycine (B1666218) (co-agonist)
-
This compound
-
Patch-clamp electrophysiology setup
Methodology:
-
Prepare and maintain primary neuronal cultures or acute brain slices.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Perfuse the cells with aCSF containing antagonists for non-NMDA glutamate (B1630785) receptors and voltage-gated sodium and potassium channels to isolate NMDA receptor currents.
-
Apply a solution containing a fixed concentration of NMDA and glycine to elicit an inward current.
-
After establishing a stable baseline response, co-apply increasing concentrations of this compound with the NMDA/glycine solution.
-
Record the peak inward current at each this compound concentration.
-
Wash out this compound to ensure reversibility of the block.
-
Plot the percentage inhibition of the NMDA-evoked current against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in research and the interpretation of its clinical data.
Q1: Why did this compound show neuroprotective effects in animal models but fail in human clinical trials?
A1: The discrepancy is likely due to a combination of factors:
-
Dosing: The neuroprotective doses in animal models (10-40 mg/kg) were significantly higher than the maximum tolerated dose in humans (around 1.5 mg/kg). At clinically tolerable doses, the concentration of this compound in the human brain may have been insufficient to provide a neuroprotective effect.
-
Therapeutic Window: Preclinical studies indicated a narrow therapeutic window, with efficacy observed when administered shortly after the ischemic event (e.g., within 4 hours in some models). In clinical practice, treating patients within such a short timeframe is challenging.
-
Adverse Effects: this compound caused significant dose-dependent central nervous system adverse effects, including agitation, hallucinations, and confusion. These side effects limited the achievable therapeutic dose in humans.
-
Dual Role of NMDA Receptors: NMDA receptors are not only involved in excitotoxicity but also play a crucial role in normal physiological neuronal function and survival. Broadly antagonizing these receptors with a competitive antagonist like this compound may interfere with these essential functions, potentially leading to neurotoxic effects, as suggested by the increased mortality in some patient groups.
Q2: What is the mechanism of action of this compound?
A2: this compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by binding to the glutamate recognition site on the NMDA receptor, thereby preventing the binding of the excitatory neurotransmitter glutamate. In conditions of excessive glutamate release, such as during a stroke, this action is intended to prevent the over-activation of NMDA receptors and the subsequent excitotoxic cascade, which involves excessive calcium influx, activation of proteases, and ultimately, cell death.
Q3: What are the key takeaways for future research on NMDA receptor antagonists?
A3: The experience with this compound and other first-generation NMDA receptor antagonists has provided several important lessons:
-
Subunit Specificity: The NMDA receptor is a complex of different subunits (e.g., GluN2A, GluN2B). These subunits have distinct distributions in the brain and may mediate different downstream effects (pro-survival vs. pro-death). Future antagonists could be designed to selectively target specific subunits to minimize side effects while retaining neuroprotective activity.
-
Allosteric Modulation: Instead of competitive antagonism at the glutamate binding site, allosteric modulators that fine-tune receptor activity may offer a more nuanced approach with a better safety profile.
-
Therapeutic Index: Achieving a sufficiently high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is critical. The failure of this compound was largely due to its narrow therapeutic window, where toxic effects emerged at doses required for potential efficacy.
-
Translational Models: Preclinical models need to be refined to better predict clinical outcomes, including adverse effects and the effective dose range in humans.
References
Optimizing Selfotel dosage to avoid adverse neurological symptoms
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Selfotel (CGS-19755) dosage to minimize the risk of adverse neurological symptoms during preclinical and clinical experiments.
Troubleshooting Guide: Managing Adverse Neurological Symptoms
Researchers administering this compound may encounter a range of dose-dependent central nervous system (CNS) adverse effects. This guide provides a summary of these symptoms, their likely causes related to dosage, and recommended actions to mitigate them.
| Adverse Neurological Symptom | Potential Cause (Dosage-Related) | Recommended Action & Mitigation Strategy |
| Mild to Moderate: Dizziness, Ataxia, Dysarthria, Somnolence, Nausea, Vomiting | Initial response to NMDA receptor antagonism at lower doses. | - Closely monitor subjects after administration. - Consider a dose reduction in subsequent experiments. - Ensure a quiet and reassuring environment for the subjects.[1] |
| Moderate to Severe: Agitation, Confusion, Hallucinations, Paranoia, Delirium, Abnormal Dreaming | Higher doses of this compound leading to excessive NMDA receptor blockade. These effects are dose-dependent and increase in severity and frequency at doses above 1.5 mg/kg in humans.[1][2][3][4] | - Immediate dose reduction is recommended. - For management of acute symptoms, low doses of sedatives like lorazepam or haloperidol (B65202) have been used in clinical settings.[2][5] - Re-evaluate the therapeutic window for your specific experimental model. |
| Severe: Depressed Consciousness, Stupor, Coma | Potentially neurotoxic effects at higher concentrations, possibly mimicking stroke progression.[6][7] | - This may indicate a serious neurotoxic effect. Immediate cessation of the drug and supportive care are critical. - A thorough review of the experimental protocol and dosage is necessary before proceeding with further experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its neurological side effects?
A1: this compound is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[6][8] It works by binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby inhibiting the action of the excitatory neurotransmitter glutamate.[6] This action is intended to be neuroprotective by preventing the excessive neuronal stimulation and subsequent excitotoxicity that occurs in conditions like ischemic stroke.[1][8] However, NMDA receptors are crucial for normal synaptic transmission and plasticity. By blocking these receptors, this compound can disrupt normal neurological function, leading to dose-dependent adverse effects such as agitation, hallucinations, and confusion.[1][2]
Q2: What is the maximum tolerated dose of this compound in humans?
A2: Clinical trials in patients with acute ischemic stroke have indicated that doses above 1.5 mg/kg of this compound lead to more severe and less tolerable CNS adverse experiences.[1][2] In a phase IIa study, 1.5 mg/kg was identified as the maximum tolerated dose, with higher doses of 1.75 mg/kg and 2.0 mg/kg causing severe agitation, hallucinations, and paranoia that required more intensive management.[1][3][4]
Q3: Are the adverse neurological effects of this compound reversible?
A3: Yes, the neurological side effects observed in clinical trials, such as psychomimetic symptoms, ataxia, and dizziness, were reported to be reversible.[2][5] The duration of these symptoms ranged from minutes to a few days and they could often be managed with supportive care and, in some cases, medication like haloperidol.[5]
Q4: Is there a difference in this compound dosage between preclinical animal models and human clinical trials?
A4: Yes, there is a significant difference. Preclinical studies in animal models of stroke and traumatic brain injury used neuroprotective doses ranging from 3 to 40 mg/kg.[2] However, these doses are much higher than what has been found to be tolerable in humans, where the maximum tolerated dose is around 1.5 mg/kg.[1][2] This highlights the challenge of translating effective doses from animal models to clinical applications in humans.
Q5: What strategies can be employed to potentially mitigate the neurotoxicity of NMDA receptor antagonists like this compound?
A5: Research into mitigating the neurotoxicity of NMDA receptor antagonists has explored the co-administration of other drugs. Studies have shown that agents acting on the GABA receptor-channel complex, such as diazepam and barbiturates, as well as certain anticholinergic drugs, can prevent the morphological neuronal damage caused by some NMDA antagonists in animal models.[9] Additionally, centrally acting alpha-2 agonists like clonidine (B47849) and guanfacine (B1203898) are thought to target the underlying cause of NMDA neurotoxicity.[10]
Experimental Protocols & Methodologies
Assessing Neurotoxicity and Behavioral Side Effects:
A crucial aspect of optimizing this compound dosage is the careful monitoring of neurological and behavioral changes. A standardized battery of tests should be implemented to quantitatively assess these effects.
1. Neurobehavioral Scoring:
-
Objective: To systematically evaluate motor and behavioral functions.
-
Methodology: Utilize a scoring system, such as the National Institutes of Health Stroke Scale (NIHSS) adapted for the specific animal model, at baseline and at regular intervals after this compound administration.[1] This scale assesses parameters like level of consciousness, motor function, sensation, and coordination. For rodent models, established scales like the Bederson score for motor deficits or specific tests for ataxia (e.g., rotarod) and cognitive function (e.g., Morris water maze) can be employed.
2. Monitoring and Management of Adverse Events:
-
Objective: To ensure the welfare of the experimental subjects and to manage adverse effects.
-
Methodology: Establish a clear protocol for monitoring vital signs and observing for specific adverse behaviors such as agitation, stereotypy, or sedation.[1] The protocol should include predefined endpoints for intervention, which may involve providing a quiet environment, supportive care, or, in alignment with clinical findings, the administration of low doses of sedatives like lorazepam or haloperidol under veterinary guidance.[2]
3. Pharmacokinetic Analysis:
-
Objective: To correlate drug concentration with neurological effects.
-
Methodology: Collect blood and cerebrospinal fluid (CSF) samples at various time points after this compound administration to determine the drug's concentration.[2][5] This data can be correlated with the observed neurological and behavioral outcomes to establish a therapeutic window and a threshold for adverse effects. In human studies, blood half-life was found to be between 2 to 3.3 hours.[1]
Visualizations
Caption: Mechanism of this compound as a competitive NMDA receptor antagonist.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. ahajournals.org [ahajournals.org]
- 2. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Safety and tolerability of the glutamate antagonist CGS 19755 (this compound) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose escalation safety and tolerance study of the competitive NMDA antagonist this compound (CGS 19755) in neurosurgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. benchchem.com [benchchem.com]
- 9. NMDA antagonist neurotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
Navigating the Translational Gap: A Technical Support Guide for Selfotel Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the challenges in translating the preclinical success of Selfotel, a competitive NMDA receptor antagonist. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental studies.
Abstract
This compound (CGS 19755) demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia and traumatic brain injury. By competitively inhibiting the glutamate (B1630785) binding site on the N-methyl-D-aspartate (NMDA) receptor, this compound was designed to mitigate the excitotoxic cascade that leads to neuronal death. Despite this preclinical promise, this compound failed to show efficacy in human clinical trials and was associated with significant adverse effects. This guide explores the nuances of this compound's mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental protocols to aid researchers in navigating the complexities of NMDA receptor antagonism in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound's neuroprotective effects in preclinical models?
A1: this compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2][3] During ischemic events, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of calcium ions (Ca2+).[3] This calcium overload triggers a downstream cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase (nNOS), ultimately leading to neuronal cell death.[4] this compound competitively blocks glutamate from binding to the NMDA receptor, thereby preventing this pathological ion influx and subsequent excitotoxicity.
Q2: What were the most significant preclinical findings that supported the clinical development of this compound?
A2: Preclinical studies in various animal models, including rats, gerbils, and rabbits, consistently demonstrated this compound's neuroprotective efficacy. In models of global and focal cerebral ischemia, this compound significantly reduced infarct volume and neuronal damage. For instance, in a rabbit model of focal ischemia, a 40 mg/kg dose of this compound resulted in a 76% decrease in cortical ischemic neuronal damage. Furthermore, studies showed that this compound could attenuate post-traumatic increases in glutamate concentration and decrease intracranial pressure in head trauma models.
Q3: Why did this compound fail in clinical trials despite its preclinical success?
A3: The failure of this compound in Phase III clinical trials for acute ischemic stroke and severe head injury was multifactorial. Key reasons include:
-
Narrow Therapeutic Window: Preclinical studies indicated a therapeutic window of up to 4 hours after the ischemic event. In the clinical setting, treating patients within this narrow timeframe proved challenging.
-
Dose-Limiting Adverse Effects: Clinical trials revealed significant dose-dependent adverse effects, including agitation, hallucinations, confusion, paranoia, and delirium. The maximum tolerated dose in humans (around 1.5 mg/kg) was considerably lower than the effective neuroprotective doses used in animal models (10-40 mg/kg).
-
Potential for Neurotoxicity: An alarming trend of increased mortality was observed in patients treated with this compound, particularly within the first 30 days and in those with severe strokes, suggesting a possible neurotoxic effect in the context of brain ischemia.
-
Translational Differences: The complexity of human stroke, including comorbidities and the heterogeneity of injury, is not fully replicated in preclinical animal models.
Q4: What are the key considerations when designing preclinical experiments with NMDA receptor antagonists like this compound?
A4: Researchers should carefully consider the following:
-
Dose-Response Relationship: Establish a clear dose-response curve to identify the optimal therapeutic dose that balances neuroprotection with potential side effects.
-
Therapeutic Window: Meticulously define the therapeutic window of intervention, as the timing of administration is critical for efficacy.
-
Animal Model Selection: Choose an animal model that most closely mimics the clinical condition of interest. For stroke, models of focal ischemia with reperfusion are often more clinically relevant.
-
Outcome Measures: Employ a range of outcome measures, including histological analysis of infarct volume, behavioral assessments, and physiological monitoring, to obtain a comprehensive understanding of the drug's effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of neuroprotective effect in a focal ischemia model. | Inadequate drug dosage reaching the target tissue. | Verify the dose and route of administration. Consider assessing cerebrospinal fluid (CSF) or brain tissue concentrations of the compound to ensure it crosses the blood-brain barrier effectively. |
| Administration outside the therapeutic window. | Review preclinical data to confirm the optimal time for drug administration post-insult. In the case of this compound, the therapeutic window was found to be narrow. | |
| Insufficient statistical power. | Ensure the number of animals per group is adequate to detect a statistically significant effect. | |
| High incidence of adverse behavioral effects in animal models. | The dose used is too high. | Perform a dose-ranging study to identify a dose that provides neuroprotection with minimal behavioral side effects. |
| The chosen behavioral test is too stressful for the animals. | Select less stressful behavioral paradigms or acclimate the animals to the testing procedures before drug administration. | |
| Inconsistent infarct volumes across animals in the control group. | Variability in the surgical procedure for inducing ischemia. | Standardize the surgical technique, including the duration of vessel occlusion and the method of reperfusion. Ensure consistent physiological monitoring (e.g., temperature, blood pressure) during the procedure. |
| Animal strain differences. | Use a consistent and well-characterized animal strain for all experiments. | |
| Difficulty in translating in vitro findings to in vivo models. | Differences in drug metabolism and distribution. | Conduct pharmacokinetic studies to understand the drug's profile in vivo. |
| The complexity of the in vivo environment is not captured in vitro. | Use more complex in vitro models, such as organotypic slice cultures, before moving to in vivo experiments. |
Quantitative Data Summary
Table 1: Summary of this compound Preclinical Efficacy Data
| Animal Model | Ischemia Type | This compound Dose | Route | Key Finding | Reference |
| Gerbil | Global | 10-30 mg/kg (4 doses) | i.p. | Reduced hippocampal brain damage. | |
| Rat | Global | 10-30 mg/kg | i.p. | Neuroprotection observed when administered within 30 minutes. | |
| Rabbit | Focal | 40 mg/kg | i.v. | 76% decrease in cortical ischemic neuronal damage. | |
| Rat | Focal (permanent MCAO) | 10 mg/kg | i.v. | Reduced infarct size. |
Table 2: Summary of this compound Clinical Trial Adverse Effects (Phase IIa)
| This compound Dose | Number of Patients | Patients with Adverse Effects | Common Adverse Effects | Reference |
| 2.0 mg/kg | 6 | 6 | Agitation, hallucinations, confusion, paranoia, delirium | |
| 1.75 mg/kg | 5 | 3 | Similar to 2.0 mg/kg | |
| 1.5 mg/kg | 7 | 4 | Milder versions of the above adverse effects | |
| 1.0 mg/kg | 6 | 1 | Mild adverse effects |
Experimental Protocols
Induction of Focal Cerebral Ischemia in Rats (Tandem Occlusion Model)
Objective: To create a reproducible model of focal cerebral ischemia.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
3-0 silk suture
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA).
-
Carefully separate the CCA from the vagus nerve and ligate it permanently with a silk suture.
-
Make a skin incision between the right eye and ear.
-
Temporarily retract the temporalis muscle to expose the zygomatic arch and the squamous bone.
-
Perform a small craniotomy to expose the middle cerebral artery (MCA) at its origin.
-
Occlude the MCA by electrocoagulation or with a micro-clip.
-
After the desired occlusion period (e.g., 90 minutes), remove the clip to allow reperfusion (for transient ischemia models).
-
Suture the incisions and allow the animal to recover.
Quantification of Infarct Volume (TTC Staining)
Objective: To measure the volume of infarcted brain tissue.
Materials:
-
Rat brain slices (2 mm thick)
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sacrifice the animal at the desired time point post-ischemia (e.g., 24 hours).
-
Rapidly remove the brain and slice it into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution and incubate at 37°C for 30 minutes in the dark.
-
Viable tissue will stain red, while infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Using image analysis software, measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. Correct for edema by dividing the infarct volume by the volume of the contralateral hemisphere.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Safety and tolerability of the glutamate antagonist CGS 19755 (this compound) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Mortality Imbalance in Selfotel Trials: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the clinical trials investigating Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. A notable and concerning outcome of these trials was the observed imbalance in mortality, particularly in Phase III studies for acute ischemic stroke. This resource aims to provide clarity on the trial data, experimental protocols, and potential mechanisms underlying these findings.
Frequently Asked Questions (FAQs)
Q1: What was the primary indication for which this compound was being investigated?
A1: this compound was primarily investigated for its neuroprotective effects in the context of acute ischemic stroke and severe head injury.[1][2] The rationale was based on its ability to block the NMDA receptor, a key component in the excitotoxic cascade that leads to neuronal cell death following ischemic events.[3][4]
Q2: What were the key findings regarding mortality in the this compound clinical trials?
A2: While Phase IIa trials suggested an acceptable safety profile at a dose of 1.5 mg/kg, the pivotal Phase III trials for acute ischemic stroke were prematurely terminated.[5] This was due to an observed imbalance in mortality, with a higher number of deaths in the this compound-treated group compared to the placebo group, particularly within the first 30 days and in patients with severe stroke.
Q3: What were the specific adverse events observed in patients treated with this compound?
A3: Dose-dependent central nervous system (CNS) adverse events were a prominent feature of this compound treatment. These included agitation, hallucinations, confusion, paranoia, and delirium. While these were manageable with sedation at lower doses, their occurrence, particularly the potential to mimic stroke progression, raised concerns about their influence on clinical management and patient outcomes.
Q4: What is the proposed mechanism of action for this compound?
A4: this compound is a competitive antagonist of the NMDA receptor. During an ischemic event, excessive glutamate (B1630785) is released, leading to overactivation of NMDA receptors and a subsequent influx of calcium ions into neurons. This calcium overload triggers a cascade of intracellular events, ultimately leading to cell death (excitotoxicity). By blocking the NMDA receptor, this compound was intended to interrupt this process and preserve neuronal tissue.
Troubleshooting and Experimental Considerations
Issue: Replicating neuroprotective effects observed in preclinical models in a clinical setting.
Troubleshooting Guide:
-
Dose Selection: Preclinical studies in animal models used significantly higher doses of this compound (10-40 mg/kg) to demonstrate neuroprotection compared to the maximum tolerated dose in humans (1.5 mg/kg). This discrepancy suggests that the therapeutic window in humans may be very narrow, and the clinically tolerated dose might have been sub-optimal for efficacy.
-
Timing of Administration: Animal models often involved administration of the drug before or very shortly after the ischemic insult. In the clinical trials, the therapeutic window was extended to within 6 or 12 hours of stroke onset, which may be too late to effectively halt the excitotoxic cascade.
-
Patient Heterogeneity: The clinical trial population was inherently more heterogeneous than preclinical animal models. The severity of stroke, co-morbidities, and other medications could have influenced the drug's effects and patient outcomes. The mortality imbalance was more pronounced in patients with severe stroke.
Quantitative Data Summary
Table 1: Mortality Data from this compound Acute Ischemic Stroke Trials
| Trial Phase | Treatment Group | Number of Patients | Mortality Rate (%) | Timepoint | Reference |
| Phase IIa | This compound (all doses) | 24 | 12.5 | 86 days (mean) | |
| Placebo | 8 | 12.5 | 86 days (mean) | ||
| Phase III | This compound (1.5 mg/kg) | 280 | 22 | 90 days | |
| Placebo | 286 | 17 | 90 days | ||
| This compound (1.5 mg/kg) | 280 | 19.3 | 30 days | ||
| Placebo | 286 | 12.9 | 30 days |
Table 2: Incidence of CNS Adverse Events in Phase IIa Stroke Trial
| Dose | Number of Patients | Patients with Adverse Events | Percentage (%) | Reference |
| 2.0 mg/kg | 6 | 6 | 100 | |
| 1.75 mg/kg | 5 | 3 | 60 | |
| 1.5 mg/kg | 7 | 4 | 57.1 | |
| 1.0 mg/kg | 6 | 1 | 16.7 |
Experimental Protocols
Phase III Acute Ischemic Stroke Trials (ASSIST Trials)
-
Study Design: Two concurrent, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Patient Population: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit.
-
Intervention: A single intravenous dose of this compound (1.5 mg/kg) or placebo administered within 6 hours of stroke onset.
-
Primary Endpoint: Functional outcome at 90 days, defined as the proportion of patients with a Barthel Index score of ≥60.
Phase IIa Acute Ischemic Stroke Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, ascending-dose trial.
-
Patient Population: Patients with acute hemispheric ischemic stroke.
-
Intervention: Patients were randomized to receive one or two intravenous bolus doses of this compound (ranging from 1.0 mg/kg to 2.0 mg/kg) or placebo within 12 hours of symptom onset.
-
Primary Endpoints: Safety and tolerability of this compound.
Visualizing the Mechanism of Action and Potential for Neurotoxicity
The following diagrams illustrate the intended mechanism of action of this compound and a logical workflow for investigating the observed mortality imbalance.
Caption: Intended neuroprotective mechanism of this compound in the ischemic cascade.
References
- 1. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Failure of the competitive N-methyl-D-aspartate antagonist this compound (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The this compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
Navigating the Nuances of Neuroprotection: A Technical Support Center for Selfotel Ischemia Models
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the variable effects of Selfotel in different ischemia models. This compound (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has shown significant neuroprotective properties in preclinical studies but failed to translate to clinical efficacy in acute ischemic stroke.[1][2] This guide addresses common issues encountered during experimentation to help researchers understand and mitigate sources of variability.
Frequently Asked Questions (FAQs)
Q1: Why do the neuroprotective effects of this compound vary so much between different animal models of ischemia?
A1: The variability in this compound's efficacy across different ischemia models is a well-documented challenge. Several factors contribute to this, including:
-
Model-Specific Pathophysiology: Global ischemia models (e.g., bilateral common carotid artery occlusion in gerbils) and focal ischemia models (e.g., middle cerebral artery occlusion - MCAO - in rats) activate different cellular and molecular cascades. This compound's primary mechanism, blocking NMDA receptor-mediated excitotoxicity, may be more or less critical depending on the specific ischemic insult.[3]
-
Severity and Duration of Ischemia: The degree of neuronal damage and the therapeutic window for intervention are highly dependent on the severity and duration of the ischemic event. In some models, the ischemic core may be too severely damaged for this compound to exert a significant protective effect, particularly if administered after a delay.[4]
-
Animal Species and Strain: Pharmacokinetic and pharmacodynamic properties of this compound can differ between species (e.g., rats, rabbits, gerbils) and even between different strains of the same species, leading to variations in drug exposure and response.[3]
-
Anesthesia: The type of anesthetic used during the surgical induction of ischemia can influence cerebral blood flow and neuronal excitability, potentially confounding the effects of this compound.
Q2: What are the most common reasons for a lack of neuroprotective effect with this compound in my experiments?
A2: Beyond the inherent model variability, several experimental factors can lead to a perceived lack of efficacy:
-
Suboptimal Dosing: Preclinical studies have established a neuroprotective dose range of 10-40 mg/kg in animal models. Doses below this range may be insufficient to achieve therapeutic concentrations in the brain. Conversely, excessively high doses can lead to adverse effects that may worsen outcomes.
-
Delayed Administration: this compound has a narrow therapeutic window. Studies have shown that its efficacy significantly diminishes when administration is delayed. For instance, in a rabbit model of spinal cord ischemia, this compound was effective when given at 5 minutes post-ischemia but not at 30 minutes.
-
Poor Blood-Brain Barrier Penetration: While this compound can cross the blood-brain barrier, its penetration might be a limiting factor. Factors influencing blood-brain barrier integrity, which can vary with the ischemia model, may affect the amount of drug reaching the target tissue.
-
Inadequate Reperfusion: In models of transient ischemia, the degree of reperfusion can significantly impact the extent of injury and the effectiveness of neuroprotective agents. Incomplete reperfusion can lead to ongoing ischemic damage that may not be amenable to this compound's mechanism of action.
Q3: What are the known side effects of this compound in animal models, and how can they be managed?
A3: In both preclinical and clinical studies, this compound has been associated with dose-dependent central nervous system (CNS) adverse effects, including agitation, hallucinations, confusion, paranoia, and delirium. In animal models, this can manifest as hyperactivity or abnormal behaviors. These side effects are a direct consequence of NMDA receptor antagonism, which is crucial for normal synaptic function. Management in a research setting can include:
-
Careful Dose Titration: Use the lowest effective dose to minimize adverse effects.
-
Behavioral Monitoring: Closely observe animals for any signs of distress or abnormal behavior.
-
Supportive Care: Ensure animals are in a quiet, low-stress environment to minimize agitation.
Q4: Why did this compound fail in human clinical trials for stroke despite promising preclinical data?
A4: The failure of this compound in clinical trials highlights the significant challenges in translating preclinical findings to human patients. Key reasons include:
-
Dose-Limiting Toxicity: The doses found to be neuroprotective in animals (10-40 mg/kg) were not tolerable in humans. The maximum tolerated dose in stroke patients was found to be 1.5 mg/kg, which may have been sub-therapeutic.
-
Narrow Therapeutic Window: The optimal time for this compound administration in animal models was often within minutes to a few hours of the ischemic event. In the clinical setting, treating patients within such a short timeframe is often not feasible.
-
Heterogeneity of Human Stroke: Clinical stroke is far more complex and heterogeneous than the highly controlled animal models. Factors such as stroke subtype, patient comorbidities, and concurrent medications can all influence treatment outcomes.
-
Potential for Neurotoxicity: There was a trend toward increased mortality in patients treated with this compound, particularly in those with severe strokes, suggesting a potential neurotoxic effect in the context of severe brain ischemia.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No reduction in infarct volume | Inadequate drug dosage. | Verify dose calculations and ensure administration of a dose within the effective range (10-40 mg/kg for most rodent models). |
| Delayed drug administration. | Administer this compound as early as possible after the onset of ischemia, ideally within the first hour. | |
| Ischemia model is not primarily mediated by excitotoxicity. | Consider using a different ischemia model or a combination therapy targeting multiple injury pathways. | |
| Poor drug penetration into the ischemic core. | Assess blood-brain barrier integrity in your model. Consider co-administration with agents that may enhance permeability, though this requires careful validation. | |
| High mortality in the treatment group | Dose is too high, leading to severe adverse effects. | Reduce the dose of this compound. Carefully monitor animals for signs of distress. |
| Drug exacerbates ischemic damage in severe stroke models. | Consider using a model of milder ischemia. The neurotoxic potential of NMDA antagonists in severe ischemia is a known concern. | |
| Interaction with anesthesia or other medications. | Review all experimental procedures and medications for potential confounding interactions. | |
| Inconsistent results between experiments | Variability in the surgical procedure (e.g., duration of occlusion, degree of reperfusion). | Standardize all surgical procedures and use physiological monitoring (e.g., laser Doppler flowmetry) to ensure consistency. |
| Differences in animal characteristics (e.g., age, weight, strain). | Use animals of a consistent age, weight, and genetic background. | |
| Subjective bias in outcome assessment. | Employ blinded assessment of neurological deficits and infarct volume. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Preclinical Ischemia Models
| Ischemia Model | Species | Dose | Route of Administration | Time of Administration | Outcome | Reference |
| Global Cerebral Ischemia | Gerbil | 1, 3, 10, 30 mg/kg (repeated) | Intraperitoneal (i.p.) | 15 min before occlusion | Reduced hippocampal damage (significant at 10 & 30 mg/kg) | |
| Permanent Middle Cerebral Artery Occlusion (MCAO) | Rat (Fisher) | 40 mg/kg | Intravenous (i.v.) | Immediately after occlusion | 23% reduction in cortical edema | |
| Permanent MCAO | Rat (Sprague Dawley) | 10 mg/kg bolus + 5 mg/kg/h infusion | Intravenous (i.v.) | 5 min before or 5 min after occlusion | Reduced cortical infarct volume | |
| Reversible Spinal Cord Ischemia | Rabbit | 30 mg/kg | Intravenous (i.v.) | 5 min after ischemia | Significant neuroprotection | |
| Reversible Spinal Cord Ischemia | Rabbit | 30 mg/kg | Intravenous (i.v.) | 30 min after ischemia | No significant neuroprotection |
Table 2: this compound Clinical Trial Data (Phase III)
| Parameter | This compound Group (1.5 mg/kg) | Placebo Group | P-value | Reference |
| Number of Patients | 280 | 286 | N/A | |
| 90-Day Mortality | 22% (62 deaths) | 17% (49 deaths) | 0.15 | |
| 30-Day Mortality | 19.3% (54 deaths) | 12.9% (37 deaths) | 0.05 | |
| Mortality in Severe Stroke | Significantly higher | Lower | 0.05 |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Intraluminal Filament Technique)
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C throughout the procedure.
-
Surgical Preparation: Place the animal in a supine position. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA. Temporarily clamp the CCA and ICA. Insert a silicone-coated monofilament (e.g., 4-0 nylon) through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The length of insertion is typically 18-22 mm from the CCA bifurcation.
-
Confirmation of Occlusion: A significant drop in cerebral blood flow (>70%) can be confirmed using laser Doppler flowmetry.
-
Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 60-120 minutes), withdraw the filament to allow reperfusion.
-
Wound Closure: Suture the incision and allow the animal to recover from anesthesia.
-
This compound Administration: Administer this compound at the predetermined dose and time point relative to the onset of occlusion.
Visualizations
Caption: this compound competitively antagonizes the NMDA receptor, preventing excitotoxicity.
Caption: A typical experimental workflow for evaluating this compound in an ischemia model.
References
Selfotel (CGS-19755) Technical Support Center: Investigating the Lack of Clinical Benefit
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the factors contributing to the clinical trial failures of Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Despite promising preclinical neuroprotective effects, this compound did not demonstrate clinical benefit in pivotal trials for acute ischemic stroke and traumatic brain injury. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to aid researchers in understanding the complexities of translating NMDA receptor antagonists from the laboratory to the clinic.
Troubleshooting Guides & FAQs
This section addresses common questions and potential experimental pitfalls related to the study of this compound and other NMDA receptor antagonists.
Question: Why did this compound fail in clinical trials despite strong preclinical evidence of neuroprotection?
Answer: The failure of this compound in clinical trials can be attributed to a combination of factors that created a prohibitively narrow therapeutic window. The primary reasons include:
-
Severe Psychotomimetic Side Effects: At doses approaching those required for neuroprotection, this compound induced significant dose-dependent adverse effects, including agitation, hallucinations, confusion, and paranoia[1][2][3]. These effects were often severe enough to necessitate dose reduction or discontinuation of treatment.
-
Potential for Neurotoxicity: Clinical data from the Phase III trials for ischemic stroke suggested a trend towards increased mortality in the this compound-treated group, particularly within the first 30 days and in patients with severe stroke[4][5][6]. This raised concerns about a potential neurotoxic effect of the drug in the context of acute brain injury.
-
Narrow Therapeutic Time Window: Preclinical studies indicated that this compound was most effective when administered within a very short time frame following the ischemic event, with a maximum therapeutic window of about 4 hours in global ischemia models[7][8]. Translating this to the clinical setting, where treatment initiation is often delayed, proved to be a significant challenge[9].
Question: What is the proposed mechanism behind the psychotomimetic side effects of NMDA receptor antagonists like this compound?
Answer: The psychotomimetic effects of NMDA receptor antagonists are thought to arise from the blockade of NMDA receptors on inhibitory interneurons in various brain regions. This disinhibition leads to an overactivation of glutamatergic and cholinergic projections to the cerebral cortex, resulting in a state of cortical hyperexcitability that manifests as psychosis-like symptoms[10].
Question: What is neuronal vacuolation and is it a concern with this compound?
Answer: Neuronal vacuolation is a neuropathological finding observed in animal models following the administration of some NMDA receptor antagonists, such as MK-801[1]. It is characterized by the appearance of fluid-filled vacuoles within the cytoplasm of neurons, particularly in the posterior cingulate and retrosplenial cortices. These vacuoles are believed to be dilated mitochondria and endoplasmic reticulum[1][2]. While this phenomenon has been a concern for the clinical development of NMDA antagonists, it is important to note that these changes are often reversible and their direct clinical relevance in humans remains unclear. The extent to which this compound induces neuronal vacuolation at clinically tested doses has not been extensively reported in the available literature.
Question: How do the effective preclinical doses of this compound compare to the doses used in human clinical trials?
Answer: There is a significant discrepancy between the neuroprotective doses of this compound in animal models and the maximum tolerated doses in humans. In preclinical studies, effective neuroprotective doses ranged from 10 to 40 mg/kg[7][8]. However, in clinical trials for acute ischemic stroke, the maximum tolerated dose was determined to be 1.5 mg/kg due to the emergence of severe psychotomimetic side effects at higher doses[1][2][3]. This disparity highlights a critical challenge in the clinical development of this compound, as the doses required to achieve a therapeutic effect in humans were associated with unacceptable toxicity.
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Animal Models of Ischemia
| Animal Model | Ischemia Type | This compound Dose | Route of Administration | Key Finding | Reference |
| Gerbil | Global Cerebral Ischemia | 10 and 30 mg/kg (repeated doses) | Intraperitoneal (i.p.) | Significant reduction in hippocampal brain damage. | [7] |
| Rat | Permanent Middle Cerebral Artery Occlusion | 40 mg/kg | Intravenous (i.v.) | 23% reduction in cortical edema. | [7] |
| Rat | Permanent Middle Cerebral Artery Occlusion | 10 mg/kg bolus + 5 mg/kg/h infusion | Intravenous (i.v.) | Significant reduction in cortical infarct volume. | [7] |
| Rabbit | Reversible Spinal Cord Ischemia | 30 mg/kg | Intravenous (i.v.) | Significant efficacy when given 5 minutes post-ischemia, but not at 30 minutes. | [8] |
Table 2: Summary of this compound Clinical Trials in Acute Ischemic Stroke
| Trial Phase | Number of Patients | This compound Dose(s) | Key Findings | Reference |
| Phase IIa | 32 (24 this compound, 8 placebo) | 1.0, 1.5, 1.75, 2.0 mg/kg (single or double doses) | Dose-dependent psychotomimetic adverse effects observed. 1.5 mg/kg identified as the maximum tolerated single dose. | [1][3][11][12] |
| Phase III (ASSIST Trials) | 567 (280 this compound, 287 placebo) | 1.5 mg/kg (single dose) | No improvement in functional outcome at 90 days. Trend towards increased mortality in the this compound group, particularly in patients with severe stroke. Trials were prematurely terminated. | [4][5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Preclinical Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To induce focal cerebral ischemia to model human stroke and evaluate the neuroprotective effects of this compound.
Methodology:
-
Animal Preparation: Adult male Wistar rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure (Intraluminal Filament Model):
-
A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is confirmed by a drop in cerebral blood flow monitored by laser Doppler flowmetry.
-
The suture is left in place for a predetermined duration (e.g., 2 hours for transient MCAO) and then withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
-
Drug Administration: this compound or vehicle is administered intravenously at the desired dose and time point relative to the onset of ischemia (e.g., 30 minutes post-occlusion).
-
Neurological Assessment: Neurological deficits are assessed at various time points post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), animals are euthanized, and their brains are removed. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (unstained) versus viable tissue (red). Infarct volume is quantified using image analysis software.
Clinical Trial Protocol: Phase III Ischemic Stroke Trials (ASSIST)
Objective: To determine the efficacy and safety of a single intravenous dose of this compound (1.5 mg/kg) in patients with acute ischemic stroke.
Methodology:
-
Study Design: Two pivotal, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Patient Population:
-
Inclusion Criteria: Patients aged 40 to 85 years with a clinical diagnosis of acute ischemic hemispheric stroke and a motor deficit. Treatment had to be initiated within 6 hours of symptom onset[5][7].
-
Exclusion Criteria: Rapidly improving neurological signs, evidence of intracranial hemorrhage on CT scan, severe comorbid conditions.
-
-
Randomization and Blinding: Patients were randomly assigned to receive either a single intravenous dose of this compound (1.5 mg/kg) or a matching placebo. Both patients and investigators were blinded to the treatment allocation.
-
Study Procedures:
-
Baseline assessments included a physical and neurological examination, including the National Institutes of Health Stroke Scale (NIHSS), and a CT scan.
-
The study drug (this compound or placebo) was administered as a single intravenous infusion.
-
Patients were closely monitored for adverse events, with particular attention to neurological and psychiatric symptoms.
-
Follow-up assessments were conducted at specified intervals, including NIHSS and Barthel Index scores at 90 days.
-
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients with a favorable functional outcome at 90 days, defined as a Barthel Index score of ≥60[5][7].
-
Safety Monitoring: An independent Data Safety Monitoring Board reviewed the safety data throughout the trials[5].
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: this compound competitively antagonizes the NMDA receptor, preventing excitotoxicity.
Experimental Workflow: From Preclinical to Clinical Evaluation
Caption: The development pipeline for this compound from preclinical studies to clinical trials.
Logical Relationship: this compound's Dose-Dependent Effects
Caption: The narrow therapeutic window of this compound due to dose-limiting side effects.
References
- 1. The nature and time course of neuronal vacuolation induced by the N-methyl-D-aspartate antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal vacuole formation in the rat posterior cingulate/retrosplenial cortex after treatment with the N-methyl-D-aspartate (NMDA) antagonist MK-801 (dizocilpine maleate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Status of Neuroprotection for Cerebral Ischemia Synoptic Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Safety and tolerability of the glutamate antagonist CGS 19755 (this compound) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Re-evaluating the Therapeutic Window for Selfotel Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selfotel and other NMDA receptor antagonists. Our goal is to help you navigate the challenges of your experiments and re-evaluate the therapeutic potential of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It exerts its neuroprotective effects by directly competing with the excitatory neurotransmitter glutamate (B1630785) for its binding site on the NMDA receptor.[1][2] This action inhibits the massive influx of calcium ions (Ca2+) into neurons that occurs during excitotoxicity, a key event in neuronal death following ischemic events like stroke.[2][3] By blocking this excitotoxic cascade, this compound aims to preserve neuronal integrity.[2]
Q2: Why did this compound fail in clinical trials despite promising preclinical results?
This compound failed to demonstrate efficacy in pivotal Phase III clinical trials for acute ischemic stroke and was associated with a trend towards increased mortality.[2][4] The primary reasons for this failure are believed to be:
-
Narrow Therapeutic Window: Preclinical studies showed that this compound was most effective when administered very early after the ischemic event, often within minutes to a couple of hours.[5] This narrow window is difficult to translate to a clinical setting where treatment initiation is often delayed.[6]
-
Dose-Limiting Adverse Effects: To achieve a neuroprotective effect in humans, a certain concentration of this compound in the cerebrospinal fluid (CSF) is required. However, the doses needed to reach these concentrations were associated with significant central nervous system (CNS) adverse effects, including agitation, hallucinations, confusion, and paranoia.[3][7]
-
Potential for Neurotoxicity: There is a concern that blocking NMDA receptors, which are crucial for normal neuronal function and survival, could have detrimental effects, especially in the subacute phase after a stroke.[4][8][9] The increased mortality observed in some patient groups in the clinical trials suggests a potential neurotoxic effect of this compound in the context of brain ischemia.[4]
Q3: What was the therapeutic window for this compound administration in preclinical and clinical studies?
In preclinical animal models of global ischemia, this compound showed neuroprotection when administered up to 4 hours after the onset of occlusion.[7] However, in a model of reversible spinal cord ischemia, it was only effective if given at 5 minutes, but not 30 minutes, after the ischemic episode.[7] The Phase III clinical trials (the ASSIST trials) investigated a single intravenous dose of 1.5 mg/kg this compound administered within 6 hours of stroke onset.[1]
Q4: What are the current perspectives on re-evaluating the therapeutic window for NMDA receptor antagonists?
The historical view of a short, acute therapeutic window for NMDA receptor antagonists is being re-evaluated. Current thinking suggests several avenues for exploration:
-
Delayed Administration and Neuroplasticity: Recent research suggests that while early antagonism of NMDA receptors may be neuroprotective, later administration could be detrimental to neuroplasticity and recovery.[8] Conversely, some studies propose that NMDA receptor agonists administered in the subacute phase (e.g., 24 hours after stroke) might actually improve long-term functional outcomes by enhancing neuroplasticity.
-
Targeting Specific NMDA Receptor Subunits: NMDA receptors are complex proteins with different subunits (e.g., GluN2A, GluN2B). These subunits can trigger different downstream signaling pathways, some leading to cell death and others promoting cell survival.[4] Developing drugs that selectively block the "pro-death" signaling pathways without interfering with the "pro-survival" pathways could offer a wider therapeutic window and fewer side effects.[9]
-
Combination Therapies: Combining a lower, safer dose of an NMDA receptor antagonist with other neuroprotective strategies (e.g., anti-inflammatory agents, antioxidants) might provide synergistic effects and allow for a broader therapeutic window.
Troubleshooting Guide
Issue 1: High incidence of adverse behavioral effects in animal models.
-
Question: My animal subjects are exhibiting significant agitation, locomotor hyperactivity, or other behavioral abnormalities after this compound administration. How can I mitigate this?
-
Answer:
-
Dose Reduction: The most common cause of adverse effects is a high dose. Review the literature for the lowest effective dose in your specific model. The neuroprotective dose in animal models (10-40 mg/kg for stroke) is generally higher than what was tolerated in clinical trials.[7] Consider performing a dose-response study to find the optimal balance between neuroprotection and side effects.
-
Route and Rate of Administration: Intravenous bolus injections can lead to rapid, high peak concentrations in the brain. Consider a slower intravenous infusion or a different route of administration (e.g., intraperitoneal) to achieve a more stable and potentially better-tolerated drug exposure.
-
Acclimatization and Housing: Ensure animals are properly acclimatized to the experimental procedures and environment. Single housing and a quiet, low-stress environment post-injection can sometimes reduce agitation.
-
Supportive Care: In some clinical settings, mild adverse effects were managed with sedation (e.g., lorazepam).[3] While this adds a confounding factor, it might be a consideration in some experimental designs if ethically approved.
-
Issue 2: Lack of neuroprotective efficacy in my experimental model.
-
Question: I am not observing a reduction in infarct size or improvement in functional outcome with this compound treatment. What could be the reason?
-
Answer:
-
Timing of Administration: This is the most critical factor. The therapeutic window for this compound is very narrow. Ensure your administration protocol aligns with the very early time points shown to be effective in preclinical studies (ideally within the first hour, and not exceeding 4 hours post-insult).[7]
-
Dose and Bioavailability: Verify that the dose you are using is sufficient to achieve neuroprotective concentrations in the brain. Preclinical studies suggest that CSF and brain levels of 5-13 µM are associated with neuroprotection.[7] You may need to perform pharmacokinetic studies to confirm that your administration protocol achieves these levels in your model.
-
Severity of the Ischemic Insult: The effectiveness of neuroprotective agents can be highly dependent on the severity of the ischemic injury. A very severe ischemic core may not be salvageable, regardless of the treatment. Consider titrating the severity of your ischemia model (e.g., duration of vessel occlusion) to ensure there is a penumbra of salvageable tissue.
-
Animal Strain and Species: Different animal strains and species can have varying sensitivities to both ischemic injury and the effects of NMDA receptor antagonists. Ensure your chosen model is appropriate and well-characterized.
-
Issue 3: Difficulty translating in vitro findings to in vivo models.
-
Question: this compound shows significant neuroprotection in my neuronal cell culture experiments, but the effect is lost in my animal model. Why might this be?
-
Answer:
-
Blood-Brain Barrier (BBB) Penetration: While this compound can cross the BBB, its penetration might be a limiting factor in achieving therapeutic concentrations in vivo with the doses you are using.[7] In vitro studies bypass this barrier entirely.
-
Systemic Physiological Effects: In an in vivo setting, this compound can have systemic effects (e.g., on blood pressure, respiration) that can confound the neuroprotective outcome.[7] For example, respiratory depression was observed in some animal studies.[7] Monitoring and maintaining stable physiological parameters is crucial.
-
Metabolism and Half-life: The in vivo half-life of this compound will determine the duration of its effect. In vitro, the drug concentration is typically stable. In vivo, rapid metabolism and clearance might necessitate a different dosing regimen (e.g., continuous infusion vs. single bolus) to maintain therapeutic levels throughout the critical period.
-
Complexity of the Ischemic Cascade: In vitro models often simplify the complex cascade of events that occur during ischemia in vivo, which involves inflammation, immune responses, and interactions with other cell types in the neurovascular unit. The neuroprotective effect of this compound might be counteracted by these other pathological processes in a whole-animal model.
-
Data Presentation
Table 1: Preclinical Dosing and Efficacy of this compound
| Animal Model | Ischemia Type | This compound Dose (mg/kg) | Route | Timing of Administration | Outcome | Reference |
| Gerbil | Global Cerebral Ischemia | 10, 30 | i.p. (4 doses, 2h intervals) | 1, 2, or 4h post-occlusion | Reduced hippocampal damage | [7] |
| Gerbil | Global Cerebral Ischemia | 100 | i.p. | 24h post-occlusion | No neuroprotection | [7] |
| Rat | Global Ischemia | 30 | i.p. (4 doses, 2h intervals) | Immediately post-ischemia | Reduced histological damage, but increased mortality | [7] |
| Rat | Permanent Middle Cerebral Artery Occlusion | 40 | i.v. | Immediately post-occlusion | Reduced cortical edema by 23% | [7] |
| Rat | Permanent Middle Cerebral Artery Occlusion | 10 (bolus) + 5/hr (infusion) | i.v. | 5 min pre- or post-occlusion | Reduced infarct size | [7] |
| Rabbit | Reversible Spinal Cord Ischemia | 30 | i.v. | 5 min post-ischemia | Significant efficacy | [7] |
| Rabbit | Reversible Spinal Cord Ischemia | 30 | i.v. | 30 min post-ischemia | No significant efficacy | [7] |
Table 2: Clinical Dosing and Outcomes of this compound in Acute Ischemic Stroke
| Clinical Trial Phase | Patient Population | This compound Dose (mg/kg) | Route | Therapeutic Window | Key Findings | Reference |
| Phase IIa | Hemispheric Ischemic Stroke | 1.0, 1.5, 1.75, 2.0 (ascending doses) | i.v. | Within 12 hours | 1.5 mg/kg deemed maximum tolerated dose. Dose-dependent CNS adverse effects. | [3] |
| Phase III (ASSIST Trials) | Acute Ischemic Stroke | 1.5 | i.v. (single dose) | Within 6 hours | No improvement in functional outcome. Trend towards increased mortality, especially in the first 30 days. | [1] |
Experimental Protocols
1. Preclinical Evaluation of this compound in a Rat Model of Transient Focal Cerebral Ischemia (tMCAO)
-
Objective: To assess the neuroprotective efficacy of this compound in reducing infarct volume following transient middle cerebral artery occlusion (tMCAO) in rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Surgical Procedure (tMCAO):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a 4-0 nylon monofilament with a rounded tip into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
-
Drug Administration:
-
Prepare this compound in a sterile saline solution.
-
Administer this compound or vehicle control at the desired dose and time point relative to the onset of ischemia or reperfusion (e.g., intravenous bolus followed by infusion).
-
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits at various time points post-surgery (e.g., 24h, 48h, 7 days) using a standardized neurological scoring system.
-
Infarct Volume Measurement: At a terminal endpoint (e.g., 48 hours or 7 days), perfuse the brain and section it. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume as a percentage of the total brain volume.
-
Histology: Perform histological analysis (e.g., H&E staining) to assess neuronal damage and morphology in the ischemic penumbra and core.
-
2. Phase III Clinical Trial Protocol for this compound in Acute Ischemic Stroke (ASSIST Trials)
-
Objective: To determine the efficacy and safety of a single 1.5 mg/kg dose of this compound compared to placebo in improving functional outcome in patients with acute ischemic stroke.[1]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1]
-
Inclusion Criteria:
-
Intervention:
-
Single intravenous dose of this compound (1.5 mg/kg) or matching placebo administered over 2-5 minutes.[1]
-
-
Primary Outcome:
-
Proportion of patients with a Barthel Index score of ≥60 at 90 days, indicating a reasonable level of functional independence.[1]
-
-
Safety Monitoring:
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Selfotel and Other Competitive NMDA Antagonists in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Selfotel, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other NMDA antagonists. The following sections detail the mechanism of action, preclinical and clinical data, and experimental methodologies to offer a comprehensive resource for researchers in neuroprotection and drug development.
The Role of NMDA Receptors in Excitotoxicity
During cerebral ischemia, the excessive release of the excitatory neurotransmitter glutamate (B1630785) leads to the overactivation of NMDA receptors. This triggers a massive influx of calcium ions (Ca²⁺) into neurons, initiating a cascade of detrimental events, including the activation of proteases and lipases, generation of reactive oxygen species, and mitochondrial dysfunction, ultimately leading to neuronal death. This process is known as excitotoxicity. Competitive NMDA antagonists, such as this compound, were developed to mitigate this excitotoxic cascade by directly competing with glutamate for its binding site on the NMDA receptor.[1][2]
Mechanism of Action: Competitive NMDA Receptor Antagonism
This compound (CGS 19755) is a competitive antagonist that binds to the glutamate recognition site on the NMDA receptor.[1] By blocking the binding of glutamate, this compound prevents the opening of the ion channel, thereby reducing the influx of Ca²⁺ and subsequent excitotoxic damage. Other competitive NMDA antagonists, such as Gavestinel and CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), share this fundamental mechanism. This is in contrast to non-competitive antagonists like Aptiganel (CNS 1102), which block the ion channel itself.[3][4]
Preclinical Efficacy of this compound and Other NMDA Antagonists
Numerous preclinical studies in various animal models of global and focal ischemia demonstrated the neuroprotective effects of this compound.[1] These studies showed that this compound could significantly reduce infarct volume and improve neurological outcomes when administered shortly after the ischemic event.[1] Similarly, other competitive and non-competitive NMDA antagonists also showed promise in preclinical settings.
Table 1: Summary of Preclinical Efficacy of NMDA Antagonists in Stroke Models
| Drug (Class) | Animal Model | Key Findings | Reference(s) |
| This compound (Competitive) | Rat (MCAO) | Reduced infarct volume and post-ischemic glucose hypermetabolism. | [1] |
| Rat (MCAO) | Reduced cortical edema by 23%. | [1] | |
| Rabbit (Focal Ischemia) | 76% decrease in cortical ischemic neuronal damage. | [1] | |
| Aptiganel (Non-competitive) | Rat (MCAO) | 66% reduction in total infarct volume. | [5] |
| Gavestinel (Competitive, Glycine Site) | - | Neuroprotective in animal models of ischemic stroke. | [6] |
| CPP (Competitive) | Cat (Focal Cerebral Ischemia) | Effective in reducing ischemic brain damage. | [2] |
Note: The results presented in this table are from different studies and do not represent a direct head-to-head comparison.
Clinical Trials: A Story of Translational Failure
Despite the promising preclinical data, this compound and other competitive NMDA antagonists failed to demonstrate efficacy in human clinical trials for acute ischemic stroke and traumatic brain injury. In fact, many of these trials were halted prematurely due to safety concerns, including increased mortality in the treatment groups.[2][7][8][9]
Table 2: Comparison of Clinical Trial Outcomes for this compound and Other NMDA Antagonists in Acute Ischemic Stroke
| Drug | Phase III Trial(s) | Key Efficacy Findings | Mortality Outcome (Treatment vs. Placebo) | Reference(s) |
| This compound | ASSIST | No improvement in functional outcome (Barthel Index ≥60 at 90 days). | Increased mortality at 30 days (19.3% vs. 12.9%, p=0.05). Overall 90-day mortality trended higher (22% vs. 17%). | [2][8] |
| Aptiganel | - | No improvement in functional outcome (Modified Rankin Scale at 90 days). | Trend towards increased mortality. | [2][10] |
| Gavestinel | GAIN International & Americas | No improvement in functional outcome (Barthel Index at 3 months). | No significant difference in mortality (20.4% vs. 18.8%). | [6] |
Experimental Protocols
Preclinical Middle Cerebral Artery Occlusion (MCAO) Model
A common experimental model to evaluate the efficacy of neuroprotective agents is the MCAO model in rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure: The middle cerebral artery is occluded, typically using an intraluminal filament inserted via the external carotid artery. Occlusion can be permanent or transient.
-
Drug Administration: The investigational drug (e.g., this compound) or placebo is administered intravenously at a predetermined time relative to the onset of ischemia.
-
Outcome Measures:
-
Infarct Volume: At the end of the study period (e.g., 24 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted tissue. The infarct volume is then quantified.
-
Neurological Deficit Scoring: Behavioral tests are conducted to assess motor and sensory deficits.
-
Human Clinical Trials for Acute Ischemic Stroke
The clinical trials for this compound and other NMDA antagonists generally followed a similar design.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients aged 40-85 years presenting with acute ischemic hemispheric stroke and a motor deficit, within a specific time window from symptom onset (typically within 6 hours).[8]
-
Intervention: A single intravenous dose of the investigational drug (e.g., 1.5 mg/kg this compound) or placebo.[8]
-
Primary Efficacy Endpoint: Functional outcome at 90 days, commonly measured using the Barthel Index or the modified Rankin Scale.[8]
-
Safety Endpoints: Mortality at various time points (e.g., 30 and 90 days), and the incidence of adverse events.
Conclusion
This compound and other competitive NMDA antagonists demonstrated robust neuroprotective effects in preclinical animal models of ischemic stroke. However, this preclinical promise did not translate into clinical efficacy. Phase III clinical trials were largely unsuccessful, with some showing a trend towards increased mortality and adverse events such as agitation, hallucinations, and confusion.[2][11] The failure of this class of drugs highlights the significant challenges in translating preclinical findings to human stroke patients, possibly due to factors such as a narrow therapeutic window, inappropriate dosing, and the complex pathophysiology of human stroke that is not fully recapitulated in animal models.[7] Future research in neuroprotection may need to focus on alternative mechanisms of action and more refined patient selection strategies.
References
- 1. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
A Comparative Analysis of Selfotel and Aptiganel (CNS 1102) in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two N-methyl-D-aspartate (NMDA) receptor antagonists, Selfotel and Aptiganel (CNS 1102), in animal models of ischemic stroke. Both compounds showed initial promise as neuroprotective agents by targeting the excitotoxic cascade, a key driver of neuronal death in stroke. However, their development was halted due to unfavorable outcomes in human clinical trials. This document summarizes the available preclinical data, details the experimental methodologies used in their evaluation, and visualizes the pertinent biological pathways and experimental workflows to offer insights for future neuroprotective drug development.
Mechanism of Action: Targeting Glutamate (B1630785) Excitotoxicity
Ischemic stroke triggers an excessive release of the excitatory neurotransmitter glutamate in the brain.[1] This leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons.[2][3] This calcium overload initiates a cascade of detrimental downstream signaling events, including the activation of proteases and nitric oxide synthase, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to neuronal death.[3][4]
This compound and Aptiganel were developed to interrupt this excitotoxic cascade, albeit through different mechanisms of NMDA receptor antagonism:
-
This compound (CGS 19755) is a competitive NMDA receptor antagonist . It directly competes with glutamate for its binding site on the NMDA receptor, thereby preventing receptor activation.
-
Aptiganel (CNS 1102) is a non-competitive NMDA receptor antagonist . It binds to a site within the ion channel of the NMDA receptor, effectively blocking the influx of calcium even when glutamate is bound to the receptor.
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity in Ischemic Stroke
The following diagram illustrates the key events in the excitotoxic cascade initiated by ischemic conditions and the points of intervention for NMDA receptor antagonists like this compound and Aptiganel.
Preclinical Efficacy in Rodent Stroke Models
The following tables summarize the quantitative data from key preclinical studies evaluating the neuroprotective effects of this compound and Aptiganel in rodent models of focal cerebral ischemia, primarily the Middle Cerebral Artery Occlusion (MCAO) model. Direct comparison between the two agents is challenging due to variations in experimental protocols across different studies.
Table 1: Preclinical Efficacy of this compound in Rodent Stroke Models
| Animal Model | Dosing Regimen | Administration Timing | Key Findings | Reference(s) |
| Rat (Permanent MCAO) | 40 mg/kg, IV | Immediately after occlusion | Reduced cortical edema by 23% | |
| Rat (Permanent MCAO) | 10 mg/kg IV bolus, then 5 mg/kg/h for 4h | Immediately after occlusion | Significantly reduced cortical infarct volume | |
| Rat (Permanent MCAO) | 10 mg/kg, IV | 5 minutes post-occlusion | Reduced infarct size | |
| Gerbil (Global Ischemia) | 10-30 mg/kg, IP (multiple doses) | 1-4 hours post-occlusion | Reduced hippocampal damage | |
| Mouse (Permanent MCAO) | Not specified | 30 minutes pre-occlusion | Low therapeutic ratio (≤1) |
Table 2: Preclinical Efficacy of Aptiganel (CNS 1102) in Rodent Stroke Models
| Animal Model | Dosing Regimen | Administration Timing | Key Findings | Reference(s) |
| Rat (Permanent MCAO) | 250 µg/kg, IV (achieving 10 ng/mL plasma concentration) | Up to 1 hour post-occlusion | Reduced cerebral infarct volume by 66% | |
| Rat (Permanent & Temporary MCAO) | Not specified | Up to 1 hour post-occlusion | Reduced brain damage by 40-70% | |
| Mouse (Permanent MCAO) | Not specified | 30 minutes pre-occlusion | Low therapeutic ratio (≤1) |
Experimental Protocols
A standardized and reproducible animal model is crucial for the evaluation of neuroprotective agents. The most commonly employed model in the preclinical assessment of this compound and Aptiganel was the Middle Cerebral Artery Occlusion (MCAO) model in rats.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
Objective: To induce a transient and focal ischemic stroke followed by reperfusion, mimicking the clinical scenario of thrombolysis.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C throughout the procedure.
-
Surgical Exposure: Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Carefully dissect the arteries and ligate the CCA proximally and the ECA distally.
-
Occlusion: Introduce the nylon suture into the ICA via the ECA stump and advance it intracranially until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
Ischemia Duration: Maintain the suture in place for the desired period of ischemia (e.g., 90-120 minutes).
-
Reperfusion: After the ischemic period, gently withdraw the suture to allow for reperfusion of the MCA territory.
-
Closure: Suture the incision and allow the animal to recover from anesthesia in a warm environment.
Sham Control: Sham-operated animals undergo the same surgical procedure, including the insertion of the suture, but the suture is immediately withdrawn without causing occlusion of the MCA.
Outcome Assessment
Neurological Deficit Scoring:
-
Assess neurological function at various time points post-surgery (e.g., 24 hours, 48 hours, 7 days) using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
Infarct Volume Measurement:
-
At the end of the experiment, euthanize the animals and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains and section them coronally.
-
Stain the sections with a viability stain such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue white.
-
Quantify the infarct volume using image analysis software.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for the head-to-head comparison of two neuroprotective agents in a preclinical stroke model.
Conclusion
Both this compound and Aptiganel demonstrated neuroprotective efficacy in various preclinical models of ischemic stroke by targeting the NMDA receptor-mediated excitotoxic cascade. The available data suggest that both compounds could reduce infarct volume, although direct comparative studies are lacking. Despite this preclinical promise, both drugs failed to translate into effective clinical therapies for acute ischemic stroke, with safety and tolerability concerns, and for this compound, a trend towards increased mortality in patients.
The disparity between preclinical success and clinical failure underscores the challenges in stroke drug development. Factors such as the narrow therapeutic window, adverse side effects at neuroprotective doses, and the complexity of human stroke pathophysiology likely contributed to these outcomes. This comparative guide serves as a resource for researchers to understand the preclinical landscape of these two historical NMDA receptor antagonists and to inform the design of future studies aimed at developing safer and more effective neuroprotective strategies for ischemic stroke.
References
- 1. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Cerebral Ischemia Through NMDA Receptors: Metabotropic Signaling and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dichotomous Role of N-methyl-D-Aspartate Receptors in Ischemic Stroke [cardiologyresearchjournal.com]
- 4. The α2δ-1-NMDA receptor complex and its potential as a therapeutic target for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Selfotel and Eliprodil for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke and other neurological insults has led to the investigation of numerous compounds targeting the excitotoxic cascade. Among these, N-methyl-D-aspartate (NMDA) receptor antagonists have been a major focus of research. This guide provides a detailed comparative analysis of two such agents: Selfotel (CGS-19755) and Eliprodil (B1671174) (SL-82.0715). Both showed promise in preclinical studies but ultimately failed to translate this success into clinical efficacy for acute ischemic stroke. Understanding the nuances of their mechanisms, preclinical performance, and clinical outcomes is crucial for guiding future neuroprotective drug development.
Mechanism of Action: Targeting the NMDA Receptor
Both this compound and Eliprodil exert their neuroprotective effects by modulating the activity of the NMDA receptor, a key player in glutamate-mediated excitotoxicity. However, they do so through distinct mechanisms.
This compound is a competitive NMDA receptor antagonist.[1][2] It directly competes with the endogenous ligand, glutamate (B1630785), for its binding site on the NMDA receptor.[1][2] By blocking glutamate binding, this compound prevents the opening of the ion channel, thereby inhibiting the excessive influx of calcium ions (Ca2+) that triggers a cascade of neurotoxic events.[1]
Eliprodil , in contrast, is a non-competitive NMDA receptor antagonist with selectivity for the NR2B subunit.[3][4] It does not compete with glutamate but instead binds to a distinct polyamine modulatory site on the NMDA receptor complex.[5][6] This binding allosterically inhibits receptor function, reducing the probability of channel opening and subsequent Ca2+ influx. Its selectivity for the NR2B subunit was initially thought to offer a more favorable side-effect profile compared to non-selective NMDA antagonists.[7]
Preclinical Efficacy: Promising Results in Animal Models
Both this compound and Eliprodil demonstrated significant neuroprotective effects in a variety of animal models of cerebral ischemia and excitotoxicity.
This compound was shown to reduce neuronal damage in models of both global and focal cerebral ischemia.[8][9] In a gerbil model of global ischemia, repeated doses of 10 and 30 mg/kg intraperitoneally (i.p.) significantly reduced hippocampal damage.[8] In a rat model of permanent middle cerebral artery occlusion (MCAO), a single intravenous (i.v.) dose of 10 mg/kg reduced infarct size.[9] The therapeutic window for this compound in a global ischemia model was found to be up to 4 hours after the onset of occlusion.[8]
Eliprodil also showed robust neuroprotective effects in various preclinical models. It has been shown to be neuroprotective in mouse, rat, and cat models of focal ischemia.[5] In a rat thromboembolic stroke model, Eliprodil administered at a dose of 1 mg/kg i.v. reduced the neurological deficit by 54% and the total infarct volume by 49%.[6] Furthermore, Eliprodil demonstrated protection against glutamate-induced cytotoxicity in cultured rat retinal ganglion cells with a mean IC50 of 1.0 nM.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies for this compound and Eliprodil.
Table 1: Preclinical Neuroprotective Efficacy of this compound
| Animal Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| Gerbil (Global Ischemia) | 10 & 30 mg/kg (4 doses, 2h intervals) | Intraperitoneal (i.p.) | Significant reduction in hippocampal brain damage. | [8] |
| Rat (Permanent MCAO) | 10 mg/kg (single dose) | Intravenous (i.v.) | Reduction in infarct size. | [9] |
| Rabbit (Focal Ischemia) | Not specified | Not specified | 76% decrease in cortical ischemic neuronal damage and significant reduction in edema. | [8] |
Table 2: Preclinical Neuroprotective Efficacy of Eliprodil
| Animal Model/System | Dosing/Concentration | Route of Administration | Key Findings | Reference |
| Rat (Thromboembolic Stroke) | 1 mg/kg (2 doses) | Intravenous (i.v.) | 54% reduction in neurological deficit; 49% reduction in total infarct volume. | [6] |
| Cultured Rat Retinal Ganglion Cells | IC50 of 1.0 nM | In vitro | Protection against glutamate-induced cytotoxicity. | [10] |
| Rat (Retinal Ischemia) | 10 mg/kg | Intraperitoneal (i.p.) | Ameliorated A- and B-wave depression in electroretinography. | [11] |
Clinical Trials: A Tale of Disappointment
Despite the promising preclinical data, both this compound and Eliprodil failed to demonstrate efficacy in Phase III clinical trials for acute ischemic stroke.
This compound's clinical development was halted due to safety concerns. Two pivotal Phase III trials (ASSIST trials) were suspended because of an imbalance in mortality.[2][12] At day 30, there were 54 deaths (19.3%) in the this compound group compared to 37 (12.9%) in the placebo group.[2] The trend toward increased mortality, particularly in patients with severe stroke, suggested a potential neurotoxic effect in the clinical setting of brain ischemia.[2][12] The maximum tolerated dose in stroke patients was found to be 1.5 mg/kg, which was limited by side effects such as agitation, hallucinations, and confusion.[9][13]
Eliprodil's journey through clinical trials also ended in failure. Phase III trials were terminated due to a lack of efficacy based on a futility analysis.[4][14] While detailed results from these trials are not extensively published, the outcome contributed to the growing skepticism regarding the clinical viability of NMDA receptor antagonists for stroke treatment.[2]
Table 3: Clinical Trial Outcomes
| Drug | Phase | Indication | Key Outcome | Reference |
| This compound | Phase III | Acute Ischemic Stroke | Trials suspended due to increased mortality in the treatment group. No evidence of efficacy. | [2][12] |
| Eliprodil | Phase III | Acute Ischemic Stroke | Trials terminated for futility (lack of efficacy). | [4][14] |
Experimental Protocols
This compound: Global Cerebral Ischemia Model in Gerbils
-
Objective: To assess the neuroprotective effect of this compound on ischemia-induced hippocampal damage.
-
Animal Model: Gerbils.
-
Ischemia Induction: Bilateral common carotid artery occlusion for 20 minutes.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) in four doses at 2-hour intervals, with the first dose given 15 minutes before the occlusion. A dose-response curve was generated using doses of 1, 3, 10, and 30 mg/kg.
-
Endpoint: Histological assessment of hippocampal brain damage.
-
Reference: [8]
Eliprodil: Thromboembolic Stroke Model in Rats
-
Objective: To evaluate the efficacy of Eliprodil, alone or in combination with a thrombolytic agent, in a model mimicking human embolic stroke.
-
Animal Model: Rats.
-
Stroke Induction: Intracarotid injection of an arterial blood clot to induce embolization.
-
Drug Administration: Eliprodil was administered intravenously (i.v.) at a dose of 1 mg/kg at 10 minutes and 2 hours 30 minutes after embolization.
-
Endpoints: Neurological score and volume of the infarct.
-
Reference: [6]
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Eliprodil, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eliprodil - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection afforded by a combination of eliprodil and a thrombolytic agent, rt-PA, in a rat thromboembolic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Protection by eliprodil against excitotoxicity in cultured rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of eliprodil in retinal excitotoxicity and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Strategies for neuroprotection with glutamate antagonists. Extrapolating from evidence taken from the first stroke and head injury studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
Selfotel's Neuroprotective Effects: A Comparative Analysis Across Species
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Selfotel, a competitive NMDA receptor antagonist, with other neuroprotective agents across different species. The information is supported by experimental data, detailed methodologies, and a visual representation of the underlying signaling pathway.
This compound (CGS-19755) demonstrated considerable promise in preclinical studies as a neuroprotective agent for ischemic stroke and traumatic brain injury. Its mechanism of action centers on competitively inhibiting the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxic cascade that leads to neuronal death following ischemic events.[1][2] Despite its efficacy in various animal models, this compound ultimately failed in Phase III clinical trials due to a lack of significant therapeutic benefit and safety concerns, including a trend towards increased mortality in treated patients.[3][4] This guide delves into the preclinical data that supported its initial development and compares its performance with other NMDA and non-NMDA receptor antagonists.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from preclinical studies evaluating the neuroprotective efficacy of this compound and alternative compounds in various animal models of cerebral ischemia and trauma.
Table 1: Neuroprotective Effects of this compound in Different Species
| Species | Model | Treatment Protocol | Key Findings | Reference |
| Rat | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 40 mg/kg IV immediately after occlusion | 23% reduction in cortical edema | [1] |
| pMCAO | 10 mg/kg IV bolus, then 5 mg/kg/h for 4h | Significant reduction in cortical infarct volume | ||
| Global Ischemia | 30 mg/kg IP (4 doses, 2h intervals) post-ischemia | Reduced histological damage | ||
| Rabbit | Focal Ischemia | 40 mg/kg IV 10 min post-occlusion | 76% decrease in cortical ischemic neuronal damage; 48% decrease in cortical edema; 54% decrease in hemispheric edema | |
| Reversible Spinal Cord Ischemia | 30 mg/kg IV 5 min post-ischemia | Significant neuroprotection | ||
| Gerbil | Global Cerebral Ischemia | 10 and 30 mg/kg IP (4 doses, 2h intervals) pre-ischemia | Significant reduction in hippocampal brain damage |
Table 2: Comparative Efficacy of this compound and Alternative NMDA Receptor Antagonists in Preclinical Models
| Compound | Species | Model | Treatment Protocol | Efficacy Endpoint | Result | Reference |
| This compound | Rabbit | Focal Ischemia | 40 mg/kg IV | Cortical Neuronal Damage | 76% reduction | |
| Dextrorphan | Rabbit | Focal Ischemia | Not specified | Cortical Neuronal Damage | Compared, but specific data not provided in the same study | |
| MK-801 | Rabbit | Focal Ischemia | Not specified | Cortical Neuronal Damage | Compared, but specific data not provided in the same study |
Note: Direct head-to-head quantitative comparisons in the same study are limited in the available literature. The table reflects compounds that were mentioned as having been comparatively examined.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key studies cited in this guide.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.
-
Objective: To induce a temporary blockage of the middle cerebral artery (MCA) to produce a reproducible ischemic brain injury, followed by reperfusion.
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane.
-
Surgical Procedure:
-
The rat is anesthetized, and body temperature is maintained at 37°C.
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA and CCA are ligated.
-
A 4-0 nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the MCA. Cerebral blood flow reduction is confirmed using a Laser Doppler flowmeter.
-
The filament is kept in place for the desired occlusion period (e.g., 60-120 minutes).
-
The filament is then withdrawn to allow for reperfusion.
-
The incision is closed, and the animal is allowed to recover.
-
Global Cerebral Ischemia in Gerbils
This model is used to study neuronal damage in vulnerable brain regions, such as the hippocampus, following a global ischemic insult.
-
Objective: To induce transient global cerebral ischemia by bilateral occlusion of the common carotid arteries.
-
Animals: Gerbils.
-
Procedure:
-
The bilateral common carotid arteries are occluded for a specific duration (e.g., 20 minutes).
-
This compound or placebo is administered intraperitoneally at specified doses and time points (e.g., four times at 2-hour intervals, beginning 15 minutes before occlusion).
-
Following the ischemic period, the occlusion is released to allow for reperfusion.
-
Histological analysis of the brain, particularly the hippocampus, is performed at a later time point to assess neuronal damage.
-
Signaling Pathway and Experimental Workflow
The neuroprotective and neurotoxic effects of NMDA receptor modulation are complex, involving a cascade of downstream signaling events.
Caption: NMDA Receptor-Mediated Excitotoxic Cascade and the Point of Intervention for this compound.
The diagram above illustrates the excitotoxic cascade initiated by excessive glutamate release following an ischemic event. This leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺). The elevated intracellular Ca²⁺ triggers a series of detrimental downstream events, including the activation of neuronal nitric oxide synthase (nNOS) and xanthine oxidase, leading to the production of neurotoxic reactive oxygen species (ROS). This cascade ultimately results in mitochondrial dysfunction, caspase activation, and apoptotic cell death. This compound, as a competitive NMDA receptor antagonist, acts by blocking the binding of glutamate to the receptor, thereby preventing the initial influx of Ca²⁺ and interrupting the subsequent neurotoxic pathway.
Caption: General Experimental Workflow for Preclinical Evaluation of Neuroprotective Agents.
The workflow diagram outlines the typical experimental design used to validate the neuroprotective effects of compounds like this compound in animal models. This process involves inducing a neurological injury, administering the test compounds or a placebo, and subsequently assessing the outcomes through histological and functional analyses.
Conclusion
This compound showed robust neuroprotective effects in a variety of preclinical animal models of stroke and traumatic brain injury, which provided a strong rationale for its clinical development. However, the failure of this compound in human trials underscores the significant challenges in translating preclinical efficacy to clinical success. Factors such as the narrow therapeutic window, differences in drug metabolism and blood-brain barrier penetration between species, and the complexity of human stroke pathology likely contributed to this translational failure. The data presented in this guide serves as a valuable resource for understanding the preclinical evidence for this compound and provides a framework for the comparative evaluation of novel neuroprotective agents. Future research should focus on head-to-head comparative studies in clinically relevant animal models to better predict clinical outcomes.
References
- 1. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound in acute ischemic stroke: Possible neurotoxic effects of an NMDA antagonist : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Selfotel's Preclinical Promise: A Comparative Analysis of a Neuroprotective Agent
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Selfotel's efficacy in preclinical models of cerebral ischemia. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action, this document serves as a comprehensive resource for understanding the potential and limitations of this competitive NMDA receptor antagonist.
Introduction: The Excitotoxicity Hypothesis and the Rise of this compound
Ischemic stroke, a leading cause of long-term disability and mortality, triggers a complex cascade of biochemical events leading to neuronal death. A key player in this process is "excitotoxicity," a phenomenon driven by the excessive release of the excitatory neurotransmitter glutamate (B1630785).[1] This glutamate surge over-activates N-methyl-D-aspartate (NMDA) receptors, leading to a massive influx of calcium ions (Ca2+) into neurons.[1] This calcium overload activates a host of degradative enzymes, promotes the generation of reactive oxygen species (ROS), and ultimately results in cell death.[1]
This compound (CGS 19755), a competitive NMDA receptor antagonist, emerged as a promising neuroprotective candidate by directly competing with glutamate for its binding site on the NMDA receptor.[1][2] In numerous preclinical models of both focal and global cerebral ischemia, this compound demonstrated a significant reduction in neuronal damage, sparking hope for its clinical translation.[1][2] This guide delves into the preclinical data that defined this compound's potential, comparing its efficacy with other neuroprotective strategies and providing a detailed look at the experimental methods used in its evaluation.
Mechanism of Action: Targeting the Glutamate-NMDA Receptor Axis
This compound's neuroprotective effects are rooted in its ability to competitively inhibit the binding of glutamate to the NMDA receptor.[2] This action directly mitigates the downstream cascade of excitotoxicity. The signaling pathway below illustrates the central role of the NMDA receptor in ischemic neuronal injury and the point of intervention for this compound.
Preclinical Efficacy of this compound
This compound's neuroprotective capabilities were demonstrated across a range of preclinical models, primarily focusing on focal and global cerebral ischemia.
Focal Ischemia Models
In models of focal ischemia, which mimic the effects of a stroke in a specific brain region, this compound showed significant efficacy in reducing brain damage.
| Animal Model | Ischemia Type | This compound Dose & Administration | Key Findings | Reference |
| Fischer Rats | Permanent Middle Cerebral Artery Occlusion (MCAO) | 40 mg/kg i.v. immediately after occlusion | 23% reduction in cortical edema | [2] |
| Sprague-Dawley Rats | Permanent MCAO | 10 mg/kg i.v. bolus, followed by 5 mg/kg/h for 4h | Significant reduction in cortical infarct volume (basal ganglia not protected) | [2] |
| Rabbit | Focal Ischemia | 40 mg/kg | 76% decrease in cortical ischemic neuronal damage; 48% decrease in cortical edema; 54% decrease in hemispheric edema | [2] |
Global Ischemia Models
In models of global cerebral ischemia, which simulate brain-wide oxygen deprivation, this compound also demonstrated protective effects, particularly on vulnerable brain regions like the hippocampus.
| Animal Model | Ischemia Type | This compound Dose & Administration | Key Findings | Reference |
| Gerbils | Bilateral Common Carotid Artery Occlusion | 10 and 30 mg/kg i.p. (4 doses at 2h intervals) | Significant reduction in ischemia-induced hippocampal brain damage | [2] |
| Gerbils | Bilateral Common Carotid Artery Occlusion | 30 mg/kg i.p. (4 doses at 2h intervals) starting 1, 2, or 4h post-occlusion | Neuroprotective within a 4-hour therapeutic window | [2] |
Comparative Efficacy of this compound
While this compound showed promise, it is crucial to understand its performance relative to other neuroprotective agents.
Comparison with other NMDA Receptor Antagonists
Direct, quantitative head-to-head comparisons in the same preclinical studies are not extensively detailed in the reviewed literature. However, a study in a rabbit model of focal ischemia noted that the robust neuroprotective effect of this compound at 40 mg/kg suggested it may provide maximal protection compared to other NMDA antagonists they had previously examined, such as CGP 40116, dextrorphan, and MK-801.[2] It's important to note that many NMDA antagonists, including this compound, Aptiganel, and Eliprodil, ultimately failed in clinical trials due to a narrow therapeutic window and significant side effects.[1][3]
Comparison with Agents Targeting Other Mechanisms
The broader landscape of neuroprotective agents includes compounds with diverse mechanisms of action.
| Drug Class | Example Agent(s) | Preclinical Efficacy Summary | Clinical Trial Outcome | Reference |
| NMDA Receptor Antagonists | This compound , Aptiganel, Eliprodil | Reduced infarct volume in various animal models. | Failed due to lack of efficacy and/or adverse effects. | [1][3] |
| Free Radical Scavengers | Tirilazad, NXY-059 | Reduced neurological damage in some animal models. | Failed to show significant benefit in Phase III trials. | [1] |
| Calcium Channel Blockers | Nimodipine | Showed some benefit in preclinical models. | No overall benefit found in large clinical trials for ischemic stroke. | [1] |
| Anti-inflammatory Agents | Enlimomab | Reduced damage in stroke models. | Clinical trial failed; potential for harm observed. | [1] |
| Membrane Stabilizers | Citicoline | Improved neurological outcome and reduced infarct size in animal models. | Phase III clinical trials did not show efficacy. | [1] |
Experimental Protocols
The following is a detailed methodology for a key experimental model used to evaluate the preclinical efficacy of neuroprotective agents like this compound.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This widely used model mimics focal cerebral ischemia.
Objective: To induce a reproducible focal ischemic brain injury to evaluate the efficacy of a neuroprotective agent.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Operating microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation: The rat is anesthetized, and its body temperature is maintained at 37°C.
-
Surgical Exposure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The CCA and the distal end of the ECA are ligated.
-
Filament Insertion: A small incision is made in the ECA stump. The nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion Period: The filament is left in place for a predetermined duration (e.g., 60-120 minutes) to induce ischemia.
-
Reperfusion: The filament is withdrawn to allow for the restoration of blood flow to the MCA territory.
-
Wound Closure and Post-operative Care: The incision is closed, and the animal is monitored during recovery.
-
Outcome Assessment: At a specified time point (e.g., 24 or 48 hours) post-MCAO, the animal is euthanized, and the brain is analyzed for infarct volume (e.g., using TTC staining) and cerebral edema.
Conclusion: A Preclinical Success Story with a Sobering Clinical Outcome
The preclinical data for this compound painted a compelling picture of a potent neuroprotective agent capable of mitigating ischemic brain injury across various animal models. The consistent reduction in infarct volume and edema underscored the potential of targeting NMDA receptor-mediated excitotoxicity. However, the translation of this preclinical promise into clinical success was ultimately thwarted. Phase III clinical trials for this compound in acute ischemic stroke were terminated due to an unfavorable risk-benefit ratio, including a trend towards increased mortality.[1][4]
The story of this compound serves as a critical case study in the challenges of drug development for stroke. Discrepancies between preclinical models and the heterogeneity of human stroke, coupled with the narrow therapeutic window and adverse effects of NMDA receptor antagonists, highlight the complexities of translating neuroprotective strategies from the laboratory to the clinic. Despite its clinical failure, the extensive preclinical research on this compound has profoundly contributed to our understanding of the pathophysiology of ischemic stroke and continues to inform the development of novel neuroprotective therapies.
References
- 1. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerestat and other NMDA antagonists in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Analysis of Selfotel and Newer Neuroprotective Agents
For researchers and drug development professionals, this guide provides an objective comparison of the NMDA receptor antagonist Selfotel with a selection of newer neuroprotective agents. This analysis is supported by preclinical and clinical data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
This compound (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, showed significant promise in preclinical models of ischemic stroke and brain injury. By blocking the excitotoxic cascade initiated by excessive glutamate (B1630785), this compound was designed to mitigate neuronal death. Despite this promising preclinical profile, it failed to demonstrate efficacy in Phase III clinical trials and was associated with a trend towards increased mortality, particularly in patients with severe stroke.[1][2][3] This guide contrasts this compound with three newer neuroprotective agents that employ different mechanisms of action: NA-1 (nerinetide), 3K3A-APC, and PBT2.
Mechanism of Action
This compound: Competitively inhibits the binding of glutamate to the NMDA receptor, thereby preventing excessive calcium influx into neurons, a key step in the excitotoxic cascade that leads to cell death.[4]
NA-1 (Nerinetide): A peptide that disrupts the interaction between the NMDA receptor and the postsynaptic density protein-95 (PSD-95). This uncoupling prevents the activation of neuronal nitric oxide synthase (nNOS) downstream of the NMDA receptor, thereby reducing the production of neurotoxic nitric oxide.[5]
3K3A-APC: A genetically modified version of human activated protein C (APC). It has significantly reduced anticoagulant activity while retaining its cytoprotective and anti-inflammatory properties. 3K3A-APC is believed to protect the blood-brain barrier and neurons through its interaction with the endothelial protein C receptor (EPCR) and protease-activated receptor 1 (PAR1).
PBT2: A metal-protein attenuating compound (MPAC) that modulates the interaction of metal ions, such as copper and zinc, with amyloid-beta (Aβ) peptides. In the context of Alzheimer's disease, PBT2 is thought to prevent the formation of toxic Aβ oligomers and promote the clearance of Aβ.
Preclinical Data Summary
The following table summarizes key preclinical findings for this compound and the selected newer neuroprotective agents.
| Agent | Animal Model | Key Findings | Reference |
| This compound | Rat (MCAO) | - 40 mg/kg IV reduced cortical edema by 23%. - 10 mg/kg IV bolus + 5 mg/kg/hr infusion reduced cortical infarct volume. | |
| Rabbit (Focal Ischemia) | - 40 mg/kg IV resulted in a 76% decrease in cortical neuronal damage and a 54% decrease in hemispheric edema. | ||
| NA-1 (Nerinetide) | Mouse (tMCAO) | - A replication study did not find a significant reduction in infarct volume at a dose of 10 nmol/g. | |
| Primate (Ischemia-Reperfusion) | - Demonstrated effective neuroprotection against ischemia/reperfusion injury. | ||
| 3K3A-APC | Mouse (tMCAO in pericyte-deficient model) | - Reduced infarct and edema volume by 55-60% and improved motor neurological score. | |
| Mouse (dMCAO with NSC transplant) | - Improved engraftment of neural stem cells and motor skills. | ||
| PBT2 | Mouse (Alzheimer's Disease Model) | - Rapidly restores cognition. |
Clinical Trial Data Summary
This table provides a comparative overview of the clinical trial results for this compound and the newer agents.
| Agent | Trial Phase | Indication | Key Findings | Reference |
| This compound | Phase III (ASSIST Trials) | Acute Ischemic Stroke | - No improvement in functional outcome (Barthel Index ≥60 at 90 days). - Trend towards increased mortality, especially in severe stroke patients (22% vs 17% placebo at 90 days; p=0.15). | |
| NA-1 (Nerinetide) | Phase III (ESCAPE-NA1) | Acute Ischemic Stroke (with endovascular thrombectomy) | - No overall improvement in functional outcome (mRS 0-2 at 90 days). - In patients not receiving alteplase, nerinetide was associated with improved functional outcome (59.3% vs 49.8% placebo; aRR 1.18) and reduced mortality. | |
| 3K3A-APC | Phase II (RHAPSODY) | Acute Ischemic Stroke (with tPA and/or thrombectomy) | - Safe and well-tolerated at doses up to 540 µg/kg. - Reduced the incidence of any hemorrhage compared to placebo (67.4% vs 86.5%; p=0.046). | |
| PBT2 | Phase IIa | Alzheimer's Disease | - Safe and well-tolerated. - Significant improvement in some measures of executive function. - Reduced cerebrospinal fluid (CSF) Aβ42 levels. |
Signaling Pathway Diagrams
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of first and second-generation NMDA antagonists
A Comparative Guide to First and Second-Generation NMDA Receptor Antagonists
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate-gated ion channel in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium (Ca²⁺) influx, triggering excitotoxic neuronal damage implicated in various neurological and psychiatric disorders, including stroke, Alzheimer's disease, Parkinson's disease, and depression.[2][3][4] This has driven the development of NMDA receptor antagonists to mitigate this damage. These antagonists are broadly classified into first and second generations, distinguished by their mechanism of action, binding kinetics, and clinical tolerability. This guide provides a comparative review of these two generations, presenting experimental data, methodologies, and visualizations to aid researchers and drug development professionals.
First-Generation NMDA Receptor Antagonists
First-generation antagonists are primarily high-affinity, non-competitive channel blockers. They bind within the ion channel of the NMDA receptor, physically obstructing the flow of ions.[5] This class includes compounds like phencyclidine (PCP), dizocilpine (B47880) (MK-801), and the anesthetic ketamine.
Their key characteristic is high-affinity binding and slow dissociation kinetics. This means they enter the channel and leave it very slowly, leading to a prolonged blockade that disrupts not only pathological overactivation but also normal physiological synaptic transmission. This lack of specificity is the primary reason for their significant and often debilitating side effects, including psychotomimetic symptoms (hallucinations, paranoia), cognitive impairment, and neurotoxicity (Olney's lesions) in preclinical models. While ketamine is used as a dissociative anesthetic, the severe side-effect profile of this generation has largely limited their therapeutic use.
Second-Generation NMDA Receptor Antagonists
The significant limitations of the first generation led to the development of second-generation antagonists with improved safety profiles. These compounds were designed to selectively block excessive or pathological NMDA receptor activity while sparing normal function. This has been achieved through several distinct strategies.
1. Low-Affinity, Uncompetitive Channel Blockers: The most prominent example is memantine (B1676192) , which is approved for the treatment of moderate-to-severe Alzheimer's disease. Unlike first-generation blockers, memantine is a low-affinity, uncompetitive antagonist with rapid, voltage-dependent kinetics. It enters the ion channel only during periods of prolonged receptor activation (pathological states) and, due to its fast off-rate, it does not accumulate in the channel to interfere with the transient receptor activation required for normal synaptic transmission. This mechanism allows memantine to be clinically well-tolerated.
2. Subunit-Selective Antagonists: NMDA receptors are heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The subunit composition dictates the receptor's properties. Second-generation research has focused on developing antagonists that target specific subunits, such as GluN2B, which is heavily implicated in excitotoxicity. Compounds like ifenprodil (B1662929) and radiprodil (B1680500) are selective for GluN2B-containing receptors. This approach aims to achieve targeted neuroprotection with fewer side effects than non-selective antagonists. However, clinical development has faced challenges with bioavailability and efficacy.
3. Glycine (B1666218) Site Antagonists: Activation of the NMDA receptor requires the binding of both glutamate (B1630785) (at the GluN2 subunit) and a co-agonist, typically glycine or D-serine (at the GluN1 subunit). Antagonists targeting the glycine binding site, such as 7-chlorokynurenic acid, represent another second-generation strategy to modulate receptor activity without directly blocking the ion channel.
Quantitative Data Comparison
The following table summarizes the binding affinities and key characteristics of representative first and second-generation NMDA receptor antagonists. Lower Kᵢ or IC₅₀ values indicate higher binding affinity.
| Compound | Generation | Mechanism of Action | Binding Site | Binding Affinity (Kᵢ or IC₅₀) | Key Clinical Characteristics |
| Phencyclidine (PCP) | First | Non-competitive Channel Blocker | Ion Channel (PCP site) | ~26 nM | High potential for abuse; induces psychosis, hallucinations, and thought disorders. Not used clinically. |
| Dizocilpine (MK-801) | First | Non-competitive Channel Blocker | Ion Channel (PCP site) | ~30 nM | Potent neuroprotective agent in preclinical models but causes severe psychotomimetic effects and neurotoxicity. Not used clinically. |
| Ketamine | First | Non-competitive Channel Blocker | Ion Channel (PCP site) | ~500 nM | Used as a dissociative anesthetic. Sub-anesthetic doses show rapid antidepressant effects but can cause dissociation and hallucinations. |
| Memantine | Second | Uncompetitive Channel Blocker | Ion Channel (PCP site) | ~1000 nM (1 µM) | Low affinity, rapid off-rate. Approved for Alzheimer's disease. Well-tolerated with minimal disruption of normal neuronal function. |
| Ifenprodil | Second | Non-competitive (Allosteric) | GluN1/GluN2B Interface | ~10-50 nM (GluN2B selective) | High selectivity for GluN2B-containing receptors. Investigated for various neurological disorders, but clinical trials faced challenges. |
| CGS-19755 | Second | Competitive | Glutamate Site (GluN2) | ~340 nM | Competes with glutamate. Failed clinical trials due to side effects like drowsiness and hallucinations. |
| 7-Chlorokynurenic acid | Second | Competitive | Glycine Site (GluN1) | ~570 nM | Blocks the co-agonist site. Used primarily as a research tool. |
Signaling Pathways and Mechanisms
NMDA Receptor Signaling Cascade
The activation of the NMDA receptor initiates a complex signaling cascade crucial for synaptic plasticity. The process begins with the binding of glutamate and a co-agonist (glycine or D-serine). This, combined with depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block, opens the ion channel. The subsequent influx of Ca²⁺ acts as a second messenger, activating downstream enzymes like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and ultimately leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression related to learning and memory.
Caption: Simplified NMDA receptor signaling pathway.
Comparative Mechanism of Channel Blockade
The clinical tolerability of NMDA antagonists is heavily dependent on their binding kinetics. First-generation antagonists bind tightly and dissociate slowly, leading to a persistent blockade. Second-generation antagonists like memantine bind less tightly and dissociate rapidly, allowing physiological signals to proceed.
Caption: First vs. Second-generation antagonist kinetics.
Experimental Protocols
A fundamental technique to determine the binding affinity of NMDA receptor antagonists is the radioligand binding assay. This method quantifies the interaction between a drug and the receptor.
Protocol: Radioligand Binding Assay for NMDA Receptor (PCP Site)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the PCP binding site within the NMDA receptor ion channel.
Materials:
-
Radioligand: [³H]MK-801 (a high-affinity first-generation antagonist).
-
Membrane Preparation: Synaptic membranes prepared from rat forebrain tissue, rich in NMDA receptors.
-
Assay Buffer: e.g., 5 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM unlabeled MK-801 or PCP).
-
Test Compounds: Unlabeled first and second-generation antagonists at various concentrations.
-
Equipment: Scintillation counter, glass fiber filters, cell harvester.
Methodology:
-
Incubation: In test tubes, combine the rat brain membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the unlabeled test compound. Prepare three sets of tubes:
-
Total Binding: Membranes + [³H]MK-801 + buffer.
-
Non-specific Binding: Membranes + [³H]MK-801 + high concentration of unlabeled ligand.
-
Competitive Binding: Membranes + [³H]MK-801 + varying concentrations of the test compound.
-
-
Equilibration: Incubate the tubes at room temperature for a set period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Caption: Workflow for a radioligand binding assay.
Conclusion
The evolution from first to second-generation NMDA receptor antagonists represents a significant advancement in neuropharmacology. The initial strategy of potent, non-selective channel blockade proved clinically unviable due to severe side effects stemming from the disruption of normal synaptic function. The development of second-generation agents, exemplified by the low-affinity, fast-dissociating kinetics of memantine and the target specificity of subunit-selective modulators, demonstrates a more refined therapeutic approach. By selectively targeting pathological receptor overactivation, these newer compounds offer the potential for effective neuroprotection with greatly improved tolerability. Future research will likely continue to focus on enhancing selectivity for specific NMDA receptor subtypes and allosteric sites to develop novel therapeutics with even greater precision and safety for a range of devastating neurological disorders.
References
Benchmarking Selfotel's safety profile against other glutamate antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Selfotel, a competitive NMDA receptor antagonist, with other notable glutamate (B1630785) antagonists. The information is compiled from clinical trial data and peer-reviewed literature to support informed research and development decisions.
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate activity can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Glutamate antagonists, particularly those targeting the N-methyl-D-aspartate (NMDA) receptor, have been a major focus of neuroprotective drug development.
This compound (CGS-19755) is a competitive NMDA receptor antagonist that showed promise in preclinical models of ischemic injury.[1] However, its clinical development was halted due to safety concerns and lack of efficacy.[2] This guide benchmarks the safety profile of this compound against other glutamate antagonists, including the non-competitive antagonists ketamine and dextromethorphan, and the uncompetitive antagonist memantine (B1676192), to provide a comprehensive overview for researchers in the field.
Mechanism of Action: NMDA Receptor Antagonism
Glutamate antagonists exert their effects by modulating the activity of the NMDA receptor. Upon binding of glutamate and a co-agonist (glycine or D-serine), the NMDA receptor channel opens, allowing an influx of calcium ions (Ca2+). Under pathological conditions, excessive Ca2+ influx triggers a cascade of intracellular events leading to neuronal damage and death. NMDA receptor antagonists block this process.
Comparative Safety Profile
The following tables summarize the adverse events observed in clinical trials of this compound and other selected glutamate antagonists.
Table 1: Adverse Events Profile of this compound
| Adverse Event Category | Specific Adverse Events | Incidence/Observations | Dose Relationship |
| Central Nervous System | Agitation, hallucinations, confusion, paranoia, delirium | Occurred in a dose-dependent manner. At 2 mg/kg, all 6 patients experienced these effects. At 1.5 mg/kg, 4 of 7 patients had milder, manageable effects.[3][4] | Dose-dependent |
| Mortality | Increased mortality trend | In Phase III stroke trials, a trend toward increased mortality was observed, particularly within the first 30 days in patients with severe stroke.[2] Similar concerns arose in head injury trials.[5] | Observed at 1.5 mg/kg |
| Other | Vomiting, nausea, brief intermittent apnea | Reported in a small number of patients.[3] | Not clearly dose-dependent |
Table 2: Comparative Adverse Events of Other Glutamate Antagonists
| Drug | Mechanism | Common Adverse Events | Serious Adverse Events/Concerns |
| Ketamine | Non-competitive NMDA Antagonist | Drowsiness, dizziness, poor coordination, blurred vision, feeling strange or unreal, transient increases in blood pressure.[1][2] | Psychotomimetic effects (hallucinations, dissociation), potential for abuse.[1][6] |
| Dextromethorphan | Non-competitive NMDA Antagonist | Nausea, gastrointestinal discomfort, drowsiness, dizziness.[6] | At high doses: euphoria, visual hallucinations, persecutory delusions, agitation, potential for abuse.[6] |
| Memantine | Uncompetitive NMDA Antagonist | Dizziness, headache, confusion, constipation, agitation.[7] | Generally well-tolerated with an adverse event profile similar to placebo in many studies. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the key experimental designs for the cited studies.
This compound: Phase IIa and Phase III Stroke Trials
The safety and tolerability of this compound were evaluated in a multicenter, double-blind, placebo-controlled, ascending-dose Phase IIa study in patients with acute hemispheric ischemic stroke.[3]
The pivotal Phase III trials (ASSIST Trials) were multicenter, randomized, double-blind, placebo-controlled studies.[2]
-
Patient Population: 567 patients aged 40 to 85 with acute ischemic hemispheric stroke and a motor deficit.[2]
-
Intervention: A single intravenous dose of 1.5 mg/kg this compound or placebo administered within 6 hours of stroke onset.[2]
-
Primary Outcome: Functional outcome at 90 days, defined by the Barthel Index.[2]
-
Safety Assessment: Monitored by an independent Data Safety Monitoring Board, which led to the premature suspension of the trials due to an imbalance in mortality.[2]
Ketamine: Treatment-Resistant Depression Trials
Data from three clinical trials for treatment-resistant depression were pooled to assess the safety and tolerability of ketamine.[1]
-
Patient Population: 97 participants with DSM-IV-defined major depressive disorder.[1]
-
Intervention: 205 intravenous infusions of ketamine (0.5 mg/kg over 40 minutes).[1]
-
Safety Measures: Assessment of adverse events, hemodynamic changes, psychosis, and dissociation.[1]
Dextromethorphan: Pseudobulbar Affect (PBA) Trial
A 52-week, open-label study evaluated the long-term safety of dextromethorphan/quinidine (DM/Q) for PBA.[4]
-
Patient Population: 553 patients with PBA secondary to various neurological conditions.[4]
-
Intervention: DM/Q 30/30 mg administered twice daily.[4]
-
Safety Measures: Monitoring of adverse events, laboratory tests, electrocardiograms, vital signs, and physical examinations.[4]
Memantine: Alzheimer's Disease Trials
A pooled analysis of six double-blind, placebo-controlled Phase III trials and their open-label extensions assessed the safety and tolerability of memantine in patients with Alzheimer's disease.
-
Patient Population: 2311 patients in the double-blind phase and 1405 in the open-label extensions, with mild to severe Alzheimer's disease.
-
Intervention: Memantine 20 mg/day or placebo for a minimum of 24 weeks, with treatment extending up to 2 years in the open-label phase.
-
Safety Assessment: Recording and comparison of adverse events and reasons for discontinuation between the memantine and placebo groups.
Discussion and Conclusion
The clinical development of this compound was ultimately unsuccessful due to a challenging safety profile, particularly the dose-dependent CNS adverse effects and a concerning trend towards increased mortality in acutely ill patient populations.[2][3] This highlights the narrow therapeutic window for competitive NMDA receptor antagonists in conditions of acute neuronal injury.
In comparison, other glutamate antagonists have found clinical utility, albeit with their own distinct safety considerations. Ketamine, a non-competitive antagonist, is effective for treatment-resistant depression but is associated with transient psychotomimetic and hemodynamic effects, requiring careful patient monitoring.[1] Dextromethorphan, another non-competitive antagonist, is generally well-tolerated at therapeutic doses for cough and PBA, but carries a risk of abuse and significant CNS effects at higher doses.[4][6]
Memantine, an uncompetitive antagonist, demonstrates the most favorable safety profile of the comparators, with adverse event rates often similar to placebo in clinical trials for Alzheimer's disease. Its mechanism of action, involving voltage-dependent channel blocking, is thought to spare normal synaptic transmission while targeting pathological receptor activation, potentially contributing to its better tolerability.
For researchers and drug development professionals, the experience with this compound underscores the critical importance of balancing neuroprotective efficacy with a manageable safety profile. The distinct safety profiles of different classes of glutamate antagonists suggest that the specific mechanism of receptor modulation (competitive, non-competitive, or uncompetitive) is a key determinant of clinical viability. Future development in this area will likely focus on agents with more nuanced mechanisms of action that can selectively target pathological glutamate signaling while preserving physiological function.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. History - In-N-Out Burger [in-n-out.com]
- 3. Sr. Brand Manager Job Details | Hasbro [jobs.hasbro.com]
- 4. marianverft.nl [marianverft.nl]
- 5. Supplemental Nutrition Assistance Program - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Terms and Conditions - Asian Paints Ltd [asianpaints.com]
Selfotel in Animal Stroke Models: A Comparative Meta-Analysis of Preclinical Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of Selfotel's effectiveness in animal models of stroke. It objectively compares its performance with other neuroprotective agents, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
This compound (CGS 19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrated significant neuroprotective properties in various preclinical models of ischemic stroke.[1] By blocking the glutamate (B1630785) binding site on the NMDA receptor, this compound was designed to mitigate the excitotoxic cascade, a primary driver of neuronal death following cerebral ischemia. Despite promising preclinical results, this compound ultimately failed to show efficacy in human clinical trials, a common challenge in the translation of neuroprotective agents from animal models to clinical practice.[2][3] This guide delves into the preclinical data to provide a detailed overview of this compound's performance in these foundational studies.
Quantitative Analysis of this compound's Efficacy
This compound has been evaluated in a range of animal models of both global and focal cerebral ischemia, showing a dose-dependent neuroprotective effect. The effective dose in animal models typically ranges from 10 to 40 mg/kg.[1]
Efficacy in Focal Ischemia Models
Focal ischemia models, most commonly the Middle Cerebral Artery Occlusion (MCAO) model in rats, mimic the most common type of stroke in humans.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Fisher Rats (permanent MCAO) | 40 mg/kg i.v. immediately after occlusion | Reduced cortical edema by 23% | [1] |
| Sprague Dawley Rats (permanent MCAO) | 10 mg/kg i.v. bolus + 5 mg/kg/h infusion for 4h | Significantly reduced cortical infarct volume (basal ganglia not protected) | [1] |
| Rabbit (focal ischemia) | 40 mg/kg i.v. 10 min after ischemia onset | 76% decrease in cortical ischemic neuronal damage; 48% decrease in cortical edema; 54% decrease in hemispheric edema | [1] |
Efficacy in Global Ischemia Models
Global ischemia models simulate brain injury resulting from events like cardiac arrest.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Gerbils (bilateral common carotid artery occlusion) | 10 and 30 mg/kg i.p. (4 doses at 2h intervals) | Significant reduction in ischemia-induced hippocampal brain damage | [1] |
| Wistar Rats (global ischemia) | 30 mg/kg i.p. (4 doses at 2h intervals) | Reduced histological damage | [1] |
Comparative Efficacy with Other NMDA Receptor Antagonists
Direct, side-by-side quantitative comparisons of this compound with other neuroprotective agents in the same experimental setup are limited in the published literature. However, some studies provide a qualitative or rank-order comparison.
One study in a rat model of focal cerebral ischemia established a rank order of potency for several NMDA antagonists in reducing cortical edema volume, with this compound (CGS 19755) being the least potent among those tested: MK-801 > CGP 40116 ≈ D-CPPene > CGS 19755 .[4] In this study, a 40 mg/kg intravenous dose of this compound was used for the comparison.[4]
Another study noted that the neuroprotective effect of this compound at 40 mg/kg in a rabbit model of focal ischemia was "robust" compared to other agents they had previously examined, including CGP 40116, dextrorphan, dextromethorphan, and MK-801.[1] However, specific quantitative comparative data was not provided in the reviewed literature. It is important to note that MK-801, while potent, has been shown in some studies to fail in reducing infarct volume under certain experimental conditions.[5][6][7]
| Neuroprotective Agent | Mechanism of Action | Comparative Efficacy Notes |
| This compound (CGS 19755) | Competitive NMDA Receptor Antagonist | Less potent than MK-801, CGP 40116, and D-CPPene in one study[4]; described as having a "robust" effect in another.[1] |
| MK-801 (Dizocilpine) | Non-competitive NMDA Receptor Antagonist | Generally considered more potent than this compound in preclinical models.[4] However, its efficacy can be inconsistent.[5][6][7][8] |
| Dextrorphan | Non-competitive NMDA Receptor Antagonist | This compound's effect was considered robust in comparison.[1] |
| CGP 40116 | Competitive NMDA Receptor Antagonist | More potent than this compound in reducing cortical edema.[4] |
Experimental Protocols
The following sections detail the typical methodologies employed in the preclinical evaluation of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is the most widely used preclinical model for focal cerebral ischemia.[9][10]
Objective: To induce a reproducible ischemic brain injury by occluding the middle cerebral artery, followed by assessment of the neuroprotective effects of a therapeutic agent.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament suture with a silicon-coated tip
-
Microvascular clips
-
Heating pad to maintain body temperature
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Incision: The rat is anesthetized, and a midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[11]
-
Artery Ligation: The ECA is ligated and transected. A loose ligature is placed around the CCA.
-
Suture Insertion: A small incision is made in the ECA stump, and the silicon-coated nylon suture is introduced and advanced into the ICA until it occludes the origin of the MCA. The length of insertion is typically 18-20 mm from the carotid bifurcation.[11]
-
Occlusion Period: For transient MCAO, the suture is left in place for a specific duration (e.g., 60, 90, or 120 minutes) before being withdrawn to allow for reperfusion.[12] For permanent MCAO, the suture remains in place.
-
Wound Closure: The cervical incision is closed.
-
Drug Administration: this compound or a vehicle control is administered, typically intravenously, at a predetermined time relative to the onset of ischemia (e.g., immediately after occlusion or at the time of reperfusion).
-
Post-operative Care: The animal is allowed to recover in a heated cage.
Neurological Deficit Scoring
Neurological function is assessed at various time points post-MCAO to evaluate the extent of ischemic damage and the therapeutic effect of the drug.
Commonly Used Scoring Systems:
-
Bederson Score: A simple, qualitative scale (0-3 or 0-5) that assesses postural and circling behavior.[13]
-
Modified Neurological Severity Score (mNSS): A more comprehensive scale (total score of 14 or 18) that evaluates motor, sensory, and reflex functions.[13] A higher score indicates greater neurological deficit.
-
Garcia Scale: Assesses motor and sensory functions in rats following MCAO.[14]
Typical Assessment Time Points: 24 hours, 7 days, and longer-term for chronic studies.[12][15]
Infarct Volume Assessment
The volume of brain tissue damage is quantified to determine the neuroprotective effect of the treatment.
Procedure:
-
Brain Extraction: At a predetermined endpoint (e.g., 24 hours or 7 days post-MCAO), the animal is euthanized, and the brain is removed.
-
Sectioning: The brain is sliced into coronal sections of a specific thickness (e.g., 2 mm).
-
TTC Staining: The brain slices are incubated in a 2% TTC solution. Healthy, viable tissue stains red, while the infarcted tissue remains white.[12]
-
Image Analysis: The stained sections are imaged, and the area of infarction in each slice is measured using image analysis software. The total infarct volume is then calculated.
Visualizing the Mechanisms and Workflows
This compound's Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity
This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. During an ischemic event, excessive glutamate is released, leading to overactivation of NMDA receptors and a massive influx of calcium ions (Ca2+). This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and lipases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal death. By blocking glutamate from binding to the NMDA receptor, this compound aims to interrupt this excitotoxic cascade at an early stage.
Caption: this compound competitively antagonizes the NMDA receptor to prevent excitotoxicity.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective efficacy of this compound in a rat MCAO model.
Caption: A typical experimental workflow for evaluating this compound in a rat stroke model.
References
- 1. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Characterization of the cerebroprotective efficacy of the competitive NMDA receptor antagonist CGP40116 in a rat model of focal cerebral ischemia: an in vivo magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Failure of MK-801 to reduce infarct volume in thrombotic middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of MK-801 in different rat stroke models for permanent middle cerebral artery occlusion: adverse effects of hypothalamic damage and strategies for its avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
The Promise and Peril of Neuroprotection: A Comparative Analysis of Selfotel and Other NMDA Receptor Antagonists in Ischemic Stroke
For decades, the concept of neuroprotection—salvaging brain tissue at risk of dying after an ischemic stroke—has been a holy grail in neuroscience research. Among the most pursued targets was the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxic cascade that leads to neuronal death. Selfotel (CGS-19755), a competitive NMDA receptor antagonist, emerged as a promising candidate, showing significant neuroprotective effects in preclinical models. However, its journey through clinical trials, along with that of other NMDA receptor antagonists like Aptiganel and Gavestinel (Cerestat), tells a cautionary tale of the challenges in translating preclinical success to clinical efficacy. This guide provides a detailed, objective comparison of the clinical trial outcomes of this compound and these other neuroprotectants, supported by experimental data and protocol details.
Mechanism of Action: Targeting the Excitotoxic Cascade
Ischemic stroke triggers a massive release of the excitatory neurotransmitter glutamate (B1630785) into the synaptic cleft. This excess glutamate persistently activates NMDA receptors, leading to a sustained influx of calcium ions (Ca2+) into the neuron. High intracellular Ca2+ levels activate a host of downstream catabolic processes, including the activation of proteases, lipases, and nucleases, and the generation of reactive oxygen species, ultimately leading to neuronal death. This compound, Aptiganel, and Gavestinel were all designed to interrupt this cascade by blocking the NMDA receptor, albeit through slightly different mechanisms.
Clinical Trial Outcomes: A Head-to-Head Comparison
Despite the strong preclinical rationale, the clinical development of this compound and other NMDA receptor antagonists for acute ischemic stroke was fraught with disappointing results. The following tables summarize the quantitative data from key clinical trials.
Table 1: Efficacy Outcomes in Phase III Ischemic Stroke Trials
| Drug | Trial(s) | Primary Endpoint | Treatment Group Outcome | Placebo Group Outcome | P-value | Key Finding |
| This compound | ASSIST (Phase III)[1][2] | Proportion of patients with Barthel Index (BI) ≥60 at 90 days | Not reported due to early trial termination | Not reported due to early trial termination | N/A | No evidence of efficacy; trial halted for safety concerns.[1] |
| Aptiganel | Phase II/III Trial[1][3] | Median Modified Rankin Scale (mRS) score at 90 days | 3 | 3 | 0.31[3] | No improvement in functional outcome compared to placebo.[3] |
| Gavestinel | GAIN International & Americas (Phase III)[4][5] | Proportion of patients with BI 95-100 at 3 months | 34.1% (International)[4], 39% (Americas)[5] | 34.9% (International)[4], 37% (Americas)[5] | 0.8 (International)[4], 0.79 (Americas)[5] | No significant difference in functional independence.[4][5] |
Table 2: Safety Outcomes (Mortality) in Phase III Ischemic Stroke Trials
| Drug | Trial(s) | Timepoint | Treatment Group Mortality | Placebo Group Mortality | P-value | Key Finding |
| This compound | ASSIST (Phase III)[1][6] | 30 Days | 19.3% (54/280) | 12.9% (37/286) | 0.05[1][6] | Statistically significant increase in early mortality.[1][6] |
| 90 Days | 22% (62/281) | 17% (49/286) | 0.15[1][6] | Trend towards increased mortality.[1][6] | ||
| Aptiganel | Phase II/III Trial[3][7] | 120 Days (High Dose) | 26.3% | 19.2% | 0.06[3][7] | Trend towards increased mortality with high-dose.[3][7] |
| 120 Days (Low Dose) | 22.5% | 19.2% | 0.39[3] | No significant difference in mortality with low-dose.[3] | ||
| Gavestinel | GAIN International[4] | 3 Months | 20.4% | 18.8% | Not significant[4] | No significant difference in mortality.[4] |
Experimental Protocols of Key Clinical Trials
The lack of efficacy and, in some cases, detrimental outcomes observed in these trials highlight the importance of understanding the experimental design. Below are the methodologies for the pivotal trials.
This compound: The ASSIST Trials
The Acute Stroke Trials Involving this compound Treatment (ASSIST) were two concurrent Phase III trials designed to assess the efficacy and safety of this compound in patients with acute ischemic stroke.[2]
-
Design : Multicenter, randomized, double-blind, placebo-controlled, parallel-group.[2]
-
Patient Population : 567 patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit.[1]
-
Inclusion Criteria : Treatment administration within 6 hours of symptom onset.[2]
-
Intervention : A single intravenous dose of this compound (1.5 mg/kg) or a matching placebo, administered over 2 to 5 minutes.[2]
-
Primary Outcome Measure : The proportion of patients achieving a Barthel Index score of ≥60 at 90 days after the stroke.[2]
-
Trial Status : The trials were prematurely terminated by the Steering Committee on the advice of the independent Data Safety Monitoring Board due to an imbalance in mortality in the this compound group.[1]
Aptiganel Hydrochloride Phase II/III Trial
This nested Phase II/III trial was designed to determine if Aptiganel could improve clinical outcomes in patients with acute ischemic stroke.[3]
-
Design : Randomized, controlled trial conducted between July 1996 and September 1997.[3]
-
Patient Population : 628 patients with hemispheric ischemic stroke.[3]
-
Inclusion Criteria : Randomly assigned within 6 hours of stroke onset.[3]
-
Intervention : Patients were randomized to one of three arms:
-
Primary Outcome Measure : Modified Rankin Scale (mRS) score at 90 days post-stroke.[3]
-
Trial Status : The trial was suspended by the sponsor and the independent data and safety monitoring board due to a lack of efficacy and a potential imbalance in mortality.[3]
Gavestinel: The GAIN Trials
The Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas trials were two large Phase III studies that assessed the efficacy of Gavestinel, a glycine-site NMDA receptor antagonist.[4][5]
-
Design : Randomized, double-blind, placebo-controlled trials.[4][5]
-
Patient Population : Ischemic stroke patients with a predefined level of limb weakness and functional independence prior to the stroke.[5]
-
Inclusion Criteria : Treatment initiated within 6 hours of symptom onset.[4][5]
-
Intervention : An intravenous loading dose of Gavestinel (800 mg) followed by five maintenance doses (200 mg every 12 hours) for 3 days, or a matching placebo.[4][5]
-
Primary Outcome Measure : Functional capability at 3 months, measured by the Barthel Index, with scores trichotomized.[5]
-
Trial Status : The trials were completed, but Gavestinel did not show any improvement in functional outcomes compared to placebo.[4][5]
Conclusion: Lessons from the Failure of NMDA Receptor Antagonists
The consistent failure of this compound, Aptiganel, and Gavestinel in large-scale clinical trials, despite promising preclinical data, underscores the significant challenges in developing neuroprotective therapies for stroke. Several factors may have contributed to these outcomes:
-
Narrow Therapeutic Window : The window for effective neuroprotection may be much shorter than the 6-hour timeframe used in these trials.
-
Toxicity and Side Effects : The adverse event profiles, particularly the increased mortality seen with this compound and the trend with high-dose Aptiganel, suggest that completely blocking NMDA receptor function may be detrimental in the setting of acute stroke. NMDA receptors also play crucial roles in neuronal survival and plasticity, and their inhibition may have off-target effects.
-
Patient Heterogeneity : The pathophysiology of stroke is complex and varies significantly among patients. A single-target neuroprotective agent may not be effective across a broad patient population.
-
Translational Gap : The animal models used in preclinical studies may not accurately recapitulate the complexity of human stroke.
The story of this compound and its contemporaries serves as a critical lesson for the field of neuroprotection. Future research in this area will likely focus on agents with more selective mechanisms of action, combination therapies that target multiple pathways, and more refined patient selection strategies to finally bridge the gap between preclinical promise and clinical success.
References
- 1. [PDF] Aptiganel hydrochloride in acute ischemic stroke: a randomized controlled trial. | Semantic Scholar [semanticscholar.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Aptiganel hydrochloride in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine antagonist in neuroprotection for patients with acute stroke: GAIN Americas: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and the protection of the environment. While specific disposal protocols for a substance named "Selfotel" are not publicly available, this guide provides a comprehensive framework for the safe and compliant disposal of laboratory chemical waste. The cornerstone of this process is the Safety Data Sheet (SDS), which provides substance-specific information essential for risk assessment and waste management.
Immediate Steps for Safe Disposal
Before proceeding with any disposal, the first and most crucial step is to locate the Safety Data Sheet (SDS) for the specific chemical. The SDS contains detailed information regarding the hazards, handling, and disposal requirements of the substance.
Key Sections in the SDS for Disposal Information:
-
Section 7: Handling and Storage: Provides guidance on safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary Personal Protective Equipment (PPE).
-
Section 13: Disposal Considerations: Outlines the appropriate disposal methods and any specific regulatory requirements.
Once the SDS has been consulted and the hazards of the chemical are understood, the following general procedures should be followed in accordance with institutional and regulatory guidelines.
General Laboratory Chemical Waste Disposal Procedures
The following table summarizes the general classification and disposal routes for common laboratory waste streams. The specific category for any chemical must be determined from its SDS.
| Waste Category | Description | Personal Protective Equipment (PPE) | Disposal Container | Disposal Procedure |
| Hazardous Chemical Waste | Ignitable, corrosive, reactive, or toxic chemicals.[1] | Safety goggles, lab coat, appropriate gloves | Labeled, sealed, and compatible waste container | Segregate incompatible wastes.[2][3] Arrange for pickup by a licensed hazardous waste disposal service.[4] |
| Non-Hazardous Chemical Waste | Chemicals determined to be non-hazardous by the SDS. | Safety goggles, lab coat, gloves | Labeled container | Follow institutional guidelines. May be suitable for drain disposal if permitted and fully neutralized. |
| Contaminated Solid Waste | Gloves, paper towels, and other materials contaminated with hazardous chemicals.[5] | Safety goggles, lab coat, appropriate gloves | Labeled, sealed plastic bag within a rigid container. | Collect in a designated container and dispose of as hazardous waste. |
| Sharps Waste | Needles, scalpels, and other sharp objects contaminated with chemicals. | Puncture-resistant gloves, safety goggles, lab coat | Puncture-proof sharps container. | Place in a designated sharps container for hazardous waste disposal. |
| Empty Containers | Containers that held hazardous chemicals. | Safety goggles, lab coat, appropriate gloves | As per institutional policy | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and deface the label before disposal or recycling. |
Experimental Protocol: Waste Compatibility Testing
Before mixing any waste streams, a compatibility test should be performed on a small scale in a controlled environment, such as a fume hood, to prevent dangerous reactions. This is especially critical when the exact composition of a waste stream is not fully known.
Methodology:
-
Don appropriate PPE , including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
In a clean, dry, and inert test tube or small beaker, add a small aliquot (approximately 1 mL) of the first waste stream .
-
Slowly add an equal volume of the second waste stream to the first, observing for any signs of reaction, such as gas evolution, temperature change, color change, or precipitation.
-
If any reaction is observed, the waste streams are incompatible and must be collected in separate containers.
-
If no reaction is observed , the waste streams may be compatible, but caution should still be exercised. It is best practice to collect different waste types separately.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical, starting with the crucial step of consulting the Safety Data Sheet (SDS).
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures and always prioritizing the information contained within the Safety Data Sheet, researchers and laboratory personnel can ensure the safe and compliant disposal of all chemical waste, thereby fostering a secure and environmentally responsible research environment.
References
- 1. odu.edu [odu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Researchers: A Guide to Handling Selfotel
For Immediate Use by Drug Development Professionals, Researchers, and Scientists
This document provides crucial safety and logistical guidance for the handling and disposal of Selfotel, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Given the absence of a specific Material Safety Data Sheet (MSDS), this guide is founded on established best practices for handling investigational chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE) and Essential Handling Procedures
When working with this compound, adherence to standard laboratory safety protocols is paramount to minimize exposure risk. The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles are necessary.[1][2][3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[1][2][3][4] Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat must be worn to protect street clothing and skin from potential contamination.[1][2][3][5]
-
Respiratory Protection: Work with powdered this compound or solutions in a well-ventilated area. A fume hood should be used when there is a potential for aerosolization or if handling volatile substances.[2][3][6][7]
General Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.[3][8]
-
Maintain a clean and organized workspace.
-
Ensure safety showers and eyewash stations are readily accessible.[3][7]
Summary of Known Hazards
While a comprehensive toxicity profile is not available, clinical trial data for this compound has indicated potential adverse effects, particularly at higher doses. Researchers should be aware of these findings to inform their risk assessment.
| Hazard Category | Observed Effects in Clinical Trials | Source |
| Neurological | Agitation, hallucinations, confusion, paranoia, and delirium.[2] | Grotta et al. (Phase IIa) |
| General | Increased mortality was observed in some clinical trials, particularly in patients with severe stroke.[7][9][10][11] | ASSIST Trials (Phase III) |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the logical steps for the safe handling and disposal of this compound in a research setting.
Disposal Plan
As an investigational drug, this compound waste must be managed as hazardous pharmaceutical waste. Follow these procedural steps for proper disposal:
-
Segregation: Do not mix this compound waste with general laboratory trash. All materials contaminated with this compound, including unused product, empty containers, and contaminated PPE (gloves, etc.), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][6][7]
-
Labeling: The waste container must be labeled in accordance with your institution's and local regulations for hazardous chemical waste. The label should clearly identify the contents as "Hazardous Waste - this compound".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][13][14] Investigational drugs should not be disposed of down the drain or in regular trash.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. researchchemshub.com [researchchemshub.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 8. quora.com [quora.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. mmbt.us [mmbt.us]
- 11. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 12. rxdestroyer.com [rxdestroyer.com]
- 13. stanfordhealthcare.org [stanfordhealthcare.org]
- 14. m.productshows.com [m.productshows.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
